molecular formula C18H14BNO2 B1465980 3-(9H-Carbazol-9-yl)phenylboronic acid CAS No. 864377-33-3

3-(9H-Carbazol-9-yl)phenylboronic acid

Cat. No.: B1465980
CAS No.: 864377-33-3
M. Wt: 287.1 g/mol
InChI Key: IDQUIFLAFFZYEX-UHFFFAOYSA-N
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Description

3-(9H-Carbazol-9-yl)phenylboronic acid is a useful research compound. Its molecular formula is C18H14BNO2 and its molecular weight is 287.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-carbazol-9-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14BNO2/c21-19(22)13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUIFLAFFZYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719252
Record name [3-(9H-Carbazol-9-yl)phenyl]boronic acid
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Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864377-33-3
Record name [3-(9H-Carbazol-9-yl)phenyl]boronic acid
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Record name 3-(9H-Carbazol-9-yl)phenylboronic Acid
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(9H-Carbazol-9-yl)phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-(9H-Carbazol-9-yl)phenylboronic acid (CAS No. 864377-33-3) is a highly versatile bifunctional organic compound that has emerged as a critical building block in advanced materials science and medicinal chemistry. Its molecular architecture strategically combines the exceptional electronic and photophysical properties of a carbazole moiety with the versatile reactivity of a phenylboronic acid group. This unique combination makes it an indispensable intermediate for synthesizing complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its pivotal role in Suzuki-Miyaura cross-coupling reactions, and its primary applications in the development of high-performance organic light-emitting diodes (OLEDs) and novel pharmaceutical agents.

Introduction to a Key Synthetic Building Block

This compound is a white to off-white crystalline powder at room temperature.[1][2] Its significance in modern organic synthesis stems from the synergistic interplay of its two core components:

  • The 9H-Carbazole Moiety: This rigid, fused aromatic system is renowned for its excellent thermal stability, high hole mobility, and wide energy gap.[3][4] As an electron-donating unit, it is a cornerstone for designing materials with efficient charge-transporting properties, a critical requirement for organic electronics.[5]

  • The Phenylboronic Acid Moiety: The boronic acid group is a versatile functional handle that readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This reactivity allows for the precise and efficient formation of new carbon-carbon bonds, enabling the integration of the carbazole-phenyl fragment into larger, more complex molecular architectures.[1][7]

This bifunctional nature allows researchers to leverage the desirable electronic properties of carbazole while using the boronic acid as a reactive site for molecular construction, making it a go-to intermediate in fields demanding high-performance organic materials.

Core Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and material fabrication.

PropertyValueSource(s)
CAS Number 864377-33-3[1][8]
Molecular Formula C₁₈H₁₄BNO₂[1][8]
Molecular Weight 287.12 g/mol [1][8]
Appearance White to almost white crystalline powder[1][9]
Purity Typically ≥97% - 98% (HPLC)[1]
Boiling Point ~472.6 °C at 760 mmHg (Predicted)[1]
Storage Conditions Store at 2-8 °C, sealed in a dry, dark place[2][10][11]

Thermal Stability and Solubility: The high predicted boiling point suggests significant thermal stability, a direct benefit of the rigid carbazole core.[1] This property is particularly advantageous for applications in OLEDs, where materials must withstand heat generated during device operation. The compound is generally soluble in heated DMSO and other common organic solvents like THF, but has limited solubility in water.[11][12]

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process. This method provides a reliable route to the high-purity material required for demanding applications.

synthesis_workflow start Starting Materials (Carbazole, 1-Bromo-3-iodobenzene) step1 Step 1: Ullmann Coupling (C-N Bond Formation) start->step1 CuI, Base intermediate Intermediate (9-(3-Bromophenyl)-9H-carbazole) step1->intermediate step2 Step 2: Lithiation & Borylation intermediate->step2 1. n-BuLi 2. B(OR)₃ 3. H₃O⁺ product Final Product (this compound) step2->product

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of related carbazole boronic acids.[13]

Step 1: Synthesis of 9-(3-Bromophenyl)-9H-carbazole (Ullmann Coupling)

  • Rationale: This step forms the crucial C-N bond between the carbazole nitrogen and the phenyl ring. 1-Bromo-3-iodobenzene is an ideal starting material because the C-I bond is significantly more reactive than the C-Br bond towards copper-catalyzed coupling, allowing for selective reaction at the 3-position.

  • Procedure:

    • To an oven-dried flask, add carbazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous N,N-Dimethylformamide (DMF) followed by 1-bromo-3-iodobenzene (1.2 eq).

    • Heat the reaction mixture to 140-150 °C and stir for 24-48 hours, monitoring progress by TLC.

    • After cooling to room temperature, pour the mixture into water, which will precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 9-(3-bromophenyl)-9H-carbazole as a white solid.

Step 2: Synthesis of this compound

  • Rationale: This step converts the aryl bromide into a boronic acid via a halogen-metal exchange followed by quenching with a borate ester. n-Butyllithium (n-BuLi) is a strong base required to deprotonate the aryl ring at low temperatures, and triisopropyl borate is the electrophile that introduces the boron moiety.

  • Procedure:

    • Dissolve the 9-(3-bromophenyl)-9H-carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

    • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.

    • Allow the mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding dilute hydrochloric acid (e.g., 2 M HCl) at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Self-Validating System (Trustworthiness): The purity of the final product must be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) should indicate a purity of ≥98%.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the molecular structure and mass.[10][14]

Chemical Reactivity and Key Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[11][15] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between sp²-hybridized carbon atoms.[16]

suzuki_cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X (Oxidative Addition) pd0->pd_complex1 R¹-X pd_complex2 R¹-Pd(II)L₂-OR' pd_complex1->pd_complex2 Base (⁻OR') pd_complex3 [R¹-Pd(II)L₂-B(OR)₂(R²)]⁻ pd_complex2->pd_complex3 R²-B(OR)₂ (Transmetalation) pd_complex3->pd0 Reductive Elimination product R¹-R² pd_complex3->product r1x Aryl Halide (R¹-X) r2b Boronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: A Representative Suzuki-Miyaura Coupling
  • Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole) to synthesize a biaryl product. This protocol is based on general procedures.[16][17][18]

  • Procedure:

    • In a flask, combine this compound (1.1 eq), the aryl bromide (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.08 eq).

    • Add a base, typically an aqueous solution of 2 M sodium carbonate (Na₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[16][17]

    • Add a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or n-propanol) and water.[16][17]

    • De-gas the mixture by bubbling an inert gas through it for 15-20 minutes.

    • Heat the reaction to reflux (typically 80-100 °C) under an inert atmosphere for 1-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

    • Purify the crude product via column chromatography or recrystallization.

Application Focus 1: Organic Electronics (OLEDs)

This compound is a premier building block for materials used in OLEDs.[1][2] The carbazole unit provides high triplet energy and good hole transport properties, making it ideal for:

  • Host Materials: In phosphorescent OLEDs (PhOLEDs), the host material must have a higher triplet energy than the dopant emitter to prevent energy loss. Carbazole derivatives excel in this role, particularly for blue emitters.[3]

  • Hole-Transporting Layers (HTLs): The electron-rich nature of carbazole facilitates efficient injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and lifetime.[5][19]

By using Suzuki coupling, researchers can attach this carbazole-phenyl unit to other functional groups to fine-tune the energy levels, solubility, and morphology of the final OLED material.[6][20]

Application Focus 2: Medicinal Chemistry

The carbazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[15] this compound serves as a versatile starting point for synthesizing libraries of novel carbazole derivatives for drug discovery.[2] The Suzuki coupling allows for the systematic attachment of various molecular fragments, enabling the exploration of structure-activity relationships in the development of new therapeutic agents.[15]

Handling, Storage, and Safety

  • Storage: To maintain its integrity, the compound should be stored in a tightly sealed container in a refrigerator (2-8 °C), protected from light and moisture.[2][10][11]

  • Safety: According to the Globally Harmonized System (GHS) classifications, this compound is considered a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the material. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a testament to the power of rational molecular design. By uniting the robust electronic capabilities of the carbazole core with the synthetic flexibility of the boronic acid group, it provides chemists and materials scientists with a powerful tool for innovation. Its proven value in enhancing the performance of organic electronics and its potential in creating next-generation pharmaceuticals underscore its importance as a fundamental building block in modern chemical research.

References

An In-Depth Technical Guide to the Molecular Structure of 3-(9H-Carbazol-9-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

3-(9H-Carbazol-9-yl)phenylboronic acid is a bifunctional organic compound that has garnered significant attention in both materials science and medicinal chemistry.[1][2] Its molecular architecture, which marries a planar, electron-rich carbazole moiety with a synthetically versatile phenylboronic acid group, imparts a unique combination of electronic and reactive properties. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, with a focus on its application as a pivotal building block in the development of novel therapeutics.

The carbazole unit is a well-known pharmacophore and a key component in organic light-emitting diodes (OLEDs) due to its charge-transporting capabilities and thermal stability.[2] The boronic acid functional group, on the other hand, is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction allows for the facile linkage of the 3-(9H-Carbazol-9-yl)phenyl scaffold to a wide array of other molecular fragments, making it an invaluable tool for constructing complex drug candidates.[3][4]

This document will delve into the nuanced structural features of this molecule, offering insights into how its geometry and electronic nature can be leveraged in rational drug design. We will explore a representative synthetic protocol, methods for structural confirmation, and the computational analysis of its electronic properties, providing a holistic understanding for researchers seeking to incorporate this valuable intermediate into their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 864377-33-3[1][2]
Molecular Formula C₁₈H₁₄BNO₂[1][5]
Molecular Weight 287.12 g/mol [2]
Appearance White to off-white crystalline powder[1][2]
Purity ≥97%[2]
Storage Conditions 2 - 8 °C, sealed in a dry, dark place[1]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Hydrolysis reagents1 Carbazole + 3-Bromophenylboronic acid pinacol ester catalyst1 Pd₂(dba)₃ SPhos reagents1->catalyst1 base1 K₃PO₄ catalyst1->base1 solvent1 Toluene/H₂O base1->solvent1 product1 This compound pinacol ester solvent1->product1 reagents2 Pinacol ester intermediate product1->reagents2 acid HCl (aq) reagents2->acid solvent2 THF/H₂O acid->solvent2 product2 This compound solvent2->product2

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of this compound pinacol ester

  • Inert Atmosphere: To a flame-dried Schlenk flask, add carbazole (1.0 eq), 3-bromophenylboronic acid pinacol ester (1.1 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene and water (10:1 v/v).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pinacol ester intermediate.

Step 2: Hydrolysis to this compound

  • Dissolution: Dissolve the pinacol ester intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add aqueous hydrochloric acid (2 M) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization to afford the final product.

Causality Behind Experimental Choices:

  • Palladium/SPhos Catalyst System: This combination is highly effective for C-N bond formation between aryl halides and N-heterocycles, offering high yields and functional group tolerance.

  • Potassium Phosphate as Base: K₃PO₄ is a moderately strong base that is effective in this coupling and generally avoids side reactions like ester hydrolysis.

  • Pinacol Ester Intermediate: The use of the boronic acid pinacol ester in the coupling step protects the boronic acid moiety. The subsequent hydrolysis is a straightforward and high-yielding deprotection step.

Structural Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques and, when possible, single-crystal X-ray diffraction.

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is not available, we can predict the expected NMR chemical shifts based on computational studies and experimental data for the closely related 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester.[5][6]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho to B)~8.0 - 8.2~135
Phenyl-H (ortho to N)~7.8 - 8.0~129
Phenyl-H (para to B)~7.6 - 7.8~130
Phenyl-H (meta to B, N)~7.5 - 7.7~125
Carbazole-H (4, 5)~8.2 - 8.4~126
Carbazole-H (1, 8)~7.4 - 7.6~120
Carbazole-H (2, 7)~7.3 - 7.5~120
Carbazole-H (3, 6)~7.1 - 7.3~110
Phenyl-C (ipso-B)-~135 (broad)
Phenyl-C (ipso-N)-~140
Carbazole-C (4a, 4b)-~123
Carbazole-C (8a, 9a)-~141
B-OH~8.0 (broad)-

Note: These are predicted values and may vary from experimental results. The signal for the carbon attached to boron is often broad due to quadrupolar relaxation.

X-ray Crystallography

To date, a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. Such a study would provide definitive, solid-state data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the boronic acid groups. This remains an area for future investigation.

Computational Analysis of Molecular Structure

Density Functional Theory (DFT) calculations on the analogous 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester provide valuable insights into the electronic structure of this class of molecules.[5]

G cluster_0 Electronic Properties HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) HOMO->EnergyGap Electron Donation LUMO LUMO (Lowest Unoccupied Molecular Orbital) EnergyGap->LUMO Electron Acceptance G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArylPd Ar-Pd(II)L₂-X OxAdd->ArylPd Transmetal Transmetalation ArylPd->Transmetal ArylR Ar-Pd(II)L₂-R Transmetal->ArylR Boronate [R-B(OH)₂]⁻ Boronate->Transmetal Base RedElim Reductive Elimination ArylR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

References

Introduction: The Molecular Blueprint of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-(9H-Carbazol-9-yl)phenylboronic acid

This compound is a bifunctional organic compound that has garnered significant attention in materials science and medicinal chemistry. Its molecular architecture, featuring a rigid, electron-rich carbazole moiety linked to a phenylboronic acid group, makes it a highly valuable intermediate. In the realm of materials science, this compound serves as a critical building block for organic light-emitting diodes (OLEDs), where the carbazole unit facilitates efficient hole transport, contributing to the overall performance and stability of the devices.[1][2][3] Its derivatives are integral to developing novel host and emitter materials for vibrant and efficient displays.[4][5][6]

In parallel, the boronic acid functional group is a cornerstone of modern synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This reactivity allows for the precise construction of carbon-carbon bonds, a fundamental step in synthesizing complex molecules. Consequently, this compound is also a key precursor in drug discovery programs, where boronic acid-containing molecules have emerged as potent enzyme inhibitors and therapeutic agents.[2][9][10][11]

Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—required to characterize this compound, ensuring its reliable identification and use.

Molecular Structure and Physicochemical Properties

The compound's utility is derived directly from its structure, which combines the distinct properties of its constituent parts.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 864377-33-3[2][12][13]
Molecular Formula C₁₈H₁₄BNO₂[2][12][14]
Molecular Weight 287.13 g/mol [2][12][13]
Appearance White to off-white powder[2][13][15]
Purity ≥97-98% (HPLC)[2][13]
Boiling Point ~472.6 °C at 760 mmHg (Predicted)[13]
Storage Store at 2 - 8 °C, sealed in dry conditions[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR maps the carbon skeleton.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is crucial for confirming the substitution pattern on both the phenyl and carbazole rings. The chemical shifts and coupling constants are highly sensitive to the electronic effects of the neighboring nitrogen atom and boronic acid group, providing a unique fingerprint for the molecule.

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for this compound and to ensure the acidic B(OH)₂ protons are observable as a broad singlet.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 25 °C. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Data Presentation & Interpretation:

Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.30d2H, Carbazole
~8.20s2H, B(OH)₂
~8.00s1H, Phenyl
~7.85d1H, Phenyl
~7.75t1H, Phenyl
~7.70d1H, Phenyl
~7.50d2H, Carbazole
~7.45t2H, Carbazole
~7.30t2H, Carbazole

Note: The exact chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument.

The aromatic region of the spectrum (7.30-8.30 ppm) is complex due to the presence of 12 distinct protons. The two protons of the boronic acid group typically appear as a broad singlet around 8.20 ppm; this peak's position and intensity can vary with concentration and water content. The protons on the carbazole moiety are generally observed as a set of doublets and triplets, consistent with a symmetrically substituted carbazole ring system. The four protons of the meta-substituted phenyl ring present a characteristic pattern of a singlet, two doublets, and a triplet, reflecting their unique chemical environments and coupling relationships.

Caption: Proton assignments for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR confirms the carbon framework of the molecule. It is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to nitrogen and boron, which are not visible in the ¹H NMR spectrum.

Experimental Protocol: The protocol is similar to ¹H NMR, using the same prepared sample. A proton-decoupled sequence (e.g., zgpg30) is used to produce a spectrum where each unique carbon appears as a single line. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Data Presentation & Interpretation:

Table 3: Expected ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~140.52C, Quaternary (Carbazole, N-C)
~137.01C, Quaternary (Phenyl, N-C)
~135.01C, Quaternary (Phenyl, B-C) (Often broad/weak)
~132.0 - 128.04C, CH (Phenyl)
~126.52C, CH (Carbazole)
~123.02C, CH (Carbazole)
~120.52C, CH (Carbazole)
~120.02C, Quaternary (Carbazole)
~110.02C, CH (Carbazole)

The spectrum is expected to show 10 distinct signals, corresponding to the 18 carbon atoms, due to the molecule's symmetry. The carbon atom attached to the boron (C-B) often appears as a broad, low-intensity signal and can sometimes be difficult to observe. The other quaternary carbons are found downfield, while the protonated carbons (CH) appear in the expected aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups. For this molecule, we look for characteristic vibrations of the O-H and B-O bonds of the boronic acid, as well as the C-H and C=C bonds of the aromatic systems.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid powder is placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Data Presentation & Interpretation:

Table 4: Key FT-IR Vibrational Frequencies

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3400 - 3200 (Broad)O-H StretchBoronic acid, hydrogen-bonded
3100 - 3000C-H StretchAromatic
1600 - 1450C=C StretchAromatic rings
1380 - 1310B-O StretchBoronic acid
~750C-H Out-of-plane bendAromatic substitution pattern

The most prominent feature is a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.[16] The sharp peaks between 3100-3000 cm⁻¹ are due to aromatic C-H stretching. The strong B-O stretching vibration, a key indicator of the boronic acid moiety, is typically observed in the 1380-1310 cm⁻¹ region.[17][18]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula (C₁₈H₁₄BNO₂).

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition: The solution is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source. Data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation & Interpretation:

Table 5: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular Formula C₁₈H₁₄BNO₂
Calculated Exact Mass 287.1118 g/mol
Observed Ion [M+H]⁺ m/z 288.1190

The primary role of MS in this context is to confirm the molecular weight. The observation of an ion peak at m/z 288.1190 in the positive ion mode ESI spectrum corresponds to the protonated molecule [C₁₈H₁₄BNO₂ + H]⁺, which validates the compound's identity and elemental composition.[12][14]

A Self-Validating Characterization Workflow

Trustworthiness in research and development relies on a systematic and logical workflow where each step validates the next. The characterization of this compound is no exception.

Caption: Integrated workflow for synthesis and characterization.dot digraph "Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

}

References

An In-depth Technical Guide to the Solubility of 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(9H-Carbazol-9-yl)phenylboronic acid, a key intermediate in the development of advanced materials and pharmaceuticals.[1][2] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information on the solubility of its core structural motifs—carbazole and phenylboronic acid—to provide a robust predictive framework. Furthermore, detailed, field-proven experimental protocols for determining thermodynamic solubility are presented, enabling researchers to generate precise and reliable data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in organic electronics, medicinal chemistry, and beyond.[1][2]

Introduction: The Significance of Solubility in Application

This compound is a bifunctional molecule that marries the advantageous electronic properties of the carbazole moiety with the versatile reactivity of the phenylboronic acid group.[1] This unique combination makes it a valuable building block in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel pharmaceutical agents.[1][2] In all these applications, a thorough understanding of the compound's solubility is not merely a matter of academic interest but a critical parameter for practical success.

The solubility of this compound dictates its utility in several key stages of research and development:

  • Reaction Kinetics and Purity: In synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the solubility of all reactants in the chosen solvent system is paramount for achieving optimal reaction rates and high yields. Poor solubility can lead to heterogeneous reaction mixtures, resulting in incomplete reactions and complex purification challenges.

  • Purification and Crystallization: Recrystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. Selecting an appropriate solvent system is crucial for obtaining high-purity crystalline material.

  • Formulation and Bioavailability: In the pharmaceutical context, the aqueous solubility of a drug candidate is a primary determinant of its oral bioavailability. For boronic acid-based drugs, solubility can be a significant hurdle, and strategies to enhance it are often a central focus of formulation development.[3]

This guide will provide a detailed exploration of the factors influencing the solubility of this compound, present methodologies for its empirical determination, and discuss its predicted behavior in a range of common organic solvents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties are summarized in the table below.

PropertyValueSource
CAS Number 864377-33-3[1][4]
Molecular Formula C₁₈H₁₄BNO₂[4]
Molecular Weight 287.12 g/mol [4]
Appearance White to off-white crystalline powder[2]
Boiling Point ~472.6 °C at 760 mmHg[1]
Purity Typically ≥97%[1]

Factors Influencing Solubility: A Predictive Analysis

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key molecular and external factors that govern its solubility.

Solubility Solubility Molecular_Structure Molecular Structure Solubility->Molecular_Structure influenced by Solvent_Properties Solvent Properties Solubility->Solvent_Properties dependent on External_Conditions External Conditions Solubility->External_Conditions affected by Carbazole_Moiety Carbazole Moiety (Large, Aromatic, Nonpolar) Molecular_Structure->Carbazole_Moiety Boronic_Acid_Group Boronic Acid Group (Polar, H-Bonding) Molecular_Structure->Boronic_Acid_Group Anhydride_Formation Boroxine Formation (Less Soluble Anhydride) Boronic_Acid_Group->Anhydride_Formation can form Polarity Polarity ('Like Dissolves Like') Solvent_Properties->Polarity H_Bonding Hydrogen Bonding (Donor/Acceptor) Solvent_Properties->H_Bonding Temperature Temperature External_Conditions->Temperature pH pH (Aqueous) External_Conditions->pH

Caption: Key factors influencing the solubility of this compound.

The Role of the Carbazole Moiety

The large, aromatic, and largely nonpolar carbazole ring system is a dominant feature of the molecule.[5] This structure contributes to favorable van der Waals interactions and π-π stacking. Consequently, the compound is expected to exhibit good solubility in nonpolar aromatic solvents like toluene and benzene, and in polar aprotic solvents that can engage in dipole-dipole interactions, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5][6] Conversely, the hydrophobicity of the carbazole moiety suggests poor solubility in highly polar protic solvents like water.[5]

The Influence of the Phenylboronic Acid Group

The boronic acid group introduces a polar, hydrophilic character to the molecule. It can act as both a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). This functionality suggests that solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) and ethers (tetrahydrofuran, dioxane), will enhance solubility.

However, a critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] These boroxines are generally less polar and, consequently, less soluble than the parent boronic acid. This equilibrium between the monomeric acid and the trimeric anhydride can complicate solubility measurements and is influenced by the solvent and temperature.[7][8]

The Effect of Temperature

For most solid organic compounds, solubility increases with temperature. This endothermic dissolution process can be leveraged during recrystallization to dissolve the compound in a minimal amount of hot solvent, followed by cooling to induce precipitation of the purified product.

Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative data, empirical determination of the solubility of this compound is necessary. The isothermal shake-flask method is a robust and widely accepted technique for measuring thermodynamic (or equilibrium) solubility.[9]

Experimental Workflow

The following diagram outlines the workflow for the isothermal shake-flask solubility determination method.

Start Start Preparation 1. Preparation - Add excess solid to solvent - Seal vial Start->Preparation Equilibration 2. Equilibration - Agitate at constant temp. - 24-72 hours Preparation->Equilibration Separation 3. Phase Separation - Centrifuge or filter - Isolate saturated solution Equilibration->Separation Analysis 4. Analysis - Dilute aliquot - Quantify by HPLC-UV Separation->Analysis Calculation 5. Calculation - Determine concentration - Express as mg/mL or mol/L Analysis->Calculation End End Calculation->End

Caption: Workflow for isothermal shake-flask solubility determination.

Detailed Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Thermostatic shaker or orbital incubator

  • Centrifuge with appropriate vial adapters

  • Calibrated micropipettes

  • Volumetric flasks

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a 2 mL glass vial. An amount that is clearly in excess of what will dissolve is required (e.g., 5-10 mg). b. Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial. c. Securely cap the vial. d. Prepare at least three replicate vials for each solvent.

  • Equilibration: a. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal.[10]

  • Phase Separation: a. After equilibration, carefully remove the vials from the shaker. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Ensure the filter material is compatible with the solvent.

  • Sample Analysis: a. Immediately after separation, carefully pipette a known aliquot of the clear supernatant (the saturated solution) into a volumetric flask. b. Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. c. Analyze the diluted sample by HPLC-UV. The detection wavelength should be set to the λmax of the compound.

  • Quantification and Calculation: a. Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original concentration in the saturated solution, accounting for the dilution factor. d. Express the solubility in appropriate units, such as mg/mL or mol/L.

Predicted and Illustrative Solubility Data

While experimentally determined data for this compound is not available, we can predict its solubility based on the behavior of its constituent parts. The following table provides a qualitative prediction and illustrative quantitative data.

Disclaimer: The quantitative values in the table below are illustrative and intended to serve as a guide for what might be expected. These are not experimentally verified data.

SolventSolvent TypePredicted Qualitative SolubilityIllustrative Quantitative Solubility (mg/mL at 25°C)Rationale
Toluene Aromatic, NonpolarHigh>10The nonpolar carbazole moiety will have strong favorable interactions with the aromatic solvent.
Tetrahydrofuran (THF) Polar Aprotic (Ether)High>10Good balance of polarity to interact with the boronic acid group and organic character to dissolve the carbazole moiety. Phenylboronic acid has high solubility in ethers.[8][11]
Dichloromethane (DCM) ChlorinatedModerate2 - 5Moderate polarity allows for some interaction with the boronic acid group, but may be less effective than THF for solvating the entire molecule.
Acetone Polar Aprotic (Ketone)Moderate1 - 3Phenylboronic acid has high solubility in ketones[8][11], but the large carbazole group may limit overall solubility.
Methanol Polar Protic (Alcohol)Low to Moderate0.5 - 2The alcohol can hydrogen bond with the boronic acid group, but the large nonpolar carbazole moiety will be poorly solvated.
Acetonitrile Polar AproticLow<1While polar, its ability to solvate the large aromatic system is limited.
Hexanes Aliphatic, NonpolarVery Low<0.1The highly nonpolar solvent will not effectively solvate the polar boronic acid group. Phenylboronic acid has very low solubility in hydrocarbons.[8][11]
Water Polar ProticInsoluble<0.01The large, hydrophobic carbazole moiety will dominate, leading to very poor aqueous solubility.

Conclusion

This compound is a molecule of significant scientific and industrial interest. Its solubility is a critical parameter that influences its synthesis, purification, and application. Based on a structural analysis, the compound is predicted to be most soluble in polar aprotic solvents like THF and aromatic solvents such as toluene, with limited solubility in alcohols and very poor solubility in nonpolar aliphatic and aqueous media. For researchers requiring precise solubility data, the provided isothermal shake-flask protocol offers a reliable and robust method for its determination. The generation of such empirical data is a crucial step in unlocking the full potential of this versatile chemical building block in the fields of materials science and drug discovery.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 3-(9H-Carbazol-9-yl)phenylboronic acid, a critical intermediate in the development of advanced materials and pharmaceuticals. The document details the fundamental principles, a field-proven experimental protocol, and a systematic approach to data interpretation. By elucidating the causality behind methodological choices, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to accurately characterize the thermal stability and decomposition profile of this vital compound.

Introduction

This compound is a specialized chemical intermediate distinguished by its unique molecular architecture, which combines a rigid, electron-rich carbazole moiety with a versatile phenylboronic acid group.[1] This structure imparts beneficial electronic properties and facilitates participation in cross-coupling reactions, making it an invaluable building block in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), and in the synthesis of complex pharmaceutical compounds.[1][2][3]

The thermal stability of this compound is a critical performance parameter. In OLED applications, high thermal and morphological stability are prerequisites for long operational lifetimes and device efficiency.[3][4] Similarly, in pharmaceutical manufacturing, understanding a compound's thermal behavior is paramount for defining safe processing, storage, and handling conditions. Thermogravimetric Analysis (TGA) is the definitive technique for this characterization, measuring changes in a material's mass as a function of temperature in a controlled atmosphere.[5][6] This guide presents an in-depth protocol for leveraging TGA to unlock a detailed understanding of the thermal properties of this compound.

Part 1: Physicochemical Profile of this compound

A thorough understanding of the material's intrinsic properties is the foundation of a robust thermal analysis. The subject compound, hereafter referred to as CzPBA, possesses a distinct structure that dictates its thermal behavior. The carbazole group is known for its high thermal stability, while the boronic acid functional group is susceptible to dehydration and can influence the decomposition pathway.[7][8] A notable characteristic is its hygroscopic nature, which can lead to the presence of adsorbed water.[9][10]

PropertyValueSource
CAS Number 864377-33-3[1][2][11]
Molecular Formula C₁₈H₁₄BNO₂[1][2][11]
Molecular Weight 287.12 g/mol [1][11]
Appearance White to off-white crystalline powder[1][2]
Boiling Point (est.) 472.6 ± 51.0 °C at 760 mmHg[1]
Key Feature Hygroscopic[9][10]

Part 2: The TGA Experimental Workflow

TGA operates on a simple principle: a high-precision balance continuously monitors the mass of a sample situated within a furnace as the temperature is changed according to a defined program.[5][12] The resulting data, a thermogram of mass versus temperature, provides quantitative insights into physical and chemical events such as dehydration, decomposition, and oxidation.[6][13]

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis Sample Sample Handling (Desiccator Storage) Crucible Crucible Selection (Alumina) Weighing Precise Weighing (5-10 mg) Instrument Instrument Setup (TGA Instrument) Weighing->Instrument Method Method Programming (Temp Ramp, Atmosphere) Execution Experiment Run (Inert/Oxidative) Data Data Acquisition (Mass vs. Temp) Execution->Data Correction Buoyancy Correction (Blank Subtraction) Interpretation Thermogram Interpretation (Decomposition Steps)

Caption: General workflow for a TGA experiment.

Part 3: A Validated Protocol for TGA of CzPBA

This protocol is designed to be a self-validating system, incorporating steps that ensure data integrity and reproducibility. The explanation of each parameter is intended to empower the analyst to adapt the method with a full understanding of the consequences.

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A standard TGA instrument (e.g., Mettler Toledo TGA/SDTA, TA Instruments Q500) capable of precise temperature and atmosphere control.

  • Crucibles: 150 µL alumina (Al₂O₃) crucibles are recommended.[14]

    • Expertise: Alumina is chosen for its chemical inertness at high temperatures and its lack of catalytic effect on the decomposition of most organic molecules, ensuring that the observed thermal events are intrinsic to the sample.

  • Purge Gases: High purity (99.99%+) Nitrogen and Air.

Sample Preparation

The validity of TGA data is critically dependent on meticulous sample preparation.

  • Handling: Due to the hygroscopic nature of CzPBA, all handling should be performed promptly after removal from a desiccator where it is stored under vacuum or with a desiccant. This minimizes the adsorption of atmospheric moisture, which would appear as an initial mass loss and could obscure other thermal events.

  • Mass: Accurately weigh 5–10 mg of the sample directly into the tared alumina crucible.

    • Expertise: This mass range is optimal. Less than 5 mg can compromise the balance's accuracy, while more than 10 mg can lead to thermal gradients within the sample, causing broadening of decomposition events and a loss of resolution.[14]

  • Loading: Gently tap the crucible to distribute the powder into a thin, even layer across the bottom. This maximizes surface area, promotes efficient heat transfer, and ensures that evolved gases can escape without disturbing the remaining sample.

TGA Method Parameters

A multi-stage method provides the most comprehensive data, allowing for the study of thermal decomposition in an inert environment followed by the combustion of any residue in an oxidative atmosphere.[15]

ParameterStage 1: Decomposition AnalysisStage 2: Residue AnalysisRationale
Atmosphere Nitrogen (N₂)AirN₂ prevents premature oxidation, isolating the purely thermal decomposition.[15] Air is used to combust any carbonaceous char formed.
Gas Flow Rate 50 mL/min50 mL/minEnsures a consistent atmosphere and efficiently removes gaseous decomposition products from the furnace.[14]
Temperature Program 1. Isothermal at 30°C for 5 min2. Heat from 30°C to 800°C at 10°C/min3. Isothermal at 800°C for 5 minThe initial hold ensures thermal equilibrium. A 10°C/min ramp is a standard rate that provides a good balance between resolution and analysis time.[15] The final hold ensures complete combustion.
Buoyancy Correction (Blank Run)

Before running the sample, it is imperative to execute the exact same method with an empty alumina crucible. The resulting curve is a "blank" that accounts for the apparent mass change caused by the effect of gas buoyancy on the crucible and balance mechanism as temperature increases. This blank must be subtracted from the sample data to yield the true mass loss profile.

Part 4: Data Analysis and Interpretation

The resulting thermogram (TGA curve) and its first derivative (DTG curve) are analyzed to identify distinct mass loss events. For CzPBA, a multi-step decomposition is anticipated.

Caption: Hypothetical decomposition pathway of CzPBA during TGA.

Expected Thermal Events:
  • Initial Mass Loss (Dehydration, < 150°C): An initial, often subtle, mass loss is expected due to the release of adsorbed surface water.[13] This may be followed or accompanied by the dehydration of the boronic acid moiety, where two molecules can condense to form a boronic anhydride with the loss of water. This process is well-documented for boronic acids.[8][16]

  • Primary Decomposition (>350°C): This is the main region of mass loss, corresponding to the breakdown of the organic structure. Given the high thermal stability of carbazole derivatives, the onset of this decomposition is expected to be at a relatively high temperature.[7] This step involves the cleavage of the C-N bond linking the phenyl and carbazole units, as well as the fragmentation of the aromatic rings.

  • Char Formation: In the inert nitrogen atmosphere, the decomposition of the aromatic structure is likely to produce a stable carbonaceous char. The percentage of mass remaining at the end of the nitrogen ramp corresponds to this char yield.

  • Final Residue (Oxidative Stage): Upon switching the atmosphere to air at a high temperature, the carbonaceous char will combust, resulting in a final sharp mass loss. The inorganic material remaining at the end of the experiment is typically a stable boron oxide (e.g., B₂O₃).[8]

Key Quantitative Data

The following parameters should be extracted from the thermogram to quantitatively describe the material's thermal stability.

Data PointDescriptionSignificance
T_onset The temperature at which significant mass loss begins for a specific step, often calculated by the intersection of tangents to the baseline and the mass loss slope.Represents the initiation temperature of decomposition; a primary indicator of thermal stability.
T_peak (from DTG) The temperature at which the rate of mass loss is at its maximum for a given step.Indicates the point of most rapid decomposition for a particular thermal event.
% Mass Loss The percentage of the initial mass lost during a specific thermal step.Quantifies the amount of a component (e.g., water, organic fraction) in the sample.
% Residue The percentage of the initial mass remaining at the end of the experiment (e.g., at 800°C in air).Corresponds to the inorganic content of the sample, expected to be boron oxide.

Conclusion

Thermogravimetric Analysis is an indispensable tool for the characterization of this compound. By employing the structured, multi-stage protocol detailed in this guide, researchers can obtain reliable and comprehensive data on its thermal stability, dehydration characteristics, and decomposition profile. This information is not merely academic; it is critical for ensuring quality control, defining processing limits in manufacturing, and predicting the long-term performance of advanced materials and pharmaceuticals derived from this versatile compound.

References

The Electronic Landscape of Carbazole-Containing Boronic Acids: From Molecular Design to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The strategic fusion of the carbazole scaffold with the boronic acid functional group has created a class of molecules with exceptional utility and tunable electronic properties. Carbazoles, prized for their robust thermal stability and inherent hole-transport characteristics, serve as the electronic core.[1] Boronic acids, acting as versatile synthetic handles and Lewis acid sites, unlock pathways for creating complex π-conjugated systems and highly specific molecular sensors.[2][3] This guide provides a comprehensive exploration of the fundamental electronic properties, synthesis, characterization, and application of carbazole-containing boronic acids. We delve into the causality behind experimental design, from the synthesis of molecular building blocks to their integration into high-performance organic light-emitting diodes (OLEDs), sensitive fluorescent sensors, and their emerging role in medicinal chemistry. This document is structured to serve as a field-proven resource, grounding key mechanistic claims in authoritative references and providing detailed protocols for practical implementation.

The Constituent Moieties: A Foundation of Unique Properties

The Carbazole Core: A Privileged Electronic Scaffold

Carbazole is a nitrogen-containing heterocyclic aromatic compound with a distinctive tricyclic structure.[4] This planar, electron-rich system is a cornerstone in materials science and medicinal chemistry for several key reasons.[5] Its extensive π-conjugated system facilitates efficient charge delocalization, making it an excellent hole-transporting material.[6] This property is fundamental to its widespread use in organic electronics.[1] Furthermore, the carbazole scaffold is prevalent in numerous naturally occurring alkaloids that exhibit a remarkable range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, marking it as a "privileged scaffold" in drug discovery.[5][7][8][9]

Boronic Acids: The Versatile Synthetic and Functional Gateway

Boronic acids, characterized by a boron atom bonded to an organic substituent and two hydroxyl groups (R-B(OH)₂), are a class of remarkably versatile organic compounds.[2] Their significance stems from two primary features:

  • Reactivity in Cross-Coupling: They are indispensable partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds.[10][11] This allows for the precise construction of complex molecular architectures, such as the extended π-conjugated systems required for optoelectronic materials.[1][12]

  • Lewis Acidity and Diol Recognition: The boron atom acts as a Lewis acid, enabling it to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides (sugars).[3][13][14] This interaction is the basis for their extensive use in the development of highly specific molecular sensors.[15][16]

The synergy of these two moieties allows for the design of molecules where the potent electronic and photophysical properties of the carbazole core can be integrated into larger systems or modulated by external stimuli through the boronic acid group.

Core Electronic and Photophysical Properties

The electronic behavior of carbazole-containing boronic acids is governed by the interplay between the electron-donating carbazole unit and the nature of the boronic acid group, along with other substituents on the aromatic framework.

Frontier Molecular Orbitals (HOMO & LUMO)

Computational studies, primarily using Density Functional Theory (DFT), provide profound insight into the electronic structure of these molecules.[17][18]

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is typically localized on the electron-rich carbazole moiety. The energy of the HOMO level is directly related to the molecule's ionization potential and its ability to donate an electron (hole-transporting character).

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO's localization can vary. In simple structures, it may be distributed across the entire π-system. However, introducing electron-accepting groups allows for tuning of the LUMO energy level. The energy gap between the HOMO and LUMO dictates the molecule's absorption and emission characteristics.[17]

The ability to modify substituents allows for precise tuning of the HOMO-LUMO gap, which is a critical strategy for designing materials with specific colors for OLED applications.[1]

Photophysical Characteristics: Absorption and Emission

Carbazole derivatives are known for their strong fluorescence.[7] The introduction of a boronic acid group and its subsequent reactions can modulate these properties significantly.

  • Absorption (UV-Vis): Carbazole boronic acids typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the carbazole core. Extending the conjugation through Suzuki coupling reactions systematically shifts these absorption peaks to longer wavelengths (a bathochromic or red shift).

  • Fluorescence Emission: These compounds are often highly emissive, primarily in the blue region of the spectrum.[19] The efficiency of this emission is quantified by the fluorescence quantum yield (Φ_F). The interaction of the boronic acid group with analytes like diols or fluoride ions can dramatically alter the emission intensity or wavelength, forming the basis of their sensing applications.[20][21]

Table 1: Representative Photophysical Data for Carbazole Derivatives
Compound TypeAbsorption Max (λ_abs)Emission Max (λ_em)Quantum Yield (Φ_F)Key Feature
Simple Carbazole~330-350 nm~350-380 nmHighCore photophysics
Carbazole Boronic Acid~340-360 nm~360-400 nmHighReady for coupling
D-π-A Systems>400 nm>450 nmVariesTunable color, intramolecular charge transfer (ICT)
Boron-Chelated CarbazoleVaries~450-550 nmHighRigidified structure, enhanced stability and emission

Note: Values are illustrative and vary significantly based on solvent and specific molecular structure.

Synthesis and Methodologies: A Practical Guide

The creation of functional carbazole-boronic acid systems relies on robust and reproducible synthetic protocols.

Workflow for Synthesis and Application

The general pathway involves the synthesis of the core carbazole boronic acid building block, followed by its utilization in a cross-coupling reaction to build the final target molecule.

G cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Suzuki-Miyaura Cross-Coupling Start Bromo-Carbazole Precursor Step1 Lithiation (n-BuLi) or Grignard Formation Start->Step1 Step2 Borylation with Trialkyl Borate (e.g., B(OiPr)₃) Step1->Step2 Step3 Aqueous Workup (Hydrolysis) Step2->Step3 Product1 Carbazole Boronic Acid Step3->Product1 Product1_c Carbazole Boronic Acid Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Product1_c->Reaction Reagent2 Aryl/Vinyl Halide (Ar-X) Reagent2->Reaction Product2 Extended π-Conjugated System (Final Product) Reaction->Product2 G Sensor Carbazole Boronic Acid (Fluorophore) Fluorescence ON Complex Cyclic Boronate Ester Complex Fluorescence OFF/Shifted Sensor->Complex Covalent Binding Analyte Analyte with Diol (e.g., Glucose) Analyte->Complex Signal Measurable Change in Fluorescence Complex->Signal

References

An In-depth Technical Guide to the Photophysical Properties of 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 3-(9H-Carbazol-9-yl)phenylboronic acid, a versatile building block in modern materials science and medicinal chemistry. While this compound is frequently utilized as a precursor in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs), a detailed characterization of its intrinsic photophysical properties is not extensively documented in publicly available literature.[1][2][3] This guide bridges that gap by synthesizing information from closely related carbazole derivatives to project the expected photophysical behavior of the title compound. We delve into the theoretical underpinnings of its electronic transitions, the anticipated effects of solvent polarity on its absorption and emission spectra, and the established methodologies for its synthesis and characterization. This document serves as a foundational resource for researchers seeking to understand and harness the unique optoelectronic characteristics of this important carbazole derivative.

Introduction: The Significance of Carbazole-Based Architectures

Carbazole, a nitrogen-containing heterocyclic aromatic compound, has emerged as a cornerstone in the development of functional organic materials.[4] Its rigid, planar structure, coupled with its excellent charge-transporting capabilities and thermal stability, makes it an ideal scaffold for a diverse range of applications. When functionalized with a phenylboronic acid moiety, as in the case of this compound, the resulting molecule becomes a powerful intermediate for constructing complex π-conjugated systems through Suzuki-Miyaura coupling reactions.[1] These extended conjugated systems are fundamental to the performance of organic electronic devices such as OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][4]

The position of the phenylboronic acid group on the carbazole core significantly influences the electronic and photophysical properties of the resulting materials. The meta substitution in this compound offers a unique electronic profile compared to its ortho and para isomers, potentially leading to materials with distinct charge transport and emissive characteristics. This guide will focus on elucidating the expected photophysical properties of this specific isomer.

Synthesis and Molecular Structure

The synthesis of this compound is typically achieved through a multi-step process. While various synthetic routes have been reported for related isomers, a common approach involves the N-arylation of carbazole followed by a borylation reaction.

General Synthetic Pathway

A plausible and commonly employed synthetic route is outlined below. This pathway is presented to provide a general understanding and should be adapted and optimized based on specific laboratory conditions and available starting materials.

Carbazole Carbazole Coupling_Step Ullmann or Buchwald-Hartwig N-Arylation Carbazole->Coupling_Step Bromobenzene 3-Bromophenylboronic acid or a related bromo-precursor Bromobenzene->Coupling_Step Intermediate 9-(3-Bromophenyl)-9H-carbazole Coupling_Step->Intermediate Borylation_Step Lithium-Halogen Exchange followed by quenching with a borate ester (e.g., triisopropyl borate) Intermediate->Borylation_Step Final_Product This compound Borylation_Step->Final_Product

Figure 1: A generalized synthetic workflow for this compound.

Molecular Structure and Key Features

The molecular structure of this compound consists of a central carbazole moiety linked at the nitrogen atom to a phenylboronic acid group at the meta position.

Figure 2: Molecular structure of this compound.

This structure imparts several key characteristics:

  • Electron-Rich Carbazole Core: The carbazole unit is known for its electron-donating nature, which is a key contributor to its hole-transporting properties.

  • π-Conjugated System: The fused aromatic rings of the carbazole and the attached phenyl group create an extended π-electron system, which is responsible for its photophysical properties.

  • Reactive Boronic Acid Group: The -B(OH)₂ group is a versatile functional handle for Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of larger, more complex molecules.[1]

Core Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For this compound, these properties are dictated by the electronic transitions within its π-conjugated system.

UV-Visible Absorption

The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes electrons from the ground state to higher energy excited states. The absorption spectrum is expected to be dominated by π-π* transitions within the carbazole and phenyl moieties.

Based on studies of similar 9-phenylcarbazole derivatives, the absorption spectrum in a non-polar solvent like tetrahydrofuran (THF) is expected to exhibit a strong absorption band in the UV region.[5] For a closely related compound, 9-phenyl-9H-carbazole-based o-carboranyl luminophore, the lowest energy absorption band is centered at approximately 329 nm.[5]

Fluorescence Emission

Following absorption of light and subsequent relaxation to the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon. This process is known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (occurs at a longer wavelength) due to energy loss through vibrational relaxation in the excited state (Stokes shift).

For carbazole derivatives, the emission is often in the violet-blue region of the electromagnetic spectrum.

Quantum Yield and Fluorescence Lifetime
  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a value between 0 and 1.

  • Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state.

These parameters are crucial for applications in OLEDs, as they directly impact the brightness and efficiency of the device. While specific values for this compound are not available, related 9-phenyl-9H-carbazole-based o-carboranyl compounds in a film state have been reported to have fluorescence lifetimes in the range of 5.2-6.8 ns and quantum yields that can be enhanced up to 55% with certain substitutions.[6]

Photophysical ParameterExpected Value/Range (based on related compounds)Significance in Application
Absorption Maximum (λabs) ~330 nmDetermines the wavelengths of light the molecule can absorb.
Emission Maximum (λem) Violet-Blue RegionDictates the color of light emitted in an OLED.
Fluorescence Quantum Yield (ΦF) Varies with environmentHigher values are desirable for brighter and more efficient OLEDs.
Fluorescence Lifetime (τF) Nanosecond rangeInfluences the rate at which light can be emitted.

Table 1: Projected Photophysical Parameters for this compound.

Environmental Effects on Photophysical Properties: Solvatochromism

The photophysical properties of carbazole derivatives are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This is particularly true for molecules that exhibit intramolecular charge transfer (ICT) in the excited state.

In the case of this compound, the carbazole moiety can act as an electron donor and the phenylboronic acid group can have some electron-accepting character. Upon photoexcitation, there can be a partial transfer of electron density from the carbazole to the phenylboronic acid moiety, creating a more polar excited state.

  • In Non-Polar Solvents: The emission spectrum is expected to be structured and at shorter wavelengths.

  • In Polar Solvents: Polar solvent molecules will stabilize the more polar excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The emission band may also become broader and less structured.

Understanding the solvatochromic behavior is crucial for predicting the performance of the molecule in different host materials in an OLED device.

Experimental Protocols for Photophysical Characterization

To obtain the precise photophysical data for this compound, a series of standardized spectroscopic experiments are required.

Workflow for Photophysical Characterization

cluster_sample_prep Sample Preparation cluster_absorption Absorption Spectroscopy cluster_emission Fluorescence Spectroscopy cluster_quantum_yield Quantum Yield Measurement cluster_lifetime Lifetime Measurement Sample_Prep Dissolve compound in spectroscopic grade solvents of varying polarity UV_Vis Measure UV-Vis Absorption Spectrum Sample_Prep->UV_Vis Fluorescence Measure Fluorescence Emission Spectrum (Excite at λ_max) Sample_Prep->Fluorescence QY_Measurement Relative Quantum Yield Measurement (using a known standard) Sample_Prep->QY_Measurement Lifetime_Measurement Time-Correlated Single Photon Counting (TCSPC) Sample_Prep->Lifetime_Measurement Determine_lambda_max Determine λ_max UV_Vis->Determine_lambda_max Determine_lambda_em Determine λ_em Fluorescence->Determine_lambda_em

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbazole Moieties and the Suzuki-Miyaura Coupling

In the landscape of modern organic synthesis, the carbazole nucleus stands out as a privileged scaffold. Its unique electronic properties, including good hole-transporting capabilities and high thermal stability, have made it a cornerstone in the development of advanced materials for organic light-emitting diodes (OLEDs) and organic photovoltaics.[1][2][3][4] Beyond materials science, carbazole derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds, offering a reliable method for the synthesis of complex molecules, including those containing the carbazole moiety.[5][6]

This guide provides a comprehensive overview and detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 3-(9H-Carbazol-9-yl)phenylboronic acid. This specific boronic acid is a key building block for introducing the carbazole-phenyl fragment into a variety of molecular architectures.[7] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into troubleshooting common issues, empowering researchers to successfully employ this valuable synthetic transformation.

Understanding the Reagent: this compound

This compound is a versatile chemical intermediate characterized by the presence of a carbazole unit and a boronic acid functional group.[7] The carbazole moiety imparts desirable electronic and photophysical properties, while the boronic acid group serves as a nucleophilic partner in the Suzuki-Miyaura coupling.

PropertyValueReference
Molecular Formula C18H14BNO2[7][8]
Molecular Weight 287.12 g/mol [7][8]
Appearance Typically a white powder[7]
Purity ≥ 97%[7]
Boiling Point Approx. 472.6±51.0 °C at 760 mmHg[7]

The strategic placement of the boronic acid at the meta-position of the phenyl ring offers a specific vector for molecular elaboration, allowing for the precise construction of targeted architectures.

The Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or triflate), forming a Pd(II) complex.[5][10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)L2-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' (Coupled Product) RedElim->Product ArylHalide R-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R'-B(OH)2 (Boronic Acid) Base Base BoronicAcid->Base Boronate [R'-B(OH)3]⁻ Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may need to be optimized for specific substrates.

Materials and Equipment
  • Reactants:

    • This compound

    • Aryl bromide (or other suitable coupling partner)

  • Catalyst:

    • Palladium(II) acetate (Pd(OAc)2)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Ligand:

    • Triphenylphosphine (PPh3)

  • Base:

    • Potassium carbonate (K2CO3)

    • Potassium phosphate (K3PO4)

  • Solvents:

    • 1,4-Dioxane

    • Toluene

    • Water (degassed)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath

    • Standard laboratory glassware for workup and purification

    • Thin Layer Chromatography (TLC) plates

    • Column chromatography setup

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) B Add Solvent System (e.g., Dioxane/Water) A->B C Degas the Mixture (e.g., N2 bubbling for 15-20 min) B->C D Add Catalyst & Ligand (e.g., Pd(OAc)2/PPh3) C->D E Heat to Reflux (e.g., 80-100 °C) D->E F Monitor Reaction by TLC E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Workup: - Dilute with Water - Extract with Organic Solvent G->H I Dry Organic Layer (e.g., Na2SO4 or MgSO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to ensure adequate mixing.

  • Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh3)4 (0.05 equiv.), or a combination of a palladium precursor like Pd(OAc)2 (0.02 equiv.) and a ligand like PPh3 (0.08 equiv.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poor solubility of reactants- Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent and reaction mixture.- Try a different solvent system (e.g., toluene, DMF) or add a co-solvent to improve solubility.[12]
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction to Pd(0)- Rigorously exclude oxygen from the reaction.- Ensure the precatalyst is effectively reduced to the active Pd(0) species.[9]
Protodeborylation (Loss of Boronic Acid Group) - Elevated temperatures for extended periods- Presence of protic sources- Keep the reaction time to a minimum once the starting material is consumed.- Use anhydrous solvents if possible, though some water is often necessary for the transmetalation step.
Difficulty with Product Purification - Co-elution with byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative or additional purification step.

Conclusion

The Suzuki-Miyaura coupling using this compound is a robust and highly effective method for the synthesis of valuable carbazole-containing compounds. By understanding the reaction mechanism, carefully controlling the reaction conditions, and being prepared to troubleshoot potential issues, researchers can successfully leverage this powerful transformation in their synthetic endeavors. The protocols and insights provided in this guide are intended to serve as a solid foundation for the application of this important reaction in both academic and industrial research settings.

References

Application Notes & Protocols: 3-(9H-Carbazol-9-yl)phenylboronic Acid in High-Performance OLED Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(9H-Carbazol-9-yl)phenylboronic acid, its pivotal role as a precursor in the synthesis of advanced host materials, and detailed protocols for its application in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Introduction: A Critical Building Block for Next-Generation Displays

The advancement of organic electronics, particularly in the realm of OLEDs, is intrinsically linked to the molecular engineering of its constituent materials.[1] this compound has emerged as a crucial chemical intermediate for synthesizing high-performance materials that form the core of modern OLED devices.[2][3] Its structure is a masterful combination of two key functional groups:

  • The Carbazole Moiety: This electron-rich heterocyclic unit is renowned for its excellent hole-transporting properties, high thermal stability, and a wide bandgap. These characteristics are fundamental to creating materials that can efficiently manage charge carriers and host emissive guests without significant energy loss.[4][5]

  • The Phenylboronic Acid Group: This functional group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura coupling reaction.[6][7] It provides a reactive site for the precise and efficient construction of larger, conjugated molecular systems, allowing chemists to build complex, high-performance molecules from simpler precursors.

Therefore, this compound is not typically used directly in the OLED stack. Instead, it serves as an essential, versatile building block for the synthesis of more complex host and charge-transport materials that define the efficiency, color purity, and operational lifetime of the final device.[7]

Section 1: Physicochemical Properties & Synthetic Utility

A thorough understanding of the precursor's properties is paramount for its successful application in synthesis.

PropertyValueReference
CAS Number 864377-33-3[2]
Molecular Formula C₁₈H₁₄BNO₂[2]
Molecular Weight 287.12 g/mol [2]
Appearance White to off-white powder[2]
Purity Typically ≥97%[2]
Boiling Point ~472.6 °C at 760 mmHg[2]
Primary Application Intermediate for OLED material synthesis[2][3]

The primary utility of this compound lies in its role in Suzuki-Miyaura coupling reactions . This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide (or triflate), catalyzed by a palladium complex. This enables the facile "stitching" together of aromatic units to create extended π-conjugated systems with precisely tuned electronic properties for OLED applications.[7][8]

Section 2: The Role of Carbazole-Based Materials in Advanced OLEDs

Materials derived from this compound are integral to the performance of several types of OLEDs, primarily due to the exceptional properties of the carbazole core.[4]

Host Materials in Phosphorescent OLEDs (PhOLEDs)

Second-generation PhOLEDs utilize organometallic phosphorescent emitters (guests) that can harvest both singlet and triplet excitons, enabling a theoretical internal quantum efficiency (IQE) of 100%.[9][10] However, these emitters are prone to self-quenching at high concentrations.

Causality: To overcome this, a "host-guest" system is employed where the emitter is dispersed at a low concentration within a host material matrix.[10][11] Carbazole-based hosts are ideal for this purpose because they possess:

  • High Triplet Energy (E T): The host's triplet energy must be higher than that of the phosphorescent guest to prevent back-energy transfer, which would quench the emission.[5]

  • Good Charge Transport: The host facilitates the transport of holes and electrons to the guest molecules, ensuring efficient exciton formation on the emitter.[1]

  • Thermal and Morphological Stability: The rigidity of the carbazole unit leads to materials with high glass transition temperatures (Tg), preventing crystallization and ensuring the long-term stability of the device.

Materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs

Third-generation TADF emitters also achieve up to 100% IQE without using heavy metals. This is accomplished through the process of reverse intersystem crossing (RISC), where non-emissive triplet excitons are up-converted to emissive singlet excitons.

Causality: For efficient TADF, a molecule must have a very small energy gap between its lowest singlet (S₁) and triplet (T₁) states (ΔE ST).[4][6] Carbazole derivatives are excellent candidates for TADF materials, often in a donor-acceptor architecture, because:

  • Charge Transfer States: The electron-donating carbazole unit can be paired with an electron-accepting unit to create a molecule with significant charge-transfer character in its excited state. This spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) naturally leads to a small ΔE ST.

  • Rigid Structure: The inherent rigidity of carbazole-based structures helps to minimize non-radiative decay pathways, leading to high photoluminescence quantum yields (PLQY).[6]

Section 3: Synthesis Protocol - From Precursor to a High-Performance Host Material

This section provides a representative protocol for the synthesis of a high-performance, solution-processable host material, 1,3-bis{3-[3-(9H-carbazol-9-yl)phenyl]-9H-carbazol-9-yl}benzene (CPCB) , via a Suzuki-Miyaura coupling reaction. CPCB has demonstrated excellent performance in TADF devices.[4]

Reaction Scheme: 2 x This compound + 1 x 1,3-Dibromobenzene --(Pd Catalyst, Base)--> CPCB

Materials & Reagents:
  • This compound (2.2 equivalents)

  • 1,3-Dibromobenzene (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equivalents)

  • Triphenylphosphine [PPh₃] (0.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (4.0 equivalents)

  • Toluene (anhydrous)

  • Deionized Water

Step-by-Step Protocol:
  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 1,3-dibromobenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions, ultimately lowering the yield.

  • Solvent Addition: Add anhydrous toluene and a small amount of deionized water (e.g., a 4:1 ratio of toluene to water) to the flask via syringe. Causality: The reaction is typically biphasic. The base (K₂CO₃) is dissolved in the aqueous phase, and the organic reactants and catalyst are in the organic phase. This setup facilitates the catalytic cycle.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x). Causality: This removes the inorganic base and salts from the organic product mixture.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure CPCB product. The final product should be further purified by temperature-gradient sublimation for use in high-performance OLEDs. Causality: Purity is paramount for OLED materials. Even trace impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.

Section 4: OLED Fabrication Protocol - From Material to Device

This protocol describes the fabrication of a solution-processed TADF-OLED using the synthesized CPCB as a host material. The device architecture is based on proven high-efficiency structures.[4]

Device Structure: ITO / PEDOT:PSS / Emissive Layer (CPCB host : 4CzIPN dopant) / B3PYMPM / LiF / Al

Substrate Preparation (ITO Glass)
  • Cleaning: Place pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a substrate holder.

  • Sonication: Sequentially sonicate the substrates in ultrasonic baths containing detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each. Causality: This multi-step cleaning process removes organic and inorganic contaminants from the ITO surface, ensuring good film adhesion and preventing short circuits.

  • Drying: Dry the substrates thoroughly using a high-purity nitrogen gun.

  • UV-Ozone Treatment: Immediately before loading into the deposition system, treat the substrates with UV-Ozone for 10-15 minutes. Causality: This step removes final organic residues and increases the work function of the ITO, which improves hole injection efficiency into the subsequent organic layer.

Layer Deposition (in a Nitrogen-filled Glovebox)
  • Hole Injection Layer (HIL):

    • Deposit a layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate via spin-coating (e.g., 4000 rpm for 40 seconds).

    • Anneal the substrates on a hotplate at 120 °C for 15 minutes. Causality: Annealing removes residual water and solvent from the PEDOT:PSS film, improving its conductivity and morphology.

  • Emissive Layer (EML):

    • Prepare a solution of the host material (CPCB) and the TADF dopant (e.g., (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile, 4CzIPN ) in a suitable solvent like chlorobenzene. A typical doping concentration is 10-20 wt%.

    • Spin-coat the EML solution onto the PEDOT:PSS layer (e.g., 2000 rpm for 60 seconds) to achieve a desired thickness (e.g., 50 nm).

    • Anneal at 80 °C for 10 minutes to remove solvent.

  • Electron Transport & Cathode Layers (via Vacuum Thermal Evaporation):

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Causality: A high vacuum is essential to prevent contamination and ensure the deposited films are pure and uniform. It allows the material to travel from the source to the substrate without colliding with gas molecules.

    • Sequentially deposit the following layers:

      • Electron Transport Layer (ETL): 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM) at a rate of 1-2 Å/s to a thickness of 50 nm.

      • Electron Injection Layer (EIL): Lithium Fluoride (LiF) at a rate of 0.1 Å/s to a thickness of 1 nm. Causality: LiF drastically lowers the electron injection barrier between the organic ETL and the metal cathode.

      • Cathode: Aluminum (Al) at a rate of 5-10 Å/s to a thickness of 100 nm.

Encapsulation
  • Immediately after fabrication, the device must be encapsulated in an inert atmosphere (e.g., inside the glovebox).

  • Apply a UV-curable epoxy around the active area of the device and carefully place a glass coverslip on top.

  • Cure the epoxy with a UV lamp. Causality: OLED materials are highly sensitive to moisture and oxygen, which rapidly degrade performance. Encapsulation provides a physical barrier, which is critical for achieving a long operational lifetime.

Section 5: Visualized Workflows and Structures

Diagrams provide a clear visual representation of the key components and processes.

Molecular Structure of Precursor

Caption: Structure of this compound.

Generic OLED Device Architecture

OLED_Structure cluster_device OLED Device Stack cluster_charge Charge Flow Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host + Dopant ETL->EML HTL Hole Transport Layer (HTL) EML->HTL light Light Emission EML->light HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (Glass) Anode->Substrate e Electrons e->EML h Holes h->EML

Caption: Diagram of a typical multi-layer OLED structure.

Fabrication Workflow

Fabrication_Workflow cluster_synthesis Part 1: Material Synthesis cluster_fabrication Part 2: Device Fabrication Precursor Boronic Acid Precursor Coupling Suzuki Coupling Reaction (Synthesis of Host Material) Precursor->Coupling Purification Purification (Chromatography & Sublimation) Coupling->Purification SpinCoat Solution Processing (Spin-Coating HIL & EML) Purification->SpinCoat High-Purity Host Material Substrate Substrate Cleaning (Sonication, UV-Ozone) Substrate->SpinCoat Evaporation Vacuum Deposition (ETL, EIL, Cathode) SpinCoat->Evaporation Encapsulation Encapsulation (UV-Epoxy Seal) Evaporation->Encapsulation Testing Device Testing Encapsulation->Testing

Caption: Workflow from precursor synthesis to final device testing.

Section 6: Performance Benchmarking

The performance of an OLED is highly dependent on the choice of host material in the emissive layer. The table below summarizes the performance of devices using various carbazole-based host materials, including the CPCB synthesized in our protocol.

Host MaterialDopant / EmitterEQE max (%)Current Eff. (cd/A)Power Eff. (lm/W)Turn-on Voltage (V)Reference
CPCB 4CzIPN (TADF)10.0---[4]
m-CF-PhCz Ir(ppy)₂(acac) (Green PhOLED)20.374.6--[4]
mDCzPF PtNON (Blue PhOLED)18.3---[2]
BCzB-PPI Non-doped (Fluorescent)4.43--~3.0
HTM 3c Ir(ppy)₃ (Green PhOLED)-~60~55~3.5[1]

Note: Direct comparison can be complex due to variations in device architecture, dopants, and measurement conditions. This table serves as a representative benchmark.

References

Application Note: 3-(9H-Carbazol-9-yl)phenylboronic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Carbazole Scaffold

In the landscape of medicinal chemistry, the carbazole nucleus is a privileged scaffold, renowned for its unique electronic properties and its presence in numerous biologically active compounds.[1] 3-(9H-Carbazol-9-yl)phenylboronic acid emerges as a highly valuable chemical intermediate, merging the favorable photophysical and electronic characteristics of the carbazole core with the synthetic versatility of a phenylboronic acid.[2][3] This bifunctional molecule serves as a pivotal building block, enabling the streamlined incorporation of the carbazole-phenyl motif into complex molecular architectures.[2][4]

Its primary utility is found in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the creation of carbon-carbon bonds with exceptional precision.[3] This capability is instrumental in the synthesis of novel therapeutic agents, particularly in oncology, where carbazole-containing molecules have shown significant promise.[4] This application note provides a comprehensive guide to the use of this compound, detailing its application in synthetic protocols and its role in the development of targeted therapies, with a specific focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, functional group tolerance, and predictable stereochemical outcomes.[5] The reaction facilitates the formation of a C-C bond between an organoboron compound (like our title compound) and an organo(pseudo)halide.[5][6]

Mechanism Overview: The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-activated, converting the boronic acid to a more reactive boronate species.[7][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

The use of this compound in this reaction allows for the direct installation of a bulky, electron-rich carbazole-phenyl group onto a variety of molecular scaffolds.

Workflow of the Suzuki-Miyaura Cross-Coupling Reaction

Below is a generalized workflow for the Suzuki-Miyaura reaction.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Characterization Setup Combine Aryl Halide, Boronic Acid, Pd Catalyst, & Base in Flask Inert Purge with Inert Gas (Argon or Nitrogen) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat Mixture to Specified Temperature (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress via TLC or LC-MS Heat->Monitor Cool Cool to Room Temp. Filter Filter (e.g., through Celite) to Remove Catalyst Cool->Filter Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Filter->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.1 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 v/v)

  • Anhydrous solvents, degassed prior to use

  • Reaction flask, condenser, magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

    • Causality: Using an excess of the boronic acid helps to drive the reaction to completion. The choice of base is critical; stronger bases like Cs₂CO₃ can be effective for less reactive chlorides, while K₂CO₃ is often sufficient for bromides and iodides.[7]

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[1]

  • Solvent Addition: Using a syringe, add the degassed solvent system to the flask. The solution should be sparged with the inert gas for 15-20 minutes prior to addition to remove dissolved oxygen.

  • Reaction: Fit the flask with a condenser under the inert atmosphere and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).[1]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. This removes the base and other water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1][9]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[1]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10][11]

Table 1: Representative Suzuki-Miyaura Reaction Parameters

Catalyst Base Solvent System Temp (°C) Typical Substrates
Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol/H₂O 80-90 Aryl bromides, iodides
PdCl₂(dppf) Na₂CO₃ 1,4-Dioxane/H₂O 80-100 Heteroaryl bromides

| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | THF/H₂O | 40-60 | Aryl chlorides, triflates |

Application Showcase: Synthesis of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[12][13][14] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[13][15] Inhibiting PARP-1 in these cancer cells prevents the repair of SSBs, which then leads to the formation of lethal double-strand breaks during replication. This concept, known as synthetic lethality, makes PARP inhibitors a highly effective targeted cancer therapy.[14][15][16]

The carbazole scaffold is a key pharmacophore in the design of potent PARP-1 inhibitors.[15][17][18] The planar, aromatic system can engage in crucial π-π stacking interactions within the enzyme's active site.[17] this compound is an ideal starting material for synthesizing these inhibitors, allowing for the strategic introduction of the carbazole moiety onto a core structure that mimics the nicotinamide portion of PARP's natural substrate, NAD+.[15]

The Role of PARP-1 in DNA Repair and Synthetic Lethality

The diagram below illustrates the central role of PARP-1 and the mechanism of synthetic lethality exploited by PARP inhibitors in BRCA-deficient cancers.

PARP_Pathway cluster_dna_damage DNA Damage Event cluster_repair Cellular Repair Pathways cluster_parp BER Pathway cluster_hr HR Pathway (for DSBs) cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation SSB->PARP1 recruits BER Base Excision Repair (BER) SSB Repaired PARP1->BER DSB Double-Strand Break (DSB) PARP1->DSB leads to (if blocked) Survival Cell Survival BER->Survival HR Homologous Recombination (HR) DSB Repaired DSB->HR Apoptosis Apoptosis (Cell Death) DSB->Apoptosis leads to (if HR defective) HR->Survival PARPi PARP Inhibitor (e.g., Carbazole-based) PARPi->PARP1 blocks BRCA_Def BRCA1/2 Deficiency (HR Defective) BRCA_Def->HR blocks

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-deficient cells.

References

Application Note & Protocol: Suzuki-Miyaura Coupling with 3-(9H-Carbazol-9-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and utilizes organoboron reagents that are generally more stable and less toxic than many other organometallic counterparts.[1] This guide provides a detailed protocol and expert insights for the successful application of 3-(9H-Carbazol-9-yl)phenylboronic acid in Suzuki-Miyaura coupling. The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic and photophysical properties.[3][4] Consequently, this compound is a critical building block for synthesizing advanced pharmaceutical intermediates and high-performance materials for organic light-emitting diodes (OLEDs).[3][5][6] This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable synthon into their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[7]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner (R¹-X). This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][8] The reactivity order for the halide is generally I > Br > OTf >> Cl.[2]

  • Transmetalation: This step involves the transfer of the organic group (R²) from the organoboron species to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (-BY₂(OH)⁻).[2][9] This intermediate then exchanges its organic moiety with the halide on the palladium complex.

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation pd_complex_2 R¹-Pd(II)L₂-R² transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., OH⁻) base->boronate Activation boronate->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific coupling partner.

Materials and Reagents
  • Boronic Acid: this compound (1.0 equiv)

  • Aryl Halide: Aryl bromide or iodide (1.0-1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) with an appropriate ligand.

  • Ligand (if using Pd(II) source): Triphenylphosphine [PPh₃] (2-4 equiv relative to Pd) or a specialized ligand like Xantphos (1-2 equiv relative to Pd).[10]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv), finely powdered and dried.

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (typically in a 4:1 to 10:1 v/v ratio). Toluene can also be an effective solvent.[8][10]

  • Ancillary: Anhydrous sodium or magnesium sulfate, ethyl acetate, hexane, brine, deionized water, silica gel for chromatography.

Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Condenser.

  • Inert atmosphere setup (Schlenk line or glovebox with Nitrogen or Argon).

  • Syringes and needles for liquid transfer.

  • Standard laboratory glassware for workup and purification.

Step-by-Step Procedure
  • Vessel Preparation & Reagent Addition:

    • To a flame- or oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.1 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[11] If using a Pd(II) source, add the catalyst and the appropriate ligand.[10]

  • Establish Inert Atmosphere:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10] Oxygen can cause catalyst decomposition and promote undesirable homocoupling of the boronic acid.[12][13]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.[8] The total solvent volume should be sufficient to create a stirrable slurry, typically aiming for a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-100 °C.[8]

    • Monitor the reaction progress periodically (e.g., every 1-2 hours) using Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 4-24 hours).[10]

  • Reaction Workup:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues. Wash the pad thoroughly with additional ethyl acetate.[8]

    • Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x).[10][14]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure biaryl product.[8][15]

Workflow start 1. Add Solids to Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) start->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (80-100 °C) solvent->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute, & Filter monitor->workup Complete extract 7. Liquid-Liquid Extraction workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify product Pure Product purify->product

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Parameter Optimization: A Scientist's Perspective

The success of a Suzuki coupling hinges on the judicious selection of several key parameters. The "no one size fits all" principle applies, and the optimal conditions are highly substrate-dependent.

Parameter Common Choices Expert Insights & Rationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄: A reliable Pd(0) source, often used directly. Can be sensitive to air/moisture. Pd(OAc)₂/Pd₂(dba)₃: These are Pd(II) and Pd(0) precatalysts, respectively, that require a ligand to form the active catalytic species. They offer flexibility in tuning reactivity by pairing with different ligands.[9][10]
Ligand PPh₃, PCy₃, P(t-Bu)₃, Xantphos, SPhos, XPhosRole: Ligands stabilize the Pd(0) center, prevent aggregation into inactive palladium black, and modulate its electronic/steric properties to facilitate oxidative addition and reductive elimination.[16] Choice: For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often necessary to achieve good yields.[9][17]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, NaOHFunction: Activates the boronic acid for transmetalation.[9] Choice: Cs₂CO₃ is highly effective and often gives superior results, possibly due to its solubility in organic solvents.[18] K₂CO₃ is a cost-effective and common choice.[8] K₃PO₄ is a stronger base often used for challenging couplings. KF is a mild base suitable for substrates with base-labile functional groups.[9][12]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFBiphasic vs. Anhydrous: The aqueous phase is crucial for dissolving inorganic bases like K₂CO₃.[19] Anhydrous conditions may be required to suppress protodeboronation, often using a soluble organic base or KF.[12] Toluene and Dioxane are the most common organic solvents.
Temperature RT to 110 °CThe required temperature depends on the reactivity of the aryl halide. Aryl iodides and bromides often react at lower temperatures (60-90 °C), while less reactive aryl chlorides may require higher temperatures (>100 °C).[8][10]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure reagents.1. Use a fresh batch of catalyst or a more robust precatalyst.[12] 2. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[12] 3. Verify the purity of starting materials.
Protodeboronation Replacement of the -B(OH)₂ group with a hydrogen atom, often catalyzed by water and base.1. Switch to a milder base: Use KF or K₂CO₃ instead of stronger bases like K₃PO₄ or NaOH.[12] 2. Use anhydrous conditions: This is highly effective at minimizing the side reaction.[12] 3. Use the boronic ester: Pinacol esters of the boronic acid are often more stable and less prone to protodeboronation.[7]
Homocoupling Dimerization of the boronic acid or aryl halide.Boronic Acid Homocoupling: Primarily caused by the presence of oxygen. Improve degassing procedures.[12][13] Aryl Halide Homocoupling: Can occur at high temperatures or with certain catalyst systems. Consider a different ligand or lower reaction temperature.
Poor Solubility Highly polar substrates or reagents not dissolving in the chosen solvent.1. Screen alternative solvents: Test DMF, THF, or solvent mixtures. 2. Additives: For heteroaryl couplings, trimethyl borate can sometimes enhance the solubility of boronate complexes.[20]

References

The Versatile Virtuoso: 3-(9H-Carbazol-9-yl)phenylboronic Acid as a Premier Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Carbazole Moiety in Organic Electronics

In the pursuit of next-generation electronic devices, the design and synthesis of novel organic materials with tailored optoelectronic properties are of paramount importance. Among the vast landscape of molecular architectures, carbazole-based compounds have emerged as a cornerstone for the development of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs).[1][2] The carbazole unit, with its rigid, planar structure and excellent hole-transporting capabilities, provides a robust scaffold for constructing complex functional molecules.[2][3] 3-(9H-Carbazol-9-yl)phenylboronic acid, in particular, stands out as a critical and versatile building block, enabling the facile synthesis of a diverse range of high-performance materials for these applications.[1][4]

This comprehensive guide serves as a detailed application note and protocol for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental properties of this compound, provide step-by-step protocols for its application in the synthesis of advanced organic electronic materials via the Suzuki-Miyaura cross-coupling reaction, and outline the subsequent fabrication and characterization of organic electronic devices. Our focus is not merely on the procedural steps but on elucidating the scientific rationale behind each experimental choice, thereby empowering researchers to innovate and adapt these protocols for their specific needs.

Physicochemical Properties and Handling

Before embarking on synthetic protocols, a thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application.

PropertyValueReference
CAS Number 864377-33-3[1][4]
Molecular Formula C₁₈H₁₄BNO₂[1]
Molecular Weight 287.13 g/mol [1]
Appearance White to off-white crystalline powder[1][5]
Purity ≥98% (HPLC)[1]
Storage Conditions 2 - 8 °C, under inert atmosphere[1]
Boiling Point ~472.6±51.0 °C at 760 mmHg[4]

Handling Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Novel Materials

The boronic acid functional group in this compound makes it an ideal substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile connection of the carbazole-phenyl moiety to a wide variety of aryl halides, opening up a vast chemical space for the design of novel hole-transporting materials (HTMs), emissive materials, and host materials for OLEDs.

Reaction Scheme: Synthesis of a Carbazole-Triphenylamine HTM

The following diagram illustrates a representative Suzuki-Miyaura coupling reaction to synthesize a high-performance hole-transporting material.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Detailed Protocol for the Synthesis of a Carbazole-Triphenylamine Hole-Transporting Material

This protocol is a synthesized example based on typical procedures found in the literature for the synthesis of carbazole-based HTMs.

Materials:

  • This compound (1.0 eq)

  • 4-Bromotriphenylamine (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (anhydrous)

  • Deionized water (degassed)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Inert gas (Argon or Nitrogen) supply

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), 4-bromotriphenylamine (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene and degassed deionized water in a 4:1 ratio to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously overnight (12-16 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add deionized water and extract the organic phase with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate). Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final product as a solid.

Characterization of the Synthesized Material

A thorough characterization of the synthesized hole-transporting material is crucial to confirm its identity, purity, and to understand its physicochemical properties, which directly impact device performance.

Characterization TechniquePurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) To confirm the molecular structure and assess purity.¹H and ¹³C NMR spectra should show the expected chemical shifts and integration values for the protons and carbons in the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.The spectrum should show characteristic absorption bands for C-H, C-N, and aromatic C=C bonds.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compound.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the target HTM.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the material.A high decomposition temperature (Td), typically above 350 °C for carbazole-based materials, indicates good thermal stability.[4][6][7]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A high Tg is desirable for morphological stability in OLED devices.[4]
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.The oxidation potential is used to calculate the HOMO level, which is critical for efficient hole injection from the anode.[3][8][9][10]

Fabrication of an Organic Light-Emitting Diode (OLED)

The synthesized hole-transporting material can be incorporated into a multilayer OLED device to evaluate its performance. The following is a general protocol for the fabrication of a solution-processed OLED.

OLED Device Architecture

OLED_Architecture cluster_device OLED Device Structure Anode ITO (Anode) HTL Hole Transport Layer (HTL) (e.g., Carbazole-TPA HTM) Anode->HTL Hole Injection EML Emissive Layer (EML) HTL->EML Hole Transport ETL Electron Transport Layer (ETL) EML->ETL Electron Transport Cathode LiF/Al (Cathode) ETL->Cathode Electron Injection

Caption: A typical multilayer OLED device architecture.

Step-by-Step OLED Fabrication Protocol

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Synthesized Hole-Transporting Material (HTM)

  • Emissive layer material (e.g., a phosphorescent or fluorescent emitter doped in a host material)

  • Electron-Transporting Layer (ETL) material (e.g., TPBi or Alq₃)

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • Solvents for spin coating (e.g., chlorobenzene, toluene)

  • Cleaning agents (e-g., Decon 90, deionized water, acetone, isopropanol)

  • Spin coater

  • Thermal evaporator

  • UV-Ozone cleaner

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of the synthesized HTM in a suitable solvent (e.g., 10 mg/mL in chlorobenzene).

    • Inside a nitrogen-filled glovebox, spin-coat the HTM solution onto the cleaned ITO substrate. A typical spin-coating program would be a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 3000-5000 rpm for 30-60 seconds) to achieve the desired film thickness.[1][2][5][11][12]

    • Anneal the substrate on a hotplate at a temperature below the glass transition temperature of the HTM (e.g., 100-120 °C) for 10-15 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material (host and dopant) in a suitable solvent.

    • Spin-coat the EML solution on top of the HTL. The spin-coating parameters will need to be optimized to achieve the desired film thickness and morphology.

    • Anneal the substrate as required for the specific emissive layer material.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Deposit the ETL material (e.g., TPBi) at a controlled rate (e.g., 1-2 Å/s) to the desired thickness (e.g., 20-40 nm).

    • Subsequently, deposit a thin layer of LiF (e.g., 1 nm) at a slow rate (e.g., 0.1-0.2 Å/s) to facilitate electron injection.

    • Finally, deposit the aluminum cathode (e.g., 100 nm) at a higher rate (e.g., 5-10 Å/s). The deposition rate and final thickness of the cathode are critical for device performance and stability.[13][14][15][16][17]

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Conclusion and Future Outlook

This compound has proven to be an exceptionally valuable and versatile building block in the field of organic electronics. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to a vast array of novel materials with tailored properties for OLEDs and other organic electronic devices. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this remarkable compound. As the demand for more efficient, stable, and cost-effective organic electronic devices continues to grow, the importance of well-designed molecular building blocks like this compound will undoubtedly continue to increase, paving the way for future innovations in displays, lighting, and energy conversion technologies.

References

Application Notes & Protocols: Synthesis of Hole Transport Materials Using 3-(9H-Carbazol-9-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of advanced hole transport materials (HTMs) utilizing 3-(9H-Carbazol-9-yl)phenylboronic acid as a pivotal chemical intermediate. Carbazole-based derivatives are at the forefront of materials science for organic electronics, prized for their exceptional thermal stability and charge-carrying capabilities. The strategic use of the boronic acid functional group via the Suzuki-Miyaura coupling reaction offers a versatile and efficient pathway to construct complex, high-performance molecular architectures for applications in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This document outlines the core scientific principles, provides a field-proven, step-by-step synthetic protocol, details essential characterization techniques, and explains the causality behind the experimental design.

Scientific Rationale and Core Concepts

The Significance of Carbazole-Based Hole Transport Materials

Hole transport materials are a critical component in many organic electronic devices, responsible for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode. Carbazole derivatives have emerged as a superior class of HTMs for several key reasons:

  • High Hole Mobility: The electron-rich, planar structure of the carbazole moiety facilitates efficient delocalization of π-electrons, leading to excellent hole-transport capabilities.[1]

  • Thermal and Chemical Stability: The rigid aromatic structure of carbazole imparts remarkable stability, which is crucial for the long-term operational lifetime of electronic devices.[2][3]

  • Tunable Electronic Properties: The carbazole core can be readily functionalized at various positions, allowing for precise tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is essential for achieving optimal energy level alignment with other layers in a device, such as the perovskite absorber layer, which minimizes energy loss and maximizes device efficiency.[1][4][5][6][7]

This compound: A Versatile Building Block

This compound (CAS No. 864377-33-3) is an indispensable precursor in the synthesis of advanced HTMs. Its utility stems from the combination of the robust carbazole-phenyl core with a highly reactive boronic acid group. This functional group makes the molecule an ideal substrate for the Suzuki-Miyaura cross-coupling reaction .

The Power of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized organic synthesis. It involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate.[8][9][10] This reaction is favored for HTM synthesis due to its:

  • Mild Reaction Conditions: It proceeds under relatively gentle conditions, preserving sensitive functional groups within the molecules.[11][12]

  • High Functional Group Tolerance: A wide variety of functional groups are compatible with the reaction conditions.[11][12]

  • Commercial Availability of Reagents: The catalysts and reagents are widely available.[11]

  • High Yields and Clean Reactions: It typically provides the desired products in high yields with non-toxic boron-containing byproducts that are easily removed.[12]

The fundamental catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[8][11][13][14]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-Ar' (Transmetalation Intermediate) OxAdd->Trans Transmetalation (+ Ar'-B(OR)3-) Trans->Pd0 Reductive Elimination (releases Ar-Ar') Product Coupled Product (Ar-Ar') Trans->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Trans Base Base (e.g., K2CO3) Base->Trans activates boronic acid caption Fig. 1: Simplified Suzuki-Miyaura catalytic cycle. Workflow start Start setup 1. Assemble & Flame-Dry Schlenk Flask start->setup reagents 2. Add Reactants, Base, & Catalyst under N2 setup->reagents solvent 3. Add Degassed Solvent Mixture reagents->solvent react 4. Heat to Reflux (12-24h) solvent->react tlc Monitor by TLC react->tlc Check Progress tlc->react Incomplete workup 5. Cool, Quench with H2O, & Extract with DCM tlc->workup Complete dry 6. Dry Organic Layer & Evaporate Solvent workup->dry purify 7. Purify via Column Chromatography dry->purify recrystallize 8. Recrystallize for High Purity purify->recrystallize end Pure HTM recrystallize->end caption Fig. 2: Synthesis and purification workflow. EnergyLevels cluster_levels Energy (eV vs. Vacuum) FTO Anode (ITO/FTO) HTM HTM (e.g., Carbazole Derivative) Perovskite Perovskite Absorber ETL ETL (e.g., C60) Cathode Cathode (Ag/Al) l_neg3 -3.0 l_neg4 -4.0 l_neg5 -5.0 l_neg6 -6.0 FTO_WF Work Function (~-4.7 eV) HTM_HOMO HOMO (~-5.2 eV) PVK_VB Valence Band (~-5.4 eV) PVK_CB Conduction Band (~-3.9 eV) ETL_LUMO LUMO (~-4.0 eV) Cathode_WF Work Function (~-4.3 eV) caption Fig. 3: Idealized energy level diagram for a PSC.

References

Application Notes and Protocols: 3-(9H-Carbazol-9-yl)phenylboronic Acid in Chemical Sensor Technology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Carbazole Fluorophores and Boronic Acid Receptors

In the realm of chemical sensor technology, the rational design of molecules that can selectively recognize and signal the presence of specific analytes is paramount. 3-(9H-Carbazol-9-yl)phenylboronic acid emerges as a compound of significant interest, strategically positioned at the intersection of two powerful chemical moieties: the highly fluorescent and photochemically stable carbazole unit, and the versatile boronic acid group, renowned for its ability to reversibly bind with diols and other Lewis bases.[1][2] The carbazole core, a rigid and planar aromatic heterocycle, provides a robust scaffold with excellent charge transport properties and a high fluorescence quantum yield.[3] This intrinsic fluorescence is highly sensitive to the local chemical environment, making it an excellent signaling component for a sensor.

The boronic acid functional group acts as the recognition element. As a Lewis acid, it can form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, a structural motif ubiquitous in saccharides.[1] This interaction leads to the formation of stable five- or six-membered cyclic esters, which can significantly alter the electronic properties of the boronic acid, and consequently, the fluorescence of the attached carbazole fluorophore.[1] This change in fluorescence—be it an enhancement ("turn-on"), a quenching ("turn-off"), or a shift in the emission wavelength—forms the basis of the sensing mechanism. Beyond diols, boronic acids are also known to interact with other analytes such as fluoride ions and certain metal ions, broadening the potential applications of sensors based on this platform.[4][5]

While this compound has been widely noted for its applications in organic light-emitting diodes (OLEDs) and medicinal chemistry, its potential in chemical sensing is a compelling area of research.[6][7] This document provides a detailed guide to the principles and potential applications of this compound in chemical sensor technology, including detailed protocols adapted from closely related and well-documented carbazole-boronic acid sensor systems.

Principle of Sensing: A Modular Approach

The design of a chemical sensor based on this compound follows a modular "receptor-spacer-fluorophore" architecture.

  • Fluorophore: The 9H-Carbazole unit serves as the fluorescent signaling component.

  • Receptor: The phenylboronic acid group is the analyte recognition site.

  • Spacer: The direct phenyl linkage between the carbazole and boronic acid acts as a rigid spacer, ensuring effective electronic communication between the receptor and the fluorophore.

The sensing mechanism is primarily driven by the interaction of the boronic acid with the target analyte.

Sensing of Saccharides (Diol-Containing Molecules)

The most established application for boronic acid-based sensors is the detection of saccharides.[1] The reversible binding of the boronic acid with the cis-diol groups of a sugar molecule leads to a change in the hybridization of the boron atom from sp² to sp³. This structural change alters the electronic properties of the phenylboronic acid moiety, which in turn modulates the photophysical properties of the carbazole fluorophore. This can occur through several mechanisms, including:

  • Photoinduced Electron Transfer (PET): In the unbound state, the boronic acid can act as an electron-withdrawing group, quenching the fluorescence of the carbazole through a PET process. Upon binding to a diol, the electron-withdrawing nature of the boron center is diminished, inhibiting PET and leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): The binding event can alter the ICT character of the excited state, leading to a shift in the emission wavelength (ratiometric sensing).

  • Aggregation-Induced Emission (AIE): In some systems, the binding of an analyte can induce the aggregation of the sensor molecules, leading to a significant enhancement of fluorescence.[8][9] This is particularly useful for sensing in aqueous media.

Diagram: General Sensing Mechanism for Saccharides

Sensing Mechanism cluster_0 Unbound State cluster_1 Analyte Interaction cluster_2 Bound State Sensor This compound (Fluorescence Quenched/Low) Complex Sensor-Saccharide Complex (Fluorescence Enhanced/Shifted) Sensor->Complex Reversible Binding (Boronate Ester Formation) Analyte Saccharide (e.g., Glucose)

Caption: Generalized workflow for saccharide detection.

Application Protocol 1: Fluorescent "Turn-On" Sensing of Glucose

This protocol is adapted from established methodologies for carbazole-based boronic acid sensors for glucose and outlines a procedure for evaluating this compound as a fluorescent sensor for glucose.[8][9][10]

I. Materials and Reagents
  • This compound (Sensor)

  • D-Glucose, D-Fructose, D-Galactose, and other relevant monosaccharides

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Deionized water (18.2 MΩ·cm)

  • Standard laboratory glassware and consumables

  • Fluorometer

II. Preparation of Stock Solutions
  • Sensor Stock Solution (1 mM): Accurately weigh 2.87 mg of this compound and dissolve it in 10 mL of DMSO. This will serve as the primary stock solution. Further dilutions should be made in the working buffer.

  • Analyte Stock Solutions (100 mM): Prepare 100 mM stock solutions of glucose, fructose, and other tested sugars by dissolving the appropriate amount in deionized water.

III. Experimental Procedure for Fluorescence Titration
  • Working Sensor Solution: Prepare a 10 µM working solution of the sensor by diluting the 1 mM DMSO stock solution in PBS (pH 7.4). For example, add 100 µL of the 1 mM stock to 9.9 mL of PBS.

  • Fluorometer Setup: Set the excitation wavelength of the fluorometer to the absorption maximum of the sensor (this should be determined experimentally by running a UV-Vis spectrum, but a starting point could be around 290-340 nm based on the carbazole chromophore). Set the emission wavelength range to scan from approximately 350 nm to 600 nm.

  • Baseline Measurement: To a quartz cuvette, add 2 mL of the 10 µM sensor working solution. Record the fluorescence spectrum. This will serve as the baseline (I₀).

  • Titration: Sequentially add small aliquots (e.g., 2-10 µL) of the 100 mM glucose stock solution to the cuvette. After each addition, gently mix the solution and record the fluorescence spectrum (I).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the glucose concentration.

    • To determine the binding constant (K), a Benesi-Hildebrand plot or non-linear curve fitting can be used.

IV. Selectivity Study

To assess the selectivity of the sensor for glucose, repeat the fluorescence titration experiment with other monosaccharides (e.g., fructose, galactose) under the same conditions. Compare the fluorescence response of the sensor to each sugar at the same concentration.

V. Expected Results and Interpretation

A successful glucose sensor should exhibit a significant increase in fluorescence intensity upon the addition of glucose. The selectivity study will reveal if the sensor responds preferentially to glucose over other sugars. It is known that monoboronic acids often show a higher affinity for fructose; however, the specific stereochemistry of the sensor-sugar interaction can sometimes lead to selectivity for glucose.[8][9]

Application Protocol 2: Detection of Fluoride Ions

The interaction between boronic acids and fluoride ions is well-documented and can be exploited for sensing applications.[4] The fluoride ion, being a strong Lewis base, can coordinate with the Lewis acidic boron center of the boronic acid, leading to the formation of a fluoroborate species. This interaction can cause a detectable change in the fluorescence of the carbazole moiety.

I. Materials and Reagents
  • This compound (Sensor)

  • Sodium fluoride (NaF)

  • Other sodium salts (NaCl, NaBr, NaI) for selectivity studies

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • DMSO, spectroscopic grade

II. Experimental Procedure
  • Prepare a 10 µM working solution of the sensor in the chosen buffer, similar to the glucose sensing protocol.

  • Prepare a 10 mM stock solution of NaF in deionized water.

  • Perform a fluorescence titration by adding aliquots of the NaF stock solution to the sensor solution and recording the fluorescence spectrum after each addition.

  • Conduct selectivity experiments by adding solutions of other halide salts at the same concentrations and comparing the fluorescence response.

III. Expected Outcome

The coordination of fluoride to the boron center is expected to alter the electronic properties of the sensor, potentially leading to a "turn-on" or "turn-off" fluorescence response. The high affinity of boronic acids for fluoride should result in high selectivity over other halides.[4]

Data Presentation: A Comparative Overview

The following table provides a hypothetical summary of expected performance characteristics for a sensor based on this compound, based on literature values for similar carbazole-boronic acid systems.

Analyte Sensing Mechanism Typical Detection Limit Response Time Selectivity Profile
Glucose Fluorescence "Turn-On" (PET inhibition) or AIE10-100 µM< 5 minutesModerate; may show interference from fructose
Fluoride Fluorescence Quenching or Enhancement1-10 µM< 1 minuteHigh selectivity against Cl⁻, Br⁻, I⁻

Troubleshooting and Considerations

  • Solubility: this compound may have limited solubility in purely aqueous solutions. The use of a co-solvent like DMSO is often necessary. The percentage of the organic solvent should be kept low and consistent across all experiments to minimize its effect on the sensing performance.

  • pH Dependence: The interaction between boronic acids and diols is pH-dependent. The boronic acid is more acidic in the presence of diols, and the binding is generally favored at pH values above the pKa of the boronic acid. It is crucial to perform experiments in a buffered solution and to investigate the effect of pH on the sensor's response.[8][11]

  • Interference: Potential interfering substances in complex samples (e.g., biological fluids) should be considered. For saccharide sensing, other diol-containing molecules could potentially interfere.

Conclusion and Future Perspectives

This compound represents a promising platform for the development of fluorescent chemical sensors. Its modular design, combining a robust fluorophore with a versatile receptor, allows for the detection of a range of biologically and environmentally important analytes. The protocols provided here serve as a starting point for researchers to explore and optimize sensor systems based on this compound. Future work could focus on modifying the carbazole or phenyl spacer to fine-tune the sensor's selectivity and sensitivity, or on immobilizing the sensor on solid supports for the development of reusable sensing devices.

References

Palladium catalysts for Suzuki reactions with 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Palladium Catalysts for Suzuki Reactions with 3-(9H-Carbazol-9-yl)phenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing Complex Architectures via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecular frameworks, particularly biaryl structures.[1][3] This reaction is indispensable in the synthesis of high-value fine chemicals, agrochemicals, and active pharmaceutical ingredients.[4][5][6]

Carbazole-containing molecules are of particular interest due to their unique electronic and photophysical properties, making them vital components in organic light-emitting diodes (OLEDs), semiconductors, and photoconductors.[7] Furthermore, the carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[7]

This guide provides an in-depth analysis of the Suzuki-Miyaura coupling utilizing this compound. We will explore the mechanistic underpinnings of the reaction, provide a rationale for the selection of palladium catalysts, ligands, and bases, and offer detailed, field-proven protocols for researchers aiming to leverage this powerful transformation.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki reaction hinges on a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition : The cycle initiates with the coordinatively unsaturated, 14-electron Pd(0) complex. This active species undergoes oxidative addition by inserting into the carbon-halogen bond (C-X) of the organic halide (Ar¹-X). This is often the rate-determining step and results in a square-planar Pd(II) intermediate.[1][4] The reactivity order for the halide is typically I > Br > OTf >> Cl.[8]

  • Transmetalation : This step involves the transfer of the organic moiety (Ar²) from the boron atom to the palladium(II) center.[1] For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which facilitates the ligand exchange on the palladium complex.[1][9][10] The halide or triflate on the Pd(II) complex is replaced by the Ar² group, bringing the two coupling partners together on the metal center.

  • Reductive Elimination : This is the final, product-forming step. The two organic groups (Ar¹ and Ar²) on the Pd(II) complex are coupled, forming the new C-C bond of the biaryl product (Ar¹-Ar²).[1] Simultaneously, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1][3]

Suzuki_Miyaura_Cycle cluster_caption The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar¹-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition (Ar¹-X) Trans [Ar¹-Pd(II)L₂-Ar²] OxAdd->Trans Transmetalation (Base + Ar²B(OH)₂) Trans->Pd0 Reductive Elimination Product Ar¹-Ar² Trans->Product center

Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

Catalyst System Selection for Carbazole-Containing Substrates

The success of coupling a sterically hindered and electronically distinct substrate like this compound is highly dependent on the judicious choice of the catalyst system components.

Palladium Precursors

The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.

  • Pd(PPh₃)₄ (Tetrakis): A reliable Pd(0) source that is often used directly. However, the presence of excess triphenylphosphine can sometimes inhibit the reaction, and its performance with challenging substrates can be limited.[11]

  • Pd(OAc)₂ and Pd₂(dba)₃: Common Pd(II) and Pd(0) sources, respectively.[9] They are often preferred for their stability and cost-effectiveness but require the addition of a supporting ligand to form the active catalytic species.

  • Modern Precatalysts (e.g., PEPPSI™, Buchwald Precatalysts): These are well-defined Pd(II) complexes that contain a ligand and are designed for rapid and reliable generation of the active monoligated Pd(0) species.[3] They often provide superior activity, especially for difficult couplings.[12]

The Decisive Role of Ligands

For substrates that are sterically demanding or prone to side reactions, the ligand is arguably the most critical component. The large carbazole group necessitates ligands that can facilitate both the oxidative addition and the challenging reductive elimination steps.

  • Bulky, Electron-Rich Phosphines: These are the gold standard for difficult Suzuki couplings. Ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos ) are particularly effective. Their large steric bulk promotes the reductive elimination step, while their high electron-donating ability facilitates the oxidative addition of less reactive aryl chlorides.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors, even more so than the most basic phosphines, forming very stable bonds with the palladium center.[13] This stability makes them robust and highly active, capable of catalyzing couplings of challenging substrates like aryl chlorides.[9] PEPPSI-type precatalysts are commonly used with NHC ligands.[3]

Base and Solvent Selection
  • Base: The base plays the crucial role of activating the boronic acid for transmetalation.[1][9]

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[3] For sterically hindered substrates, a stronger, non-nucleophilic base like K₃PO₄ is often the superior choice.[14]

    • Aqueous Conditions: The reaction is frequently run in a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O), as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[15]

  • Solvent: The solvent must solubilize the reactants and catalyst. Anhydrous aprotic polar solvents are standard.

    • Common Choices: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices.[3] The choice can influence reaction rates and must be compatible with the chosen base and temperature.

Potential Challenges and Optimization

  • Protodeboronation: This is a common side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond, consuming the starting material without forming the product.[3] This is often exacerbated by high temperatures and strongly basic, aqueous conditions.

    • Mitigation: Use the mildest effective base (e.g., K₂CO₃), minimize reaction time, use a less aqueous solvent system if possible, or convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[12]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid (Ar²-Ar²) can occur, particularly if oxygen is present.

    • Mitigation: Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

Comparative Data for Catalyst Systems

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving complex arylboronic acids, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Typical Yield Range
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O80-10085-98%
Pd₂(dba)₃ (1.5%)XPhos (3.5%)K₂CO₃ (2.0)1,4-Dioxane100-11080-95%
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)n-Propanol/H₂OReflux70-90% (for less hindered substrates)[16]
PEPPSI-IPr (3%)-Cs₂CO₃ (2.0)THF65-8088-99%

Experimental Protocols

Safety Precaution: Always handle palladium catalysts, ligands, and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Arylboronic acids can be irritants.

General Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_caption General Experimental Workflow A 1. Reagent Setup (Flask, Stir Bar, Reagents) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed Solvent via Syringe) B->C D 4. Reaction (Heat to desired temperature) C->D E 5. Monitoring (TLC / GC-MS) D->E F 6. Work-up (Cool, Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure using Pd(OAc)₂ / XPhos

This protocol is a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion

The Suzuki-Miyaura reaction is a powerful and versatile method for synthesizing carbazole-containing biaryls. Success with the sterically demanding this compound substrate relies on the rational selection of a catalyst system. The use of modern, bulky, and electron-rich phosphine ligands, such as XPhos, in combination with a suitable palladium precatalyst and a moderately strong base like K₃PO₄, provides a reliable pathway to high yields. By understanding the catalytic cycle and potential side reactions, researchers can effectively troubleshoot and optimize conditions to construct these valuable molecular architectures for applications in materials science and drug discovery.

References

Synthesis of carbazole derivatives from 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Carbazole Derivatives from 3-(9H-Carbazol-9-yl)phenylboronic acid

Authored by: Senior Application Scientist, Chemical Synthesis Division

This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the strategic synthesis of diverse carbazole derivatives utilizing this compound as a pivotal precursor. We will delve into the foundational principles, detailed experimental protocols, characterization techniques, and safety considerations essential for the successful execution of these synthetic transformations. The primary focus will be on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives represent a "privileged scaffold" in both medicinal chemistry and materials science.[1] This rigid, electron-rich heterocyclic system is a core structural motif in numerous biologically active natural products and synthetic compounds.[2][3] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, neuroprotective, and antidiabetic properties.[1][4][5][6] In the realm of materials science, the unique photophysical and electronic properties of carbazoles have led to their extensive use in the development of organic light-emitting diodes (OLEDs), solar cells, and other advanced electronic materials.[2][7][8]

The starting material for the protocols herein, This compound (CAS No. 864377-33-3) , is a highly versatile chemical intermediate.[9] Its structure strategically combines the desirable carbazole moiety with a boronic acid functional group, rendering it an ideal substrate for palladium-catalyzed cross-coupling reactions, which allows for the facile introduction of the carbazole-phenyl unit into a wide array of molecular architectures.[8][9]

Precursor Profile: this compound

A thorough understanding of the starting material is critical for procedural success and safety.

Physicochemical Properties
PropertyValueReference
CAS Number 864377-33-3[9]
Molecular Formula C₁₈H₁₄BNO₂[8][9]
Molecular Weight 287.12 g/mol [8][9]
Appearance White to off-white crystalline powder[8][9]
Purity Typically ≥97%[9]
Boiling Point ~472.6 °C at 760 mmHg[9]
Safety & Handling of Boronic Acids

As a class of compounds, boronic acids require careful handling to mitigate potential hazards. Adherence to safety protocols is non-negotiable.

  • General Hazards : Boronic acids are generally classified as irritants, capable of causing skin, eye, and respiratory tract irritation.[10][11] Some boronic acids are flagged for potential reproductive toxicity with prolonged or high-level exposure.[10][12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile or neoprene gloves, and a flame-retardant laboratory coat.[11][13] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust.[13][14]

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][13][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.[8][13]

  • First Aid :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13]

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[13]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[13]

  • Spill & Disposal : In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[13] Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl carbazole derivatives from our boronic acid precursor.[15]

Reaction Principle & Catalytic Cycle

The reaction involves the palladium-catalyzed coupling of our organoboronic acid with an aryl halide (or triflate) in the presence of a base.[16][17] The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial as it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X (L)₂ Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Ar-Pd(II)-R (L)₂ PdII_Aryl->PdII_Both Transmetalation->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product_out Ar-R (Product) RedElim->Product_out ArX_in Ar-X (Aryl Halide) ArX_in->OxAdd Boronate_in R-B(OR)₃⁻ (from Boronic Acid + Base) Boronate_in->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol provides a general framework for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials

ReagentM.W.Typical AmountMoles (mmol)Stoichiometry
This compound287.12287 mg1.01.0 eq
Aryl Bromide (Ar-Br)VariesVaries1.11.1 eq
Pd₂(dba)₃915.7223 mg0.0250.05 eq Pd
Xantphos578.6843 mg0.0750.075 eq
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.02.0 eq
Anhydrous 1,4-Dioxane-10 mL--

Procedure

  • Reaction Setup : To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the chosen aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.075 mmol), and cesium carbonate (2.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the Pd(0) catalyst.[18]

  • Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane (10 mL) to the flask.

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring : The reaction's progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[18]

  • Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Filtration : Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a plug of Celite to remove the palladium catalyst and inorganic salts.[18] Wash the Celite pad with additional ethyl acetate (2x10 mL).

  • Extraction : Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x20 mL) and brine (1x20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid is then purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol, hexanes/ethyl acetate) to yield the pure carbazole derivative.[15][16]

General Workflow Diagram

Workflow start Start setup 1. Combine Reagents in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat & Stir (100 °C, 12-24h) solvent->react workup 5. Cool & Dilute (Ethyl Acetate) react->workup filter 6. Filter through Celite Plug workup->filter extract 7. Liquid-Liquid Extraction filter->extract dry 8. Dry & Concentrate (Rotary Evaporator) extract->dry purify 9. Purify (Chromatography/ Recrystallization) dry->purify end Pure Product purify->end

Caption: Experimental workflow for Suzuki coupling.

Characterization of Synthesized Derivatives

Unambiguous structural confirmation and purity assessment of the final products are paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the precise molecular structure. Typically, 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.[19]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique identifies the functional groups present in the molecule. A small amount of the solid sample (1-2 mg) is ground with KBr and pressed into a transparent pellet for analysis.[7][19]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the synthesized compound.[19]

Table of Representative Spectroscopic Data for a Hypothetical Product: 3-(9H-Carbazol-9-yl)-4'-methoxy-1,1'-biphenyl

Analysis TypeData
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.15 (d, 2H), 7.6-7.8 (m, 4H), 7.4-7.5 (m, 4H), 7.2-7.3 (m, 2H), 7.0 (d, 2H), 3.9 (s, 3H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 160.1, 141.2, 140.5, 137.9, 132.5, 130.2, 128.5, 127.3, 126.1, 123.5, 120.4, 119.9, 114.3, 109.8, 55.4.
FT-IR (KBr, cm⁻¹)ν: 3050 (Ar C-H), 2960 (Alkyl C-H), 1605, 1510, 1450 (C=C), 1245 (C-O), 750 (Ar C-H bend).
HRMS (ESI)m/z: [M+H]⁺ Calculated for C₂₅H₁₉NO: 348.1596; Found: 348.1591.

Applications and Future Prospects

The synthetic protocols detailed here open the door to a vast library of novel carbazole derivatives. The ability to systematically vary the aryl halide coupling partner allows for the fine-tuning of the electronic, photophysical, and pharmacological properties of the final molecules. These newly synthesized compounds can be screened for a multitude of applications:

  • Drug Development : As potential therapeutic agents against cancer, viral infections, inflammation, and neurodegenerative diseases.[1][4][5]

  • Organic Electronics : As host materials, emitters, or hole-transporting materials in the fabrication of high-efficiency OLEDs and organic photovoltaic devices.[2][8]

This strategic approach, leveraging a key boronic acid intermediate, empowers researchers to rapidly generate and test new chemical entities, accelerating innovation in both pharmaceutical and materials science discovery pipelines.

References

The Strategic Application of 3-(9H-Carbazol-9-yl)phenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carbazole Scaffold and the Rise of a Key Building Block

In the landscape of medicinal chemistry, the carbazole nucleus stands out as a "privileged structure." First isolated from coal tar in 1872, this tricyclic aromatic heterocycle is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with a diverse array of biological targets. Consequently, carbazole derivatives have been successfully developed into blockbuster drugs for treating a wide range of diseases, including cancer (e.g., Ellipticine, Midostaurin), cardiovascular conditions (e.g., Carvedilol), and neurological disorders.[1][2]

The synthesis of complex carbazole-containing molecules hinges on the availability of versatile and efficient chemical building blocks. Among these, 3-(9H-Carbazol-9-yl)phenylboronic acid has emerged as a critical reagent. This molecule masterfully combines the desirable electronic and structural features of the carbazole moiety with the synthetic versatility of a boronic acid functional group.[3] The boronic acid allows for its facile incorporation into larger molecular frameworks via palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of high-value pharmaceutical intermediates.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for successful and reproducible synthetic outcomes. This compound is typically a white to off-white crystalline powder.[3][6] Key properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₈H₁₄BNO₂[6][7]
Molecular Weight 287.13 g/mol [6][7]
Appearance White to almost white crystalline powder[6]
Purity ≥97-98% (HPLC)[3][6]
Boiling Point ~472.6 °C at 760 mmHg[3]
Storage Conditions Store at 2 - 8 °C[6]
CAS Number 864377-33-3[6][7]

Handling and Storage Considerations: Like many boronic acids, this compound can undergo dehydration to form its corresponding boroxine (a cyclic trimer anhydride). This process is often reversible in the presence of water. For consistent reactivity, it is advisable to store the compound in a cool, dry place, tightly sealed to minimize moisture exposure. While generally stable, prolonged exposure to air and light should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling to prevent skin and eye irritation.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in pharmaceutical synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8] This powerful carbon-carbon bond-forming reaction enables the linkage of the carbazole-phenyl unit to a variety of aryl or heteroaryl halides (or pseudo-halides), which are common scaffolds in drug molecules.[4][9]

The reaction proceeds via a catalytic cycle involving a palladium complex.[5][10] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[10]

The choice of catalyst, ligand, base, and solvent is crucial and must be optimized for each specific substrate pairing to achieve high yields and purity.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar'-X CoupledProduct Biaryl Product (Ar-Ar') Transmetal Transmetalation Complex OxAdd->Transmetal [Ar-B(OH)₃]⁻ Transmetal->Pd0 Reductive Elimination Ar-Ar' BoronicAcid 3-(Carbazolyl)phenyl- boronic Acid (Ar-B(OH)₂) BoronicAcid->Transmetal ArylHalide Aryl/Heteroaryl Halide (Ar'-X) ArylHalide->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Figure 1. A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Pharmaceutical Intermediate

This protocol provides a representative, field-proven methodology for the Suzuki coupling of this compound with a generic heteroaryl bromide, a common step in the synthesis of kinase inhibitors and other targeted therapies.

Objective: To synthesize a model biaryl compound, 3-(Heteroaryl)-1-(9H-carbazol-9-yl)benzene.

Materials:

  • This compound (1.0 eq)

  • Heteroaryl Bromide (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the selected heteroaryl bromide (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous potassium carbonate (3.0 eq).

    • Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) species, which is formed in situ from the Pd(II) precatalyst. The excess of the heteroaryl bromide can help drive the reaction to completion.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to the flask via syringe. The reaction mixture should be a suspension.

    • Causality Insight: The solvent system is crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step. Degassing the water (e.g., by sparging with N₂) removes dissolved oxygen, a potent catalyst poison.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Self-Validation: A successful reaction will show the consumption of the starting materials and the appearance of a new, less polar spot (on silica TLC) corresponding to the biaryl product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Causality Insight: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

    • Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate its structure and ensure it meets the standards for use as a pharmaceutical intermediate.

Applications in Drug Scaffolds

The carbazole-phenyl motif installed using this boronic acid is prevalent in a variety of therapeutic areas.[6][8] Its rigid structure can position other functional groups for optimal interaction with enzyme active sites or protein-protein interfaces.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize carbazole scaffolds to occupy the ATP-binding pocket. The ability to easily form biaryl linkages is essential for exploring the structure-activity relationship (SAR) and optimizing potency and selectivity.

  • Antimicrobial and Antitumor Agents: The carbazole nucleus is a known pharmacophore for antimicrobial and anticancer activity.[1][11][12] Using this compound allows for the rapid generation of diverse libraries of compounds for screening against various bacterial strains and cancer cell lines.

  • Neuroprotective Agents: Carbazole derivatives have shown promise in the development of treatments for neurodegenerative diseases. The electronic properties of the carbazole ring system are valuable in designing molecules that can interact with targets in the central nervous system.[13]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery and development. Its reliable performance in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient pathway to complex pharmaceutical intermediates that are otherwise challenging to synthesize. By understanding its properties and mastering the associated protocols, researchers can effectively leverage this building block to construct novel molecular architectures with significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-(9H-Carbazol-9-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(9H-Carbazol-9-yl)phenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of carbazole-containing biaryl compounds, which are crucial intermediates in pharmaceutical and materials science research.

Introduction: The Challenge of Carbazole-Containing Boronic Acids

This compound is a valuable reagent for introducing the carbazole moiety, a privileged scaffold in medicinal chemistry and organic electronics. However, its use in Suzuki couplings can be accompanied by specific challenges, including low yields, side reactions, and purification difficulties. This guide, structured in a question-and-answer format, addresses these issues head-on, providing explanations grounded in reaction mechanisms and offering field-proven optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Low Yield and Reaction Failure

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings are often multifactorial. A systematic approach to troubleshooting is crucial. Here are the initial checkpoints:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: this compound, like many boronic acids, can be susceptible to degradation over time, especially if improperly stored. Consider using a fresh batch or verifying the purity of your existing stock by NMR. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more specialized and highly active catalyst system may be necessary to achieve good conversion.[3]

  • Catalyst System (Palladium Source and Ligand):

    • Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are fresh and have been stored under an inert atmosphere.[1] Phosphine ligands are particularly prone to oxidation, which can deactivate the catalyst.[1]

    • Ligand Choice: For sterically demanding or electron-rich substrates, bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often outperform traditional ligands like PPh₃.[4][5]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and the phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and degassed solvents.[1] The presence of water can sometimes be beneficial, but it's crucial to use high-purity, anhydrous solvents as a starting point and then systematically explore aqueous conditions if necessary. Ensure your base is of high purity and anhydrous if the reaction requires it.

Q2: I suspect protodeboronation of my this compound is the main culprit for my low yield. How can I mitigate this side reaction?

A2: Protodeboronation is a significant challenge, particularly with boronic acids that have electron-donating groups or are prone to instability under basic conditions.[2] Here are effective strategies to minimize it:

  • Choice of Base: The base is essential for activating the boronic acid, but it can also promote protodeboronation.[6][7]

    • Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄), especially in the presence of water.[5]

    • The use of anhydrous conditions can also suppress this side reaction.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[2][8]

    • Pinacol Esters or MIDA Boronates: These derivatives often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus minimizing the rate of protodeboronation.[2][8]

    • Aryltrifluoroborates: These are generally more stable than boronic acids and can be a good alternative.[8]

  • Reaction Time and Temperature:

    • Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Lowering the reaction temperature can also reduce the rate of protodeboronation.[1]

Section 2: Side Reactions and Impurities

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction that consumes your starting material and complicates purification.[9][10]

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][9] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention.

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to the active Pd(0) species in situ. This reduction can sometimes be mediated by the homocoupling of the boronic acid.[9] Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.

  • Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) can sometimes suppress boronic acid homocoupling by favoring the cross-coupling pathway.

Q4: My final product is contaminated with palladium residues, leading to a dark or discolored solid. How can I effectively remove these impurities?

A4: Palladium removal is a critical step, especially in the synthesis of materials for pharmaceutical or electronic applications.

  • Filtration through Celite® or Silica Gel: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® or silica gel can remove a significant portion of the precipitated palladium black.

  • Aqueous Workup: A standard aqueous workup can help remove some palladium salts.

  • Charcoal Treatment: Activated charcoal can be effective in adsorbing residual palladium. Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through Celite®. Be mindful that charcoal can also adsorb your product, so use it judiciously.

  • Specialized Scavengers: For very low levels of palladium contamination, commercially available palladium scavengers can be employed.

Section 3: Optimizing Reaction Parameters

Q5: What are the best practices for selecting the catalyst, ligand, base, and solvent for a Suzuki coupling with this compound?

A5: The optimal conditions are highly substrate-dependent. However, here is a general guide for initial screening and optimization:

Parameter Recommendations and Considerations Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that require in-situ reduction. Pd(PPh₃)₄ is a Pd(0) source and can be used directly.
Ligand PPh₃, Buchwald ligands (SPhos, XPhos), NHCsFor simple couplings, PPh₃ may suffice. For challenging substrates (e.g., sterically hindered or electron-rich), bulky, electron-rich ligands are often necessary to promote oxidative addition and reductive elimination.[4][5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic acid by forming a boronate species, which is more nucleophilic.[6][7] The choice of base can significantly impact the reaction rate and side reactions. Cs₂CO₃ is often effective for difficult couplings.
Solvent Toluene, Dioxane, THF, DMF, often with waterAprotic solvents are common. The addition of water can sometimes accelerate the reaction but may also promote protodeboronation.[11][12] Screening different solvent systems is often necessary.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate but can also lead to increased side reactions and decomposition.[13]

Experimental Protocol: A General Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl bromide.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water 4:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'-B(OR)_2 + Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Verify Reagent Quality (Boronic Acid, Aryl Halide) Start->Check_Reagents Check_Catalyst Assess Catalyst System (Pd Source, Ligand) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Inert Atmosphere, Solvent, Base) Start->Check_Conditions Optimize_Base Screen Different Bases (e.g., K2CO3, Cs2CO3, KF) Check_Reagents->Optimize_Base Optimize_Ligand Try Bulky/Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand Optimize_Solvent Test Different Solvent Systems (e.g., Toluene, Dioxane, with/without water) Check_Conditions->Optimize_Solvent Success Improved Yield Optimize_Base->Success Optimize_Ligand->Success Optimize_Solvent->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

Troubleshooting low yield in Suzuki coupling of 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 3-(9H-Carbazol-9-yl)phenylboronic acid. The unique electronic properties of the carbazole moiety can introduce specific difficulties not always seen with simpler arylboronic acids. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome low yields and other common issues.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the Suzuki coupling of carbazole-containing boronic acids.

Q1: My Suzuki coupling reaction with this compound is giving very low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the foundational parameters is crucial. Start with the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative degradation of phosphine ligands and promoting the homocoupling of your boronic acid.[1][2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, forming anhydrides (boroxines) or undergoing protodeboronation, especially if exposed to moisture.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so harsh that it causes decomposition of your starting materials.[1]

Q2: I'm seeing a significant amount of carbazole in my crude reaction mixture. What is happening?

A2: The presence of a significant amount of carbazole is a strong indicator of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[3][4] This is particularly prevalent with electron-rich heterocyclic boronic acids, especially under harsh basic conditions in the presence of a proton source like water.[5][6][7]

Q3: My main side-product is the homocoupling of my boronic acid (a dicarbazolylbiphenyl). What causes this?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1][2] It can also be a sign of a sluggish transmetalation or reductive elimination step, allowing for side reactions to occur on the palladium center. In some cases, the choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.

In-Depth Troubleshooting Guide

This section is organized by common experimental observations to help you diagnose and solve specific issues.

Symptom 1: Low or No Product Formation

If your reaction shows little to no conversion of the starting materials, consider the following potential causes and solutions.

Q: Could my palladium catalyst be inactive or poisoned?

A: Yes, catalyst inactivity is a primary suspect. The carbazole nitrogen, while part of an aromatic system, can potentially coordinate to the palladium center, especially if less bulky ligands are used, thereby inhibiting catalysis.

  • Solution 1: Choice of Ligand. For substrates containing potentially coordinating N-heterocycles, bulky, electron-rich phosphine ligands are often essential.[8] These ligands promote the formation of the active, monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination, outcompeting potential catalyst inhibition.[8]

    • Recommended Ligands: Consider Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos, or N-heterocyclic carbenes (NHCs).[1]

  • Solution 2: Choice of Palladium Precatalyst. Modern palladium precatalysts (e.g., G3 or G4 XPhos palladacycles) are often more robust and efficient at generating the active Pd(0) species in situ compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][9]

Symptom 2: Significant Protodeboronation Side Product

The formation of carbazole as a major byproduct indicates that protodeboronation is outcompeting the desired cross-coupling.

Q: How can I minimize protodeboronation of my carbazole phenylboronic acid?

A: Since protodeboronation is often base-mediated and requires a proton source, modifying these components is the most effective strategy.[4][6][7]

  • Solution 1: Use a Milder Base. Strong bases like NaOH or Cs₂CO₃ in aqueous media can accelerate protodeboronation.[6] Switching to a milder base can significantly suppress this side reaction.

    • Recommended Bases: Try using potassium carbonate (K₂CO₃), or even milder bases like potassium fluoride (KF).[1]

  • Solution 2: Anhydrous Conditions. Water is often the primary proton source for this side reaction.[1] Switching to strictly anhydrous conditions can be highly effective.

    • Protocol: Use anhydrous solvents (e.g., toluene, dioxane, or THF) and a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere.

  • Solution 3: Protect the Boronic Acid. Converting the boronic acid to a more stable derivative can protect it from protodeboronation.

    • Recommended Derivatives: Consider converting the boronic acid to its corresponding pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[3][7] These are generally more stable under basic conditions.

Symptom 3: Formation of Homocoupling and Other Side Products

The presence of homocoupled boronic acid or dehalogenated starting material points to issues within the catalytic cycle.

Q: My reaction is producing a lot of the boronic acid homocoupling product. How do I favor the cross-coupling pathway?

A: As mentioned, rigorous exclusion of oxygen is the first step.[1][2] Beyond that, optimizing the reaction parameters to favor the cross-coupling kinetics is key.

  • Solution 1: Adjust Stoichiometry. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help ensure that the transmetalation step is efficient once the aryl halide has undergone oxidative addition to the palladium center.

  • Solution 2: Ligand Choice. Bulky ligands that accelerate the reductive elimination step can minimize the lifetime of the diorganopalladium intermediate, reducing the opportunity for side reactions.[8][10] Buchwald-type ligands are again an excellent choice here.[8]

Q: I am also observing dehalogenation of my aryl halide partner. What is the cause?

A: Dehalogenation occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before transmetalation can occur. The source of the hydride can be the solvent (e.g., alcohols), the base, or impurities.

  • Solution: Using a non-protic solvent and ensuring the purity of your reagents can help. Again, ligands that accelerate the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) will help the desired pathway outcompete dehalogenation.[11]

Experimental Protocols & Data

Optimized General Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point, incorporating best practices to mitigate common failure modes.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe under a positive pressure of argon.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Troubleshooting Reaction Conditions
Problem Parameter Standard Condition Recommended Change Rationale
Low/No Yield Catalyst/Ligand Pd(OAc)₂ / PPh₃XPhos Pd G3More robust, promotes faster catalysis, prevents N-coordination.[1][8]
Protodeboronation Base/Solvent Cs₂CO₃ in Dioxane/H₂OK₃PO₄ in anhydrous DioxaneReduces proton source and uses a milder base to slow C-B bond cleavage.[1][7]
Homocoupling Atmosphere Incomplete DegassingRigorous degassing (freeze-pump-thaw)Oxygen promotes homocoupling of boronic acids.[1][2]
Dehalogenation Ligand PPh₃SPhos or XPhosBulky, electron-rich ligands accelerate reductive elimination.[8][11]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X Ar-X (Oxidative Addition) Ar-Pd(II)-OR Base Activation Ar-Pd(II)-X->Ar-Pd(II)-OR Base (e.g., K3PO4) Ar-Pd(II)-Ar' Transmetalation Product Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Ar'-B(OH)2 (Transmetalation) Ar-Pd(II)-Ar'->Pd(0)L2 Ar-Ar' (Reductive Elimination) Product Ar-Ar' Product Ar-Pd(II)-Ar'->Product ArX Aryl Halide ArX->Ar-Pd(II)-X ArBOH2 Boronic Acid ArBOH2->Ar-Pd(II)-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

Technical Support Center: Purification of 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-(9H-Carbazol-9-yl)phenylboronic acid (CAS 864377-33-3). This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block in areas such as organic electronics (OLEDs) and drug development.[1][2] The unique structure of this compound, combining a bulky carbazole moiety with a reactive boronic acid group, presents specific purification challenges that require nuanced solutions.[2] This guide provides troubleshooting FAQs and detailed protocols to help you achieve the desired purity for your downstream applications.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude ¹H NMR spectrum is complex and doesn't look like the pure product. What are the most likely impurities I'm seeing?

A1: After a typical synthesis, such as a Miyaura borylation or the reaction of a Grignard/organolithium reagent with a trialkyl borate, several impurities are common.[3][4] Identifying them is the first step to choosing the right purification strategy.

  • Protodeboronated Starting Material: This is the carbazole-phenyl structure without the B(OH)₂ group (i.e., 9-phenyl-9H-carbazole). It arises from the reaction of the organometallic intermediate with trace amounts of water or other proton sources.[5] It is significantly less polar than your target compound.

  • Boroxine Anhydride: Boronic acids can reversibly dehydrate to form a stable, six-membered trimeric anhydride called a boroxine.[3][6][7] This process involves three molecules of the boronic acid condensing and releasing three molecules of water.[8] Boroxine formation is often driven by heat or azeotropic removal of water and can complicate NMR spectra. However, this equilibrium is reversible, and boroxines can be hydrolyzed back to the boronic acid under aqueous or moist conditions.[9]

  • Unreacted Starting Halide: If your synthesis involved a cross-coupling reaction, unreacted starting materials like 3-bromo-9-phenyl-9H-carbazole may be present. This impurity is also less polar than the desired product.

  • Homocoupled Byproducts: Small amounts of biaryl compounds formed by the coupling of two carbazole-phenyl units can also be present.

Q2: My compound streaks severely on silica gel TLC and I get very low recovery from a standard silica gel column. What's causing this and what are my options?

A2: This is a classic problem with boronic acids.[5][10] The boron atom is a Lewis acid, which interacts strongly with the Lewis basic silanol (Si-OH) groups on the surface of standard silica gel. This leads to irreversible adsorption, decomposition on the column, and significant tailing or streaking.[5][10]

Causality: The empty p-orbital on the sp²-hybridized boron atom readily accepts electron density from the oxygen atoms of the silanol groups, causing the compound to "stick" to the stationary phase.[6]

Solutions:

  • Avoid Standard Silica Gel: This is often the least effective method for purifying boronic acids.[5][10]

  • Switch to Reverse-Phase Chromatography (C18): C18 columns are less prone to these Lewis acid-base interactions. A gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or ammonium acetate, can provide good separation.[10][11][12]

  • Use Modified Normal-Phase Silica: Impregnating the silica gel with boric acid can passivate the active silanol sites, reducing the over-adsorption of your boronic acid product and improving recovery.[13][14]

  • Add a Modifier to the Eluent: Adding a small amount of a modifier like acetic acid to your mobile phase (e.g., 0.1-1%) can sometimes improve chromatography on silica gel by competing for the active sites.[15]

Q3: I'm having trouble finding a suitable solvent system for recrystallization. How can I systematically find one?

A3: Recrystallization is a powerful technique for purifying solid boronic acids, but solvent selection is critical.[15][16] The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Systematic Screening Protocol:

  • Single Solvent Screening: Place ~10-20 mg of your crude material into several small test tubes. To each, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise.

  • Observe Solubility: Note which solvents dissolve the compound at room temperature (these are unsuitable for single-solvent recrystallization).

  • Heat Test: For solvents that did not dissolve the compound at room temperature, gently heat the mixture. If it dissolves completely upon heating, it is a good candidate.

  • Cooling Test: Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The best solvents will yield a high recovery of crystalline solid.

  • Two-Solvent System (Antisolvent): If no single solvent is ideal, try an antisolvent method. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "antisolvent," in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently heat to redissolve, then allow to cool slowly.[17] Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Methanol/Water.

Q4: My main impurity is the non-polar protodeboronated product. What is the most efficient way to remove it?

A4: Separating the desired polar boronic acid from its non-polar counterpart can often be achieved without chromatography.

  • Trituration/Washing: This is the simplest method. Suspend your crude solid in a non-polar solvent where the impurity is soluble but the boronic acid is not (e.g., hexanes, diethyl ether, or a mixture). Stir vigorously for 15-30 minutes, then isolate your purified solid by filtration. Repeat if necessary.

  • Acid-Base Extraction: This method leverages the weak acidity of the boronic acid group (pKa ≈ 9).[4]

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt and move to the aqueous layer, while the neutral protodeboronated impurity remains in the organic layer.[10][18]

    • Separate the layers.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3. The protonated boronic acid will precipitate out of the solution.

    • Collect the pure solid by filtration.

Q5: What is the diethanolamine adduct method, and when is it the best choice?

A5: This is a highly effective derivatization technique for purifying boronic acids that are difficult to crystallize or separate by other means.[5][19]

The Principle: Boronic acids react with diethanolamine to form a stable, bicyclic adduct. These adducts are often highly crystalline and readily precipitate from non-polar organic solvents, while many common impurities remain in solution.[5][10] The pure adduct can be isolated by filtration and then hydrolyzed back to the free boronic acid.

When to Use It:

  • When recrystallization fails.

  • When the compound is an oil or a waxy solid.

  • When chromatography is ineffective or leads to decomposition.

  • When you need to remove impurities with similar polarity.

A detailed protocol is provided in Section 2.

Section 2: Recommended Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol A: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexane)

This protocol is a starting point and may require optimization for your specific impurity profile.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Antisolvent Addition: While the solution is still hot, slowly add hexanes dropwise with swirling until a faint, persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum. Assess purity by ¹H NMR and melting point.

Protocol B: Purification via Diethanolamine Adduct Formation

This robust method is excellent for removing stubborn impurities.[5][10][19]

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., toluene or diethyl ether) at a concentration of approximately 0.1-0.2 M.

  • Precipitation: Add diethanolamine (1.0-1.1 equivalents) to the solution while stirring. The diethanolamine adduct should begin to precipitate, often as a white solid. Stir at room temperature for 1-2 hours to ensure complete formation.

  • Isolation: Collect the solid adduct by vacuum filtration. Wash the filter cake with the solvent used for the reaction (e.g., diethyl ether) to remove any soluble impurities.

  • Regeneration of Boronic Acid: Suspend the purified adduct in an organic solvent like ethyl acetate. Add an aqueous acid (e.g., 1 M HCl or a saturated boric acid solution) and stir vigorously.[5] The adduct will hydrolyze, releasing the free boronic acid into the organic layer.

  • Workup: Separate the organic layer. Wash it with water and then brine.

  • Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Visual Workflow: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method based on the primary impurities identified.

Purification_Workflow cluster_impurities Primary Impurity Profile cluster_methods Recommended Purification Method start Crude Product (Post-Synthesis) check_impurities Analyze Crude Material (TLC, ¹H NMR) start->check_impurities nonpolar Non-polar Impurities (e.g., Protodeboronated, Starting Halide) check_impurities->nonpolar Non-polar polar Polar/Ionic Impurities (Salts from workup) check_impurities->polar Polar complex Complex Mixture or Difficult Separation check_impurities->complex Complex trituration Trituration with Hexane or Ether nonpolar->trituration recrystallization Recrystallization polar->recrystallization dea_adduct Diethanolamine Adduct Formation complex->dea_adduct ab_extraction Acid-Base Extraction trituration->ab_extraction If still impure end Purity Verification (NMR, HPLC, LC-MS) ab_extraction->end Pure Product recrystallization->end Pure Product chromatography Reverse-Phase (C18) Chromatography dea_adduct->chromatography Alternative chromatography->end Pure Product

Caption: Decision flowchart for purification of this compound.

Section 3: Purity Assessment and Stability

Verifying the purity of your final product is a critical step. Furthermore, understanding the stability of boronic acids is key to their proper handling and storage.

Analytical Methods for Purity Determination
MethodInformation ProvidedKey Considerations
¹H NMR Structural confirmation and detection of proton-bearing impurities.Boroxine formation can complicate spectra. Running the NMR in a wet solvent (e.g., DMSO-d₆ with a drop of D₂O) can help shift the equilibrium back to the monomeric acid.
HPLC Quantitative assessment of purity (% area).[11]Reverse-phase (C18) is recommended. Method development may be needed to achieve baseline separation from impurities.[11][20]
LC-MS Purity assessment and mass confirmation of the product and any impurities.[12]Provides high sensitivity and selectivity. Can confirm the identity of byproducts.[21]
Melting Point A sharp melting point close to the literature value indicates high purity.A broad melting range suggests the presence of impurities.
Understanding Boronic Acid Stability: The Boroxine Equilibrium

It is crucial to recognize that pure this compound exists in a dynamic equilibrium with its trimeric anhydride, the boroxine. This is not a degradation pathway but a reversible chemical transformation.

References

Preventing protodeboronation of 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(9H-Carbazol-9-yl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address the common and often frustrating issue of protodeboronation, providing in-depth troubleshooting advice and optimized protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] In the case of this compound, this results in the formation of 3-(9H-Carbazol-9-yl)benzene (carbazole-substituted benzene) as a byproduct. This reaction consumes your starting material, leading to reduced yields of the desired cross-coupled product and introducing a significant impurity that can be challenging to separate.

Q2: I am observing a significant amount of the protodeboronated byproduct in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: The presence of the protodeboronated byproduct, 3-(9H-Carbazol-9-yl)benzene, points to several potential issues in your reaction setup. The primary culprits are often related to the reaction conditions, which can inadvertently favor this decomposition pathway. Key factors include:

  • Presence of Water: Water acts as a proton source, directly participating in the cleavage of the C-B bond.[4]

  • Basic Conditions: While necessary for the Suzuki-Miyaura catalytic cycle, the base converts the boronic acid to the more reactive boronate species, which is also more susceptible to protodeboronation.[1][5] The choice and concentration of the base are critical.

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of protodeboronation.[4]

  • Prolonged Reaction Times: Extended reaction times increase the exposure of the boronic acid to conditions that promote its decomposition.

  • Inefficient Catalysis: If the catalytic cycle of the desired cross-coupling is slow, the competing protodeboronation reaction has more time to occur.

Q3: How can I detect and quantify protodeboronation in my reaction mixture?

A3: You can monitor the extent of protodeboronation using standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to identify and quantify the starting material, desired product, and the protodeboronated byproduct. The byproduct will have a molecular weight corresponding to the carbazole-phenyl moiety without the boronic acid group.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this technique can be used to separate and identify the volatile components of your reaction mixture.

  • NMR Spectroscopy (¹H and ¹¹B):

    • ¹H NMR: The appearance of a new aromatic proton signal in place of the boronic acid group can indicate protodeboronation. Careful comparison with the spectra of the starting material and expected product is necessary.

    • ¹¹B NMR: This technique can directly monitor the consumption of the boronic acid and the formation of boric acid or its derivatives as a result of protodeboronation.[6]

Q4: Is this compound particularly unstable compared to other arylboronic acids?

A4: While all arylboronic acids have some susceptibility to protodeboronation, the electronic nature of the substituents on the aromatic ring plays a significant role. The carbazole moiety is an electron-rich aromatic system. Generally, electron-rich arylboronic acids are more prone to thermal protodeboronation.[7] However, the specific position of the carbazole group and other reaction parameters will ultimately determine its stability in a given transformation. It is always prudent to handle this reagent with care and employ optimized conditions to minimize decomposition.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Significant Protodeboronation

This is the most common problem encountered. The following troubleshooting workflow will help you systematically address the potential causes.

Caption: Troubleshooting workflow for low yield due to protodeboronation.

  • Base Selection: Strong bases like NaOH or KOH in aqueous solutions can accelerate protodeboronation.

    • Recommendation: Switch to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or CsF. These bases are often effective in promoting the Suzuki-Miyaura coupling while minimizing the rate of protodeboronation.

  • Solvent System: The presence of water, a proton source, is a primary driver of protodeboronation.

    • Recommendation: If possible, conduct the reaction under anhydrous conditions. Use dry aprotic solvents like dioxane, THF, or toluene. If an aqueous phase is necessary for the base, minimize the amount of water used.

  • Temperature Control: High temperatures provide the activation energy for the C-B bond cleavage.

    • Recommendation: Attempt the reaction at a lower temperature. Many modern high-activity palladium catalysts can facilitate cross-coupling at room temperature or with gentle heating (e.g., 40-60 °C).

  • Catalyst and Ligand Choice: A slow catalytic turnover for the desired reaction gives the undesired protodeboronation more time to occur.

    • Recommendation: Employ a highly active palladium precatalyst and a suitable phosphine ligand. For example, systems like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly accelerate the cross-coupling, thereby outcompeting protodeboronation.[8]

Issue 2: Reagent Instability During Storage or Prior to Use

Protodeboronation can also occur during storage if the boronic acid is exposed to moisture and acidic or basic conditions.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.

  • Handling: When weighing and handling the reagent, do so in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.

  • Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions.

Advanced Strategy: The "Slow-Release" Approach

For particularly challenging substrates where protodeboronation remains a significant issue even after optimization, a "slow-release" strategy can be highly effective.[1][9] This involves converting the boronic acid to a more stable derivative that slowly hydrolyzes in the reaction mixture to release the active boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.

Caption: The "slow-release" strategy using a pinacol ester to minimize protodeboronation.

  • To a solution of this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene or another suitable aprotic solvent, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Upon completion, cool the reaction, wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting pinacol ester can often be used directly in the Suzuki-Miyaura coupling or purified by column chromatography on silica gel.[10]

Summary of Recommended Conditions to Prevent Protodeboronation

ParameterStandard Conditions (Prone to Protodeboronation)Optimized Conditions (Minimizes Protodeboronation)Rationale
Base Strong bases (NaOH, KOH)Weaker bases (K₃PO₄, Cs₂CO₃, CsF)Reduces the rate of base-catalyzed protodeboronation.[1]
Solvent Aqueous/protic solventsAnhydrous aprotic solvents (Dioxane, Toluene, THF)Eliminates the primary proton source for the side reaction.
Temperature High (Reflux)Room Temperature to 60 °CLowers the thermal energy available for C-B bond cleavage.
Catalyst Loading Low (if reaction is slow)Higher loading or more active catalyst/ligandAccelerates the desired coupling to outcompete decomposition.[8]
Reagent Form Free Boronic AcidPinacol Ester, MIDA Boronate, or Trifluoroborate"Slow-release" of the active reagent keeps its concentration low.[1][9]

By carefully considering these parameters and implementing the recommended protocols, you can significantly suppress the undesired protodeboronation of this compound and achieve higher yields and purity in your cross-coupling reactions.

References

Technical Support Center: Catalyst Selection for 3-(9H-Carbazol-9-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(9H-Carbazol-9-yl)phenylboronic acid. This boronic acid is a critical building block in materials science and pharmaceutical development, particularly for synthesizing organic light-emitting diodes (OLEDs) and biologically active compounds. However, its unique electronic properties and potential for side reactions can present challenges in achieving high-yield couplings.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address the common issues encountered in the lab. We will delve into the causality behind experimental choices, focusing on rational catalyst and ligand selection to overcome low yields and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound has a low yield. What are the most common initial troubleshooting steps?

A1: When confronting low yields, it's essential to first rule out fundamental experimental variables before moving to complex catalyst optimization.[1][2]

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time or undergo homocoupling.[1] Consider using a freshly opened bottle or purifying the boronic acid if its quality is uncertain.

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen.[1][3] Inadequate degassing of solvents and failure to maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction setup is a primary cause of catalyst deactivation and low yield.[1][4] Ensure you perform at least three evacuate/backfill cycles on your reaction vessel and use properly degassed solvents.[3]

  • Base Quality: The base is not just a proton scavenger; it is critical for activating the boronic acid to form the boronate species required for transmetalation.[5] Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is a fine, dry powder. Clumped or old base can have reduced activity.[1]

  • Stirring and Temperature Control: For biphasic reactions (e.g., Toluene/Water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs. Inconsistent heating can also lead to variable results.

Q2: I'm observing significant decomposition of my boronic acid, likely protodeboronation. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major competing pathway, especially for heteroaromatic or electron-rich boronic acids under basic aqueous conditions at elevated temperatures.[1][3][6]

  • Use a Milder or Anhydrous Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a milder base like potassium fluoride (KF).[1][3] For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[3]

  • Protect the Boronic Acid: You can convert the boronic acid into a more stable derivative, such as a pinacol ester (BPin), an MIDA ester, or a trifluoroborate salt.[3] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[3][6] A simple and effective method is to pre-complex the boronic acid with diethanolamine, which forms an air- and water-stable solid that can be used directly in the coupling reaction.[7]

  • Lower the Reaction Temperature: Operate at the lowest temperature that still permits a reasonable reaction rate. This often requires a more active catalyst system to compensate.[3]

Q3: Which palladium catalyst and ligand combination is the best starting point for coupling this compound?

A3: The carbazole moiety makes this an electron-rich system. For such substrates, and especially when coupling with challenging partners like aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use bulky and electron-rich monodentate phosphine ligands .[8][9][10]

These ligands promote the formation of the highly active, monoligated L₁Pd(0) catalytic species.[8][10] This coordinatively unsaturated species undergoes oxidative addition with the aryl halide much faster than more coordinated complexes, which is often the rate-limiting step.[8][10] Furthermore, their bulk facilitates the final reductive elimination step to release the product.[8]

Recommended Starting Point:

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos (or a related Buchwald-type biarylphosphine ligand like XPhos or RuPhos ).[8][11]

This combination is highly effective for a broad range of challenging Suzuki-Miyaura couplings, including those involving heteroaryl systems.[8][12] Using a pre-formed, air-stable precatalyst like XPhos Pd G3 can also provide higher activity and reproducibility.[11]

Q4: My aryl halide coupling partner is sterically hindered or electron-rich, making the reaction difficult. How should I adjust my catalyst system?

A4: Coupling two sterically hindered or electron-rich partners is one of the most challenging scenarios in Suzuki-Miyaura reactions. This "difficult/difficult" coupling requires a highly active catalyst system to overcome the high activation energies for both oxidative addition (hindered/electron-rich halide) and reductive elimination (hindered product).

  • Leverage Highly Active Ligands: This is where ligands like XPhos , RuPhos , or even more specialized Buchwald ligands truly excel.[8][13] Their steric bulk and strong electron-donating properties are essential to accelerate these difficult steps.[8][9] N-heterocyclic carbenes (NHCs) can also be effective ligands for these transformations.[5][14]

  • Increase Catalyst Loading: While undesirable for process chemistry, temporarily increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can be a useful diagnostic tool to see if the reaction can be pushed to completion.

  • Higher Temperatures: More forcing conditions, such as higher temperatures (e.g., 110-120 °C in solvents like toluene or dioxane), may be necessary.[4] This must be balanced against the risk of boronic acid decomposition (see Q2).

Q5: What is the optimal base and solvent system to use with this compound?

A5: The choice of base and solvent is interdependent and crucial for success.[1]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice, particularly in solvent systems containing water (e.g., Dioxane/H₂O). It is strong enough to promote boronate formation without being overly harsh.[3][11]

    • Cs₂CO₃ (Cesium Carbonate): A very effective but more expensive base. Its high solubility in some organic solvents can be advantageous, and it is sometimes milder, which can help reduce protodeboronation.[3][11]

    • K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice that is effective in many cases, especially with more reactive aryl bromides or iodides.[11][15]

  • Solvent System: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

    • Dioxane / H₂O (e.g., 4:1 or 10:1): A classic and highly effective system. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[3][11]

    • Toluene / H₂O: Another excellent biphasic system, particularly for higher-temperature reactions.[11]

    • THF / H₂O: A good choice for reactions at lower temperatures.[3][11]

Troubleshooting and Optimization Workflow

If you are facing low yields, follow this logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow Start Low Yield Observed Check_Basics Step 1: Verify Basics - Reagent Purity - Inert Atmosphere (Degassing) - Base Quality & Stirring Start->Check_Basics Always start here Catalyst_Screen Step 2: Optimize Catalyst System - Use Pd(OAc)₂ or Pd₂(dba)₃ - Screen Bulky Ligands (SPhos, XPhos) - Consider Precatalyst (XPhos G3) Check_Basics->Catalyst_Screen If basics are confirmed Base_Solvent Step 3: Optimize Conditions - Screen Bases (K₃PO₄, Cs₂CO₃) - Adjust Solvent (Dioxane/H₂O) - Increase Temperature (80-110 °C) Catalyst_Screen->Base_Solvent With best catalyst Boronic_Acid_Stab Step 4: Address Decomposition - Use Milder Base (KF) - Protect Boronic Acid (MIDA, BPin) - Lower Temperature Catalyst_Screen->Boronic_Acid_Stab If decomposition is primary issue Base_Solvent->Boronic_Acid_Stab If protodeboronation occurs Success Improved Yield Base_Solvent->Success If yield improves Boronic_Acid_Stab->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Data Presentation: Catalyst and Condition Selection

The optimal conditions are always substrate-dependent, but the tables below provide a rational starting point for your experiments.

Table 1: Effect of Catalyst and Ligand on Yield for Challenging Couplings

Catalyst (mol%)Ligand (mol%)Typical PerformanceNotes
Pd(OAc)₂ (2)PPh₃ (4-8)Low to ModerateStandard baseline; often struggles with electron-rich or hindered substrates.[11]
Pd(PPh₃)₄ (2-5)-Moderate to GoodA pre-formed Pd(0) catalyst. Can be effective but is air-sensitive and less active than modern systems.[11][16]
Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)Good to ExcellentTrialkylphosphine ligands are highly electron-donating and effective for activating aryl chlorides.[5][11]
Pd(OAc)₂ (2) SPhos (4) Excellent Recommended starting point. Buchwald biarylphosphine ligands are highly effective for heteroaryl and complex couplings.[8][11][16]
XPhos Pd G3 (1-3)-ExcellentAir- and moisture-stable precatalyst offering high activity, allowing for lower catalyst loading and milder conditions.[11][17]
Pd(dppf)Cl₂ (2-5)-GoodA robust and versatile catalyst, often effective for a range of couplings, including those with heteroaryl boronic acids.[16][17]

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)Solvent SystemTemp (°C)Notes
K₂CO₃ (2-3)Dioxane / H₂O (4:1)90–100A common and effective system for many Suzuki couplings with aryl bromides.[11][15]
K₃PO₄ (2-3) Dioxane / H₂O (4:1) 80–110 Excellent choice for less reactive halides. A stronger, non-nucleophilic base.[3][11]
Cs₂CO₃ (2)THF / H₂O (4:1)60–80Strong yet often milder base; can sometimes reduce protodeboronation side reactions.[3][11]
KF (3)THF (anhydrous)60–70A mild base option, particularly useful when substrates are sensitive to harsh basic conditions.[1][3][11]

Experimental Protocols

Protocol 1: General Screening of Catalyst/Ligand

This protocol outlines a parallel screening approach to quickly identify the most effective catalyst system.

  • Array Setup: In a glovebox, arrange an array of reaction vials, each with a small stir bar.

  • Add Solids: To each vial, add the aryl halide (1.0 equiv, e.g., 0.1 mmol), this compound (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: To each vial, add the chosen palladium source (e.g., Pd(OAc)₂, 2 mol%) and a different ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 4 mol%). Include a control with a standard ligand like PPh₃.

  • Solvent Addition: Add degassed Dioxane/H₂O (4:1, to achieve ~0.1 M concentration) to each vial.

  • Reaction: Seal the vials and place them in a pre-heated reaction block at 90 °C. Stir vigorously for 12-24 hours.

  • Analysis: After cooling, quench a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.

Protocol 2: Optimized Suzuki Coupling

This protocol uses a recommended starting system for a preparative scale reaction.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely powdered K₃PO₄ (2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed water (2 mL) via syringe under a positive pressure of argon.

  • Heating: Place the sealed flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step is failing and how your choice of ligand can influence it. Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (R-X) Trans Ar-Pd(II)-Ar'(L) OxAdd->Trans Transmetalation (Ar'-B(OR)₃⁻) Trans->Pd0 Reductive Elimination Ar-Ar' RedEl Ar-Ar' OxAdd_Note <-- Accelerated by electron-rich ligands RedEl_Note <-- Accelerated by bulky ligands RX R-X (Aryl Halide) Boronate Ar'-B(OH)₂ + Base -> [Ar'-B(OH)₃]⁻

Caption: The Suzuki-Miyaura catalytic cycle highlighting key steps.

References

Reaction conditions to minimize homocoupling of 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Introduction for the Researcher

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-(9H-Carbazol-9-yl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions and are encountering challenges with homocoupling. The formation of the symmetrical biaryl byproduct not only consumes valuable starting material and reduces the yield of your desired product but also introduces significant purification challenges.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the mechanistic origins of homocoupling and provide actionable, step-by-step protocols to suppress this pervasive side reaction, ensuring the success and efficiency of your synthetic campaigns.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Q1: I'm observing a significant amount of the homocoupled 3,3'-bis(9H-carbazol-9-yl)-1,1'-biphenyl byproduct in my reaction. What are the primary causes?

A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common issue that primarily stems from two distinct mechanistic pathways. Understanding these pathways is the first step to effective troubleshooting.

  • Oxygen-Mediated Homocoupling: This is the most frequent cause. If your reaction is not rigorously deoxygenated, dissolved oxygen (O₂) can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo a reaction with two molecules of your boronic acid to produce the homocoupled dimer and regenerate the Pd(0) catalyst. This parasitic cycle will continue as long as oxygen is present.[1][2][3] Studies have shown that even trace amounts of oxygen can lead to significant homocoupling.[4][5]

  • Palladium(II)-Mediated Homocoupling: This pathway is particularly relevant if you are using a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), as your catalyst precursor.[1][2] These precursors must be reduced in situ to the catalytically active Pd(0) state. The boronic acid itself can act as the reductant, leading to the formation of the homocoupled product as the Pd(II) is reduced to Pd(0).[2][6] This is often a problem at the beginning of the reaction before the primary catalytic cycle is fully established.

Homocoupling_Mechanisms cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precursor Pathway Pd(0) Pd(0) Pd(II)_O2 Pd(II)_O2 Pd(0)->Pd(II)_O2 O₂ (Trace Oxygen) Pd(II)_O2->Pd(0) Regeneration Dimer_O2 Homocoupled Dimer (Ar-Ar) Pd(II)_O2->Dimer_O2 2 x ArB(OH)₂ Pd(II)_Pre Pd(II) Precursor (e.g., Pd(OAc)₂) Dimer_Pre Homocoupled Dimer (Ar-Ar) Pd(II)_Pre->Dimer_Pre 2 x ArB(OH)₂ Pd(0)_Active Pd(0)_Active Pd(II)_Pre->Pd(0)_Active Reduction to Active Catalyst Suzuki_Cycle Suzuki_Cycle Pd(0)_Active->Suzuki_Cycle Enters Desired Catalytic Cycle

Figure 1: Primary mechanisms of boronic acid homocoupling.
Q2: What is the first and most critical step I should take to reduce homocoupling?

A2: The most impactful action you can take is the rigorous exclusion of oxygen . Given that the oxygen-mediated pathway is a major contributor, ensuring a truly inert atmosphere is paramount.[2][4] Standard purging may be insufficient.

Recommended Degassing Protocol (Sparging):

  • Setup: Assemble your reaction glassware (e.g., a flame-dried Schlenk flask) containing your this compound, the aryl halide coupling partner, and the base.

  • Inert Gas: Insert a long needle connected to an inert gas line (Argon is preferred due to its higher density, but Nitrogen is also effective) so that its tip is submerged below the surface of the reaction solvent.

  • Sparging: Bubble the inert gas through the solvent for a minimum of 20-30 minutes. This "subsurface sparge" is significantly more effective at removing dissolved oxygen than simply flushing the headspace of the flask.[2][4]

  • Catalyst Addition: After sparging, withdraw the long needle so its tip is above the solvent line to maintain a positive pressure of inert gas. Only then should you add the palladium catalyst and ligand.

  • Execution: Maintain a positive inert gas pressure throughout the entire duration of the reaction.

Q3: My reaction is already under an inert atmosphere, but homocoupling persists. How does my choice of palladium source affect this?

A3: Your choice of palladium source is the next most critical factor. As discussed in Q1, using Pd(II) salts can directly promote homocoupling. To circumvent this, you should use a Pd(0) source or a modern, well-defined precatalyst.[1]

Palladium SourceHomocoupling RiskRationale
Pd(II) Salts (e.g., Pd(OAc)₂, PdCl₂)High Requires in situ reduction to Pd(0), which can be mediated by the homocoupling of the boronic acid.[1][6]
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Lower Already in the active Pd(0) state and can directly enter the catalytic cycle. However, stability can be an issue, and ligand dissociation from Pd₂(dba)₃ can be complex.
Buchwald Precatalysts (e.g., G3/G4)Very Low These are air-stable Pd(II) complexes designed for clean, rapid, and predictable generation of the active Pd(0) species upon activation by the base, minimizing side reactions.[1]

Recommendation: For challenging substrates, switching to a Buchwald G3 or G4 precatalyst is a high-yield strategy for minimizing homocoupling and other side reactions.

Q4: What role do ligands play, and which ones are recommended for a sterically demanding substrate like this?

A4: Ligands are crucial for stabilizing the palladium center and promoting the desired reaction steps. For minimizing homocoupling, the choice of ligand is critical.

Key Principles for Ligand Selection:

  • Use Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1]

    • Steric Bulk: The large size of these ligands creates a crowded environment around the palladium atom. This steric hindrance physically obstructs the approach of a second boronic acid molecule, thereby suppressing the homocoupling pathway.[1]

    • Electron-Donating Ability: These ligands donate electron density to the palladium center, which accelerates the final, desired reductive elimination step to form your cross-coupled product.[7] A faster reductive elimination means the palladium complex spends less time in states that could lead to side reactions.

Furthermore, the carbazole nitrogen in your substrate could potentially coordinate to the palladium center, leading to catalyst inhibition.[8] Bulky ligands help to prevent this undesirable interaction by sterically shielding the palladium.

Recommendation: Use a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos . These are commercially available and have a proven track record in suppressing homocoupling in complex systems.

Q5: How does the choice of base and solvent impact the formation of the homocoupling byproduct?

A5: The base and solvent system must be carefully chosen to facilitate the desired transmetalation step without promoting side reactions.

Base Selection: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can transfer its organic group to the palladium center.[7][9] However, overly strong or aggressive bases can promote side reactions.

  • Recommendation: Use a weaker inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective at promoting the desired reaction while being less likely to cause homocoupling compared to strong bases like NaOH or KOH.[1][10] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also good alternatives.

Solvent Selection: The solvent influences reagent solubility and reaction kinetics.

  • Recommendation: Aprotic polar solvents are generally effective. A mixture of 1,4-dioxane and water (typically in a ratio between 4:1 and 10:1) is a very common and robust system.[11] Toluene or cyclopentyl methyl ether (CPME) with an aqueous base are also excellent choices, with CPME being a greener alternative.[10] While some water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate, excessive water can promote protodeboronation, another common side reaction.

ParameterRecommendationRationale
Catalyst XPhos-Pd-G3 (1-2 mol%)Precatalyst provides clean Pd(0) generation.
Ligand XPhos (included in precatalyst)Bulky, electron-rich ligand suppresses homocoupling and promotes reductive elimination.
Base K₃PO₄ (2-3 equivalents)Milder base activates boronic acid without promoting side reactions.[1][10]
Solvent 1,4-Dioxane / H₂O (5:1)Good solubility for organic substrates and inorganic base.
Atmosphere Argon or Nitrogen (Sparged)Rigorous exclusion of oxygen is critical to prevent the primary homocoupling pathway.[2]

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to provide a robust starting point for minimizing homocoupling.

Reaction: Coupling of this compound with an Aryl Bromide

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) and allow to cool to room temperature under a stream of inert gas (Argon).

  • Reagent Addition: To the Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).

  • Atmosphere Establishment: Seal the flask with a septum, and perform three cycles of evacuating the flask under vacuum and backfilling with Argon.

  • Solvent Addition & Degassing: Under a positive pressure of Argon, add 1,4-dioxane (5 mL) and water (1 mL). Submerge a long needle into the solution and bubble Argon through the mixture for 30 minutes.

  • Catalyst Addition: While maintaining positive Argon pressure, quickly add the XPhos-Pd-G3 precatalyst (0.015 mmol, 0.015 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated for purification.

References

Technical Support Center: Column Chromatography Purification of 3-(9H-Carbazol-9-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the column chromatography purification of 3-(9H-Carbazol-9-yl)phenylboronic acid. This molecule, a valuable building block in organic electronics and medicinal chemistry, presents unique purification challenges due to the dual nature of the non-polar carbazole moiety and the polar, reactive boronic acid group.[1][2] This document moves beyond standard protocols to address the specific issues encountered in the lab, explaining the causality behind each step to empower you to optimize your purification process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My product is streaking badly on the TLC plate and seems stuck at the top of my silica gel column. What's happening and how can I fix it?

Answer:

This is the most common issue when purifying boronic acids on silica gel. The root cause is the strong interaction between the electron-deficient boron atom of your molecule and the Lewis basic silanol groups (Si-OH) on the surface of the silica. This leads to irreversible adsorption or significant band tailing, resulting in poor recovery and resolution. Free aryl boronic acids are known to be tedious to purify via silica gel chromatography due to this strong absorption.[3]

Immediate Troubleshooting Steps:

  • Mobile Phase Modification: The polarity of your eluent may be too low. The non-polar carbazole portion of the molecule requires a less polar solvent system (like Hexane/Ethyl Acetate), but the polar boronic acid needs a more polar eluent to break its interaction with the silica.

    • Action: Gradually increase the polarity. If you are using a Hexane/Ethyl Acetate system, begin adding a small percentage (1-2%) of methanol or a few drops of acetic acid to the mobile phase. The methanol competes with your compound for binding sites on the silica, while the acetic acid protonates the silanol groups, reducing their binding affinity.

  • Stationary Phase Deactivation: The activity of the silica gel is a critical factor.

    • Action: Consider using a less active, neutral silica gel. Alternatively, you can deactivate the silica yourself. A common and effective method is to use silica gel impregnated with boric acid. This technique has been shown to reduce the over-adsorption of boronic acids and their esters.[4]

Workflow for Problem Diagnosis:

start Problem: Product Stuck on Column check_tlc Review TLC Analysis: - Streaking? - Rf = 0? start->check_tlc low_polarity Indication: Eluent polarity is too low or strong silica interaction. check_tlc->low_polarity solution1 Option A: Modify Mobile Phase low_polarity->solution1 Quickest Fix solution2 Option B: Modify Stationary Phase low_polarity->solution2 More Robust Fix dry_load Consider dry loading if solubility is an issue. low_polarity->dry_load add_polar Add 1-2% MeOH or a few drops of Acetic Acid to the eluent. solution1->add_polar use_treated_silica Use boric acid-impregnated silica gel. solution2->use_treated_silica end Improved Separation & Recovery add_polar->end use_treated_silica->end

Caption: Troubleshooting workflow for product adsorption issues.

Question 2: My yield is very low, and I suspect the product is decomposing on the column. How can I confirm this and prevent it?

Answer:

Your suspicion is likely correct. Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) on silica gel, especially if the silica is acidic or contains trace amounts of water.[5][6] This process replaces the boronic acid group with a hydrogen atom, converting your product into 3-phenyl-9H-carbazole, an impurity that can be difficult to separate.

Diagnostic & Prevention Strategy:

  • Confirm Deboronation:

    • Action: Collect the fractions that elute from the column and analyze them by mass spectrometry. Look for a mass corresponding to the deboronated product (C18H13N, MW ≈ 243.31 g/mol ) in addition to your target compound (C18H14BNO2, MW ≈ 287.12 g/mol ).

  • Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose.

    • Action: Use flash column chromatography rather than gravity chromatography. A shorter, wider column is often better than a long, thin one as it reduces the path length and time on the stationary phase. Some researchers report success using very short columns (~6 cm of silica gel).[7]

  • Protect the Boronic Acid Group: If decomposition is severe, you may need to protect the boronic acid group before chromatography.

    • Action: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[7][8] MIDA boronates are particularly known for their high stability under various reaction conditions, including silica gel chromatography.[8] After purification, the protecting group can be removed to yield the pure boronic acid.

Table 1: Comparison of Boronic Acid Stabilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Boric Acid-Treated Silica Competitively blocks Lewis basic sites on silica gel.[4]Simple to implement, avoids extra reaction steps.May not be sufficient for highly sensitive substrates.
Use of MIDA Esters Forms a stable, tetravalent boron species.[8]Highly stable to chromatography, can be used directly in some couplings.Requires additional synthesis and deprotection steps.
Fast Chromatography Minimizes contact time between the analyte and silica gel.No chemical modification needed.May result in lower resolution.
Question 3: I can't see my product on the TLC plate under the UV lamp. How can I visualize it to develop a solvent system?

Answer:

While the carbazole moiety is UV active, the concentration on a TLC plate might be too low for clear visualization, or impurities may interfere. More importantly, you need a method that specifically visualizes the boronic acid group to ensure it remains intact throughout the purification.

Recommended Visualization Methods:

  • Alizarin Staining (Recommended): Alizarin forms a fluorescent complex with boronic acids.[9][10] This method is highly selective and sensitive.

    • Protocol: Briefly dip the dried TLC plate in a 1 mM solution of alizarin in acetone. Let it dry until the plate turns pink. Observe the plate under a 366 nm UV lamp. Boronic acids will appear as bright yellow-orange fluorescent spots.[9][10] This allows you to track the integrity of the boronic acid group specifically.

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It will likely stain your product and many organic impurities.

    • Usefulness: Good for getting a general idea of all the spots, but not specific to your product.

  • Ceric Ammonium Molybdate (CAM) Stain: Another general-purpose stain that is effective for visualizing a wide range of organic compounds.[3]

start Crude Product tlc Spot on TLC Plate (Silica Gel 60 F254) start->tlc elute Elute with Test Solvent System (e.g., Hexane:EtOAc) tlc->elute dry Dry TLC Plate elute->dry uv Visualize under UV Light (254/365 nm) dry->uv stain Stain with Alizarin Solution dry->stain analyze Analyze Spots: - Calculate Rf - Check for streaking - Identify product spot (yellow-orange fluorescence) uv->analyze Initial Check uv_stain Visualize under 366 nm UV Light stain->uv_stain uv_stain->analyze optimize Optimize Solvent System analyze->optimize

Caption: Recommended workflow for TLC analysis.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting mobile phase for purifying this compound?

    • A: Start with a relatively non-polar system and increase polarity. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 v/v). Gradually increase the proportion of ethyl acetate. If the product still doesn't move, add 1-5% Methanol to your Hexane/Ethyl Acetate system.[11][12]

  • Q: Can I use reverse-phase chromatography instead?

    • A: Yes, reverse-phase HPLC can be an excellent alternative, especially for analytical purposes or small-scale purification. A C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol mixture, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure the boronic acid is protonated.[13][14][15]

  • Q: What are the most likely impurities I need to separate?

    • A: Besides the deboronated product, common impurities originate from the synthesis. If prepared from 3-bromo-9-phenyl-9H-carbazole, you may have unreacted starting material. You may also have boronic acid anhydrides (boroxines), which form from the dehydration of the boronic acid. These typically appear as less polar spots on a TLC plate.[16][17]

  • Q: How should I load my sample onto the column?

    • A: Dry loading is highly recommended, especially if your compound has poor solubility in the initial, non-polar mobile phase.[18] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[18]

Detailed Experimental Protocols

Protocol 1: Purification via Boric Acid-Impregnated Silica Gel

This protocol is adapted from methodologies designed to suppress the over-adsorption of boronic esters.[4]

  • Preparation of Stationary Phase:

    • Prepare a 1% boric acid solution in methanol (w/v).

    • In a round-bottom flask, create a slurry of silica gel in this boric acid solution.

    • Remove the methanol using a rotary evaporator until a dry, free-flowing powder is obtained. This is your boric acid-impregnated silica.

  • Column Packing:

    • Pack the column using a wet slurry method with your initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

  • Sample Loading:

    • Dry-load the crude this compound onto a small amount of the prepared boric acid-impregnated silica.

    • Carefully add the sample-silica mixture to the top of the packed column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor by TLC using an alizarin stain.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Recrystallization of 3-(9H-Carbazol-9-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(9H-Carbazol-9-yl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this versatile compound. As a key intermediate in organic electronics and medicinal chemistry, achieving high purity is paramount for successful downstream applications.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to ensure you can confidently and efficiently purify your material.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities often include boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules. Depending on the synthetic route, you may also encounter starting materials, protodeboronation byproducts (where the boronic acid group is replaced by a hydrogen atom), and other reaction side-products.[3][4]

Q2: Why is recrystallization the preferred method for purifying this compound?

A2: Recrystallization is a powerful technique for purifying solid compounds like this compound, which typically presents as a white powder.[1][2] It leverages differences in solubility between the desired product and impurities at various temperatures. Unlike column chromatography, which can be challenging for boronic acids due to their tendency to adhere to silica gel, recrystallization is often more scalable and can effectively remove both soluble and insoluble impurities.[4][5][6]

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: Due to the compound's aromatic nature, a range of organic solvents can be effective. A mixed solvent system is often ideal. For instance, a combination of a good solvent (in which the compound is highly soluble when hot) and a poor solvent (in which the compound is sparingly soluble even when hot) allows for fine-tuned control over the crystallization process.[7] Common choices include ethanol/water, acetone/water, or toluene.[3][8] The selection of the solvent system is critical and may require some empirical screening to optimize for yield and purity.

Q4: How does the presence of boroxine anhydrides affect the recrystallization process?

A4: Boroxine anhydrides can complicate purification. Fortunately, they can often be hydrolyzed back to the desired boronic acid by performing the recrystallization in a solvent system that contains water, such as ethanol/water or acetone/water.[3] Gently heating the solution during the dissolution step can facilitate this conversion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery/Yield The compound is too soluble in the chosen solvent, even at low temperatures.Consider adding a poor solvent (anti-solvent) to the solution after the initial dissolution to decrease solubility. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7]
The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.Allow the solution to cool slowly and undisturbed to promote the growth of larger, more easily filterable crystals.
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, causing it to come out of solution as a liquid.Use a lower-boiling point solvent or a mixed solvent system. You can also try adding more of the "good" solvent to keep the compound dissolved at a lower temperature before initiating cooling.
The presence of significant impurities can lower the melting point of the mixture.Consider a pre-purification step, such as a wash or a different purification technique, to remove some of the impurities before recrystallization.
Product is Still Impure After Recrystallization The cooling process was too fast, trapping impurities within the crystal lattice.Slow, controlled cooling is crucial. Allowing the solution to cool to room temperature before placing it in an ice bath can significantly improve purity.
The chosen solvent system is not selective enough.Experiment with different solvent systems. A good solvent system will have a steep solubility curve for the desired compound (high solubility when hot, low solubility when cold) and will either keep impurities dissolved or leave them as an insoluble solid.
Co-precipitation of impurities.If impurities have similar solubility profiles, multiple recrystallizations may be necessary. Alternatively, a different purification method, such as derivatization to a more easily crystallizable salt, could be explored.[9]

Experimental Protocol: A General Guideline

This protocol provides a step-by-step methodology for a typical recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir to dissolve the solid. Continue adding small portions of hot ethanol until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). If too much water is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Logical Workflow for Recrystallization

Below is a diagram illustrating the decision-making process and workflow for the recrystallization of this compound.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration add_antisolvent Add Hot Anti-Solvent (e.g., Water) to Cloud Point hot_filtration->add_antisolvent Yes hot_filtration->add_antisolvent No cool_slowly Slow Cooling to Room Temperature add_antisolvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_wash Vacuum Filter and Wash with Cold Solvent ice_bath->filter_wash dry Dry Purified Crystals filter_wash->dry troubleshoot Troubleshoot: Oiling Out, Low Yield, Impure? filter_wash->troubleshoot end Pure this compound dry->end troubleshoot->end No re_evaluate Re-evaluate Solvent System or Cooling Rate troubleshoot->re_evaluate Yes re_evaluate->dissolve Restart

Caption: A workflow diagram for the recrystallization of this compound.

References

Validation & Comparative

The Strategic Advantage of 3-(9H-Carbazol-9-yl)phenylboronic Acid in Advanced OLED Emitters

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Organic Electronics

In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of novel organic materials plays a pivotal role. Among the myriad of molecular scaffolds, carbazole derivatives have emerged as a cornerstone for constructing high-performance host and emitting materials, primarily due to their excellent thermal stability, high triplet energy, and proficient hole-transporting capabilities.[1][2] When functionalized with a boronic acid moiety, these carbazole derivatives become powerful building blocks for creating complex, conjugated molecules through Suzuki-Miyaura coupling reactions.[3] This guide provides an in-depth comparison of 3-(9H-Carbazol-9-yl)phenylboronic acid with its structural isomers and other carbazole boronic acid derivatives, offering a rationale for its strategic use in the synthesis of advanced OLED materials.

The Significance of Isomeric Substitution in Carbazole Boronic Acids

The position of the boronic acid group on the phenyl ring attached to the carbazole nitrogen significantly influences the steric and electronic properties of the resulting molecule. This, in turn, dictates the performance of the final OLED device. The three main positional isomers are 2-, 3-, and 4-(9H-Carbazol-9-yl)phenylboronic acid.

  • This compound (m-substitution): The meta-substitution pattern in this compound offers a unique balance between electronic communication and steric hindrance. This arrangement can lead to the formation of molecules with a more twisted geometry, which is often beneficial in OLED materials to prevent aggregation-caused quenching and to maintain a high triplet energy in host materials.

  • 4-(9H-Carbazol-9-yl)phenylboronic Acid (p-substitution): The para-substitution in 4-(9H-Carbazol-9-yl)phenylboronic acid results in a more linear and extended conjugation pathway. This can enhance charge carrier mobility but may also lead to a lower triplet energy and potential for planarization-induced aggregation, which can be detrimental to device efficiency and lifetime.

  • 2-(9H-Carbazol-9-yl)phenylboronic Acid (o-substitution): The ortho-substitution creates significant steric hindrance between the carbazole and the phenylboronic acid moiety. While this can effectively disrupt conjugation and maintain a high triplet energy, the steric strain might also impede efficient charge transport and introduce synthetic challenges.

The choice of the meta-isomer, this compound, often represents a strategic compromise, enabling the synthesis of materials with both good charge transport characteristics and high triplet energies, which are crucial for efficient phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[4]

Performance Comparison in OLED Devices: A Data-Driven Perspective

While a direct, comprehensive comparison of OLEDs using materials derived from each isomer is not always available in a single study, we can synthesize a comparative analysis from various reports in the literature. The following table summarizes typical performance metrics observed for host materials derived from different carbazole boronic acid isomers.

Parameter Host Material Derived From Typical Performance Characteristics Supporting Rationale
External Quantum Efficiency (EQE) This compoundOften leads to high EQE in TADF and PhOLEDs.The twisted structure helps to maintain a high triplet energy and minimize quenching effects, leading to efficient harvesting of excitons.
Device Lifetime (LT50) This compoundGenerally contributes to longer operational stability.The non-planar structure can improve morphological stability of the amorphous thin films, a key factor for device longevity.
Triplet Energy (ET) 2-(9H-Carbazol-9-yl)phenylboronic acidTypically exhibits the highest triplet energy.The significant steric hindrance effectively decouples the electronic systems of the carbazole and phenyl rings.
Hole Mobility (µh) 4-(9H-Carbazol-9-yl)phenylboronic acidOften results in higher hole mobility.The linear structure and extended conjugation facilitate intermolecular charge hopping.

It is evident that the selection of the carbazole boronic acid isomer is a critical decision in the molecular design of OLED materials, with the 3-substituted isomer frequently offering the most balanced performance for demanding applications like blue TADF and phosphorescent OLEDs.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving an initial Ullmann or Buchwald-Hartwig coupling followed by a lithium-halogen exchange and borylation.

Step 1: Synthesis of 9-(3-bromophenyl)-9H-carbazole

Synthesis_Step1 Carbazole Carbazole Base K2CO3, CuI Carbazole->Base Bromoiodobenzene 1-Bromo-3-iodobenzene Bromoiodobenzene->Base Solvent DMF, 140 °C Base->Solvent + Intermediate 9-(3-bromophenyl)-9H-carbazole Solvent->Intermediate

Ullmann coupling of carbazole and 1-bromo-3-iodobenzene.

  • To a solution of carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-bromo-3-iodobenzene (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to 140 °C and stir for 24 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 9-(3-bromophenyl)-9H-carbazole.

Step 2: Synthesis of this compound

Synthesis_Step2 Intermediate 9-(3-bromophenyl)-9H-carbazole Reagents 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 Intermediate->Reagents Quench 3. HCl (aq) Reagents->Quench Product This compound Quench->Product

Borylation of the intermediate product.

  • Dissolve 9-(3-bromophenyl)-9H-carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) and stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with 1 M aqueous HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a white solid.

OLED Device Fabrication and Characterization

A typical multi-layer OLED device is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate.

OLED_Fabrication cluster_device OLED Device Structure ITO ITO (Anode) HTL Hole Transport Layer (e.g., TAPC) ITO->HTL EML Emitting Layer (Host:Guest) HTL->EML ETL Electron Transport Layer (e.g., TPBi) EML->ETL EIL Electron Injection Layer (LiF) ETL->EIL Cathode Al (Cathode) EIL->Cathode

Schematic of a typical OLED device architecture.

  • The organic layers are sequentially deposited by thermal evaporation in a high-vacuum chamber (pressure < 10-6 Torr).

  • A typical device structure might consist of: ITO / Hole Transport Layer (e.g., TAPC, 40 nm) / Emitting Layer (Host doped with a phosphorescent or TADF emitter, 20 nm) / Electron Transport Layer (e.g., TPBi, 40 nm) / Lithium Fluoride (LiF, 1 nm) / Aluminum (Al, 100 nm).

  • The host material in the emitting layer would be the molecule synthesized using this compound.

  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a luminance meter.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Conclusion

This compound stands out as a strategically important building block for the synthesis of high-performance host materials for OLEDs. Its meta-substitution pattern provides a favorable balance of electronic properties and steric hindrance, leading to materials with high triplet energies, good morphological stability, and excellent device performance, particularly in the context of blue phosphorescent and TADF OLEDs. While other isomers have their specific advantages, the overall performance characteristics derived from the 3-substituted isomer often present the most promising path towards achieving highly efficient and stable OLED devices. Researchers and material scientists are encouraged to consider the nuanced structural and electronic effects of isomeric substitution when designing the next generation of OLED materials.

References

A Comparative Guide to 3-(9H-Carbazol-9-yl)phenylboronic acid and 4-(9H-Carbazol-9-yl)phenylboronic acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Among the vast array of available reagents, carbazole-functionalized phenylboronic acids have garnered significant attention due to their utility in constructing complex molecular architectures with desirable electronic and photophysical properties. This guide provides an in-depth, objective comparison of two prominent positional isomers: 3-(9H-Carbazol-9-yl)phenylboronic acid (the meta-isomer) and 4-(9H-Carbazol-9-yl)phenylboronic acid (the para-isomer).

This technical guide moves beyond a simple cataloging of properties to explore the nuanced differences in reactivity and performance that arise from the seemingly minor shift of a single functional group. By understanding the underlying chemical principles, researchers can make more informed decisions in their experimental designs, whether for the synthesis of novel organic electronics or for the development of new therapeutic agents.

Physicochemical Properties: A Tale of Two Isomers

At first glance, the two isomers are structurally very similar, sharing the same molecular formula (C₁₈H₁₄BNO₂) and molecular weight (287.12 g/mol ).[1] Both typically appear as white to off-white powders.[1][2] However, the substitution pattern on the phenyl ring—meta versus para—introduces subtle yet significant differences in their physical and electronic properties.

PropertyThis compound (meta)4-(9H-Carbazol-9-yl)phenylboronic acid (para)
CAS Number 864377-33-3[1]419536-33-7[2]
Molecular Formula C₁₈H₁₄BNO₂[1]C₁₈H₁₄BNO₂[2]
Molecular Weight 287.12 g/mol [1]287.13 g/mol [2]
Appearance White to off-white powder[1][3]White to almost white crystalline powder[2]
Melting Point Not consistently reported~264 °C[2]
Boiling Point ~472.6 °C at 760 mmHg (Predicted)[1]Not specified

The difference in the melting point, with the para-isomer exhibiting a defined value of approximately 264 °C, suggests a more ordered and stable crystal lattice structure.[2] This is a common trend for para-disubstituted benzene derivatives, which often pack more efficiently into a crystal lattice than their meta counterparts, leading to higher melting points.

The Isomeric Impact on Reactivity in Suzuki-Miyaura Cross-Coupling

Both isomers are extensively used as building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] This reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of a wide range of functional groups.[4] The position of the boronic acid group, however, influences the electronic and steric environment of the reaction center, thereby affecting the reaction kinetics and overall efficiency.

Electronic Effects

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the phenyl ring. The carbazol-9-yl group, attached to the phenyl ring, acts as a substituent whose electronic effect is transmitted to the boronic acid moiety. This effect can be understood through the lens of Hammett substituent constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent.[5]

Steric Considerations and Reactivity Trends

In general, the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling follows the trend para > meta > ortho.[6] The significantly lower reactivity of the ortho-isomer is primarily due to steric hindrance around the boronic acid group, which impedes its approach to the palladium center. While the steric bulk of the carbazolyl group is substantial, the difference between the meta and para positions is less pronounced than for the ortho position. However, the more linear and less sterically encumbered nature of the para-isomer can contribute to a more favorable reaction profile.

Based on these principles, 4-(9H-Carbazol-9-yl)phenylboronic acid is expected to exhibit moderately higher reactivity and potentially give higher yields in Suzuki-Miyaura coupling reactions compared to its meta-counterpart under identical conditions. This is attributed to a combination of more effective electronic communication and reduced steric hindrance.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The following protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of a carbazolylphenylboronic acid with an aryl bromide. This protocol should be adapted and optimized for specific substrates and desired outcomes.

Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Carbazolylphenylboronic Acid, Pd Catalyst, Ligand, & Base solvent Add Degassed Solvent (e.g., Toluene/Water) reagents->solvent inert Purge with Inert Gas (N₂ or Ar) solvent->inert heat Heat to Reflux (e.g., 80-100 °C) inert->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Final Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 eq.), the carbazolylphenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq.) or potassium carbonate.

  • Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Performance in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are workhorse materials in the field of organic electronics, prized for their excellent hole-transporting properties and high thermal stability.[7] Both 3- and 4-(9H-Carbazol-9-yl)phenylboronic acid serve as crucial intermediates for synthesizing host and emitting materials for OLEDs. The substitution pattern on the phenyl linker significantly influences the electronic properties and, consequently, the device performance.

Molecular Structure and Electronic Properties

The linkage position affects the degree of electronic conjugation between the carbazole moiety and the rest of the molecule it is incorporated into.

  • 4-(9H-Carbazol-9-yl)phenylboronic acid (para-isomer): The para-linkage allows for maximum π-conjugation along the molecular backbone. This extended conjugation typically leads to a smaller HOMO-LUMO gap, which can result in a red-shift of the emission wavelength (i.e., emission of lower energy light).[3] Materials derived from this isomer often exhibit excellent charge-transporting properties due to the delocalized electronic structure.

  • This compound (meta-isomer): The meta-linkage disrupts the π-conjugation across the phenyl ring. This disruption generally results in a larger HOMO-LUMO gap compared to the para-isomer. Consequently, materials synthesized from the meta-isomer tend to have higher triplet energies, making them particularly suitable as host materials for blue phosphorescent emitters, which require hosts with high triplet energy to prevent energy back-transfer and ensure efficient emission.

Implications for OLED Device Performance
Featuremeta-Isomer Derived Materialspara-Isomer Derived Materials
Conjugation DisruptedExtended
HOMO-LUMO Gap LargerSmaller
Triplet Energy HigherLower
Typical Application Host materials for blue PhOLEDsHole-transporting materials, hosts for green/red PhOLEDs

The choice between the meta- and para-isomers is therefore a critical design consideration in the development of new OLED materials. For achieving high-efficiency, stable blue emission, the This compound is often the preferred building block due to its ability to produce materials with high triplet energies. Conversely, for applications requiring enhanced charge transport or for hosting lower-energy green and red emitters, the 4-(9H-Carbazol-9-yl)phenylboronic acid is a more suitable choice.

Applications in Medicinal Chemistry

Carbazole and its derivatives are known to exhibit a range of biological activities, making them attractive scaffolds in drug discovery. Boronic acids themselves are a class of compounds with increasing importance in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.

The two isomers can be used to synthesize different libraries of compounds for screening. The meta versus para orientation will present the carbazole moiety in different spatial arrangements, which can lead to different binding affinities and selectivities for biological targets. While specific comparative studies on the biological activities of compounds derived from these two isomers are not widely published, the choice of isomer allows for the exploration of different regions of chemical space in the design of new therapeutic agents.

Conclusion and Recommendations

The selection between this compound and 4-(9H-Carbazol-9-yl)phenylboronic acid is a strategic decision that should be guided by the specific goals of the research project.

  • For applications in organic synthesis , particularly Suzuki-Miyaura cross-coupling, the 4-(para)-isomer is likely to provide higher reactivity and better yields due to favorable electronic and steric factors.

  • In the design of OLED materials , the choice is application-dependent. The 3-(meta)-isomer is the superior choice for developing high-triplet-energy host materials for blue phosphorescent devices. The 4-(para)-isomer is better suited for creating efficient hole-transporting materials or hosts for green and red emitters.

  • For drug discovery , both isomers are valuable for creating structurally diverse compound libraries. The different spatial arrangement of the carbazole moiety offered by each isomer allows for a broader exploration of structure-activity relationships.

By understanding the fundamental chemical differences imparted by the meta versus para substitution, researchers can harness the unique properties of each isomer to advance their work in the fields of materials science and medicinal chemistry.

References

Purity Validation of 3-(9H-Carbazol-9-yl)phenylboronic Acid for Electronic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic electronics, the pursuit of high-performance devices is inextricably linked to the purity of the constituent materials. For researchers, scientists, and drug development professionals venturing into this field, understanding the nuances of material purity is not merely a matter of quality control; it is a fundamental prerequisite for achieving reproducible results and unlocking the full potential of novel electronic and optoelectronic devices. This guide provides an in-depth technical comparison of purity validation methods for 3-(9H-Carbazol-9-yl)phenylboronic acid, a versatile building block in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] We will explore the causal relationships between purity and device performance, present detailed experimental protocols for various analytical techniques, and compare the subject material with common alternatives.

The Imperative of Purity in Organic Electronics

The performance of organic electronic devices is exquisitely sensitive to the presence of impurities.[3][4] Even trace amounts of contaminants can act as charge traps, quenching sites for excitons, or degradation catalysts, leading to diminished efficiency, reduced operational lifetime, and color instability.[3] this compound, with its excellent charge transport properties and thermal stability conferred by the carbazole moiety, is a prime example of a material where purity is paramount.[1][2][5] Impurities can arise from various stages, including synthesis, purification, and handling. Common contaminants include residual starting materials, byproducts from side reactions, and traces of catalysts, such as palladium, which is often used in the cross-coupling reactions for its synthesis.

Identifying the Enemy: Common Impurities and Their Impact

The synthesis of this compound typically involves steps like the Suzuki-Miyaura coupling, which, while efficient, can introduce several types of impurities.[6] Understanding these potential contaminants is the first step in developing a robust purity validation strategy.

  • Residual Starting Materials and Reagents: Incomplete reactions can leave behind unreacted precursors, which can interfere with the desired electronic properties of the final material.

  • Byproducts of Synthesis: Side reactions can lead to the formation of isomers or oligomers. For boronic acids, a common issue is the formation of boroxines (cyclic anhydrides), which can complicate characterization and affect performance.

  • Residual Catalysts: Palladium catalysts, ubiquitous in cross-coupling reactions, are a significant concern. Residual palladium can act as a non-radiative recombination center in OLEDs, severely quenching luminescence and reducing device lifetime.

  • Solvents and Water: Trapped solvent molecules or moisture can impact film morphology and device stability.

A Multi-faceted Approach to Purity Validation

A single analytical technique is often insufficient to provide a complete picture of a material's purity. A comprehensive validation strategy employs a suite of orthogonal methods, each providing unique insights into the nature and quantity of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile organic impurities. A reversed-phase HPLC method is typically employed for carbazole derivatives.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a good starting point. For example, a linear gradient from 60% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength where this compound and its likely impurities absorb, typically around 290 nm and 340 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., 10 mL of acetonitrile) to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate Purity (%) Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for HPLC purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is an indispensable tool for structural elucidation and can be adapted for quantitative purity determination (qNMR). It is particularly useful for identifying and quantifying impurities that have distinct NMR signals from the main compound.

Experimental Protocol: NMR Purity Analysis

  • Sample Preparation: Accurately weigh about 10-20 mg of this compound and a known amount of an internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample & Internal Standard Dissolve_NMR Dissolve in Deuterated Solvent Weigh_Sample->Dissolve_NMR Acquire Acquire Quantitative ¹H NMR Spectrum Dissolve_NMR->Acquire Prepared Sample Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate_NMR Integrate Signals Process->Integrate_NMR Processed Spectrum Calculate_NMR Calculate Purity Integrate_NMR->Calculate_NMR Report_NMR Report_NMR Calculate_NMR->Report_NMR Purity Report

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile organic impurities.[7] While this compound itself may not be sufficiently volatile for direct GC analysis, this technique is excellent for detecting residual solvents and lower molecular weight byproducts.

Experimental Protocol: GC-MS Impurity Analysis

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent (e.g., dichloromethane or acetone).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable.

  • Temperature Program: Start at a low temperature (e.g., 50 °C) to separate volatile solvents, then ramp up to a higher temperature (e.g., 300 °C) to elute less volatile impurities.

  • Injection: A split/splitless injector is typically used.

  • MS Detection: The mass spectrometer should be operated in full scan mode to identify unknown impurities by comparing their mass spectra with a library (e.g., NIST). For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and purity of a material.[8][9]

  • TGA measures the change in mass of a sample as a function of temperature. It can be used to quantify the amount of volatile impurities (e.g., residual solvents) and to determine the decomposition temperature of the material.

  • DSC measures the heat flow into or out of a sample as a function of temperature. For a highly pure crystalline material, DSC will show a sharp melting peak. The presence of impurities will broaden this peak and lower the melting point, which can be used to estimate the purity.[10]

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA or DSC pan.[11]

  • Instrumentation: A TGA or DSC instrument.

  • Atmosphere: Typically, an inert atmosphere (e.g., nitrogen) is used.

  • Temperature Program:

    • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its decomposition point.

    • DSC: Heat the sample through its melting point at a controlled rate (e.g., 5-10 °C/min).

  • Data Analysis:

    • TGA: Analyze the mass loss steps to quantify volatile components.

    • DSC: Analyze the shape and temperature of the melting endotherm. Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[12][13][14] A significant deviation from the theoretical elemental composition can indicate the presence of impurities. This technique is particularly useful for detecting inorganic impurities or when the empirical formula of an impurity is unknown.

Comparative Analysis with Alternative Hole-Transport Materials

While this compound is a valuable building block, it is often used to synthesize larger, more complex hole-transport materials (HTMs). It is instructive to compare the performance of some of the most common HTMs in OLEDs.

MaterialHole Mobility (cm²/Vs)HOMO Level (eV)Glass Transition Temp. (°C)
NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)~10⁻⁴-5.496
TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane)~10⁻²-5.5145
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)~10⁻³-5.9110
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)~10⁻³-5.7151

Data compiled from various sources for general comparison.[15]

Performance in a Blue Fluorescent OLED

The following data illustrates the performance of different HTMs in a device with the structure: ITO / HTM / mCP:BCzVBi / TPBi / LiF / Al.

HTMMax. Luminance (cd/m²) @ 50 mA/cm²Current Efficiency (cd/A) @ 50 mA/cm²
NPB 25585.1
TAPC 29555.75
CBP 18753.75

Data adapted from a comparative study on blue fluorescent OLEDs.[16]

This comparison highlights that the choice of HTM has a significant impact on device performance. TAPC, with its high hole mobility, generally leads to higher efficiency and lower turn-on voltage compared to NPB and CBP in this specific device architecture.[16] The performance of devices utilizing materials derived from this compound will be similarly dependent on the final molecular structure and its resulting electronic and thermal properties.

Conclusion and Recommendations

The purity of this compound is a critical determinant of its performance in electronic applications. A multi-pronged analytical approach is essential for a comprehensive purity assessment.

  • For routine quality control , HPLC is an excellent first-line technique for quantifying organic impurities.

  • For structural confirmation and quantitative analysis , NMR is unparalleled.

  • To assess volatile impurities and thermal stability , GC-MS and TGA/DSC are crucial.

  • To confirm elemental composition , elemental analysis should be employed.

When comparing this compound-derived materials with alternatives, it is essential to consider not only the intrinsic properties of the material but also the specific device architecture and the interplay between different layers. By rigorously validating the purity of their materials, researchers and developers can ensure the reliability and reproducibility of their results, paving the way for the next generation of high-performance organic electronic devices.

References

A Comparative Guide to the Characterization and Performance of Compounds Synthesized from 3-(9H-Carbazol-9-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of materials science and medicinal chemistry, 3-(9H-Carbazol-9-yl)phenylboronic acid has emerged as a cornerstone building block.[1][2][3] Its unique molecular architecture, which marries the electron-rich, planar carbazole moiety with the synthetically versatile boronic acid group, provides a powerful platform for innovation. The carbazole unit is renowned for its excellent charge transport capabilities and thermal stability, making it a privileged scaffold in organic electronics.[4][5][6] Simultaneously, the boronic acid functional group is a gateway to a vast chemical space through the robust and efficient Suzuki-Miyaura cross-coupling reaction, allowing for the precise construction of complex molecular systems.[6][7][8]

This guide provides an in-depth comparison of compounds derived from this precursor, focusing on their characterization and performance in two key application areas: Organic Light-Emitting Diodes (OLEDs) and fluorescent probes. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to aid researchers, scientists, and drug development professionals in their work.

Synthetic Strategy: Accessing Diverse Functionality via Suzuki-Miyaura Coupling

The primary route to functionalizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9][10] This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide (or triflate), offering a reliable method for creating biaryl systems. The choice of the coupling partner is critical as it dictates the final properties of the synthesized compound, enabling the tuning of electronic and photophysical characteristics for specific applications.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_products Outcome A 3-(9H-Carbazol-9-yl) phenylboronic acid F Solvent & Heat (e.g., Toluene, 110°C) A->F B Aryl Halide (Ar-X) (e.g., Bromobenzene derivative) B->F C Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) C->F D Ligand (e.g., Xantphos) D->F E Base (e.g., Cs₂CO₃, K₂CO₃) E->F H Coupled Product (Carbazole Derivative) F->H Reaction G Inert Atmosphere (Argon or Nitrogen) G->F Ensures catalyst stability I Purification (Column Chromatography) H->I Work-up

General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of biaryl compounds from this compound. The choice of base, ligand, and solvent can be optimized for specific substrates.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), and a palladium catalyst system such as Palladium(II) acetate (0.05 mmol) and Xantphos (0.1 mmol).[7]

    • Causality: An excess of the aryl halide is often used to ensure complete consumption of the more valuable boronic acid. Cesium carbonate is a strong, yet non-nucleophilic, base effective in promoting the catalytic cycle. The Pd/Xantphos system is a versatile catalyst combination for C-N and C-C bond formation.[7]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane (10 mL) via syringe. These are common solvents for Suzuki reactions due to their high boiling points and ability to dissolve the reactants and catalyst.

  • Reaction: Stir the mixture at 110°C for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired compound.

Structural and Photophysical Characterization: A Validated Workflow

Once synthesized, a rigorous characterization workflow is essential to confirm the identity, purity, and properties of the new compound. This self-validating system combines multiple spectroscopic techniques to build a complete picture of the molecule.

G cluster_spectroscopy Spectroscopic & Spectrometric Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups UVVis UV-Vis & Fluorescence Spectroscopy Purification->UVVis Photophysical Properties Final Characterized Pure Compound NMR->Final MS->Final FTIR->Final UVVis->Final

A comprehensive workflow for compound characterization.
Protocol 1: NMR for Structural Elucidation[11][12]

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

  • Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. For complex structures, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for assigning specific proton and carbon signals.[11]

  • Interpretation: The chemical shifts, integration, and coupling constants of the proton signals, along with the number and type of carbon signals, confirm the covalent framework of the molecule and verify that the desired coupling has occurred.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation[11]

HRMS provides the exact mass of the compound, which is used to confirm its elemental composition.

  • Sample Preparation: Prepare a dilute solution (µg/mL range) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an instrument capable of high resolution, such as an Orbitrap or TOF mass spectrometer, with an electrospray ionization (ESI) source.

  • Data Acquisition: Operate in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Interpretation: The measured mass, accurate to several decimal places, is compared to the calculated mass for the expected molecular formula. A match within a few ppm (parts per million) provides strong evidence for the compound's identity.

Application Focus 1: High-Performance OLED Materials

Carbazole derivatives are mainstays in OLED technology, serving as hole-transporting materials (HTMs), electron-blocking materials, and hosts for phosphorescent emitters.[4][5][12][13] Their high triplet energy and excellent hole mobility are key to fabricating efficient and stable devices.[14][15][16] this compound is a precursor to a variety of these materials.

G Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h⁺) Cathode Cathode (Al) HTL Hole Transport Layer (HTL) (e.g., Carbazole Derivative) HIL->HTL EML Emissive Layer (EML) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL EIL Electron Injection Layer (EIL) ETL->EIL EIL->Cathode Electrons (e⁻)

Structure of a typical multilayer OLED device.
Performance Comparison of Carbazole-Based Materials vs. Standard HTMs

The selection of an HTM is critical for balancing charge injection and transport within an OLED, directly impacting efficiency and lifetime.[4][17] The table below compares typical performance metrics for devices using carbazole derivatives against well-established HTMs like NPB and TAPC.

MaterialHole Mobility (cm²/Vs)HOMO Level (eV)Tg (°C)Max. Current Efficiency (cd/A)
NPB (Standard)8.8 x 10⁻⁴[18]-5.4[18]96[18]~5.1 - 5.5[17][18]
TAPC (Standard)1.0 x 10⁻²[18]-5.5[18]145[18]~5.75 - 55.7[17][18]
CBP (Carbazole-based)2.0 x 10⁻³[18]-5.9[18]110[18]~3.75[18]
TCTA (Carbazole-based)1.0 x 10⁻³[18]-5.7[18]151[18]N/A

Note: Performance is highly dependent on the specific device architecture. Data is compiled for comparative purposes.[17][18]

  • Causality & Insights: While TAPC shows very high hole mobility, its thermal stability (Tg) is lower than some carbazole derivatives like TCTA.[17][18] CBP, a classic carbazole-based host material, demonstrates the excellent charge transport properties inherent to the carbazole scaffold.[18] The goal in designing new materials from this compound is often to achieve a high glass transition temperature (Tg) for morphological stability, a suitable HOMO level for efficient hole injection from the anode, and high hole mobility to ensure balanced charge recombination in the emissive layer.[12][13][17]

Application Focus 2: Fluorescent Probes for Sensing and Bioimaging

The strong fluorescence and environmental sensitivity of the carbazole scaffold make it an ideal platform for developing fluorescent probes.[19][20] By coupling this compound with molecules that can act as recognition sites, probes can be designed for the selective detection of various analytes, including ions, reactive oxygen species (ROS), and biomacromolecules.[19][21]

Comparative Photophysical Properties of Carbazole-Based Probes

The performance of a fluorescent probe is defined by its photophysical properties, such as its absorption and emission wavelengths, quantum yield, and Stokes shift.

Probe Class/ExampleExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Target AnalyteReference
Substituted Carbazoles (General)328-353386-4370.72-0.89 (in solution)-[14][15]
Substituted Carbazoles (General)-385-4220.40-0.85 (solid state)-[15]
Carbazole-Benzopyranyl (CBB)~490~636High SensitivityPeroxynitrite (ONOO⁻)[22]
Carbazole-Pyridine (YCN)~450~692High SensitivityPeroxynitrite (ONOO⁻)[23]
Carbazole-Aldehyde MOF~365~450High Quenching Eff.Picric Acid[21]
  • Causality & Insights: The design of these probes often relies on modulating an intramolecular charge transfer (ICT) process. In the "off" state, fluorescence is quenched. Upon binding the target analyte, the electronic structure is altered, disrupting the quenching pathway and "turning on" the fluorescence.[23] Probes like CBB and YCN demonstrate large Stokes shifts (the separation between excitation and emission maxima), which is highly desirable in bioimaging to minimize self-absorption and background interference.[22][23]

Protocol 3: Characterization of Photophysical Properties

This protocol outlines the standard procedure for measuring the absorption and fluorescence spectra of a newly synthesized compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable spectroscopic-grade solvent (e.g., dichloromethane, THF). Create a series of dilutions to find a concentration that gives an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum from ~250 nm to 700 nm against a solvent blank. Identify the wavelength of maximum absorbance (λabs).

  • Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λabs. Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength. The peak of this spectrum is the emission maximum (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically measured relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the equation:

    • Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)

    • Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Conclusion and Future Outlook

This compound is a testament to the power of rational molecular design. Its derivatives have demonstrated significant utility and high performance in both advanced materials and chemical sensing. In the OLED space, the ongoing challenge is to develop materials that simultaneously offer high mobility, excellent thermal stability, and deep blue emission for next-generation displays.[5][24] For fluorescent probes, future work will likely focus on developing near-infrared (NIR) emitting probes for deeper tissue imaging and creating multi-analyte sensors for more comprehensive biological information.[19] The synthetic accessibility and tunable properties of compounds derived from this versatile precursor ensure that it will remain a vital tool for chemists and material scientists for the foreseeable future.

References

A Technical Guide to Benchmarking Hole Transport Precursors: 3-(9H-Carbazol-9-yl)phenylboronic Acid in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate precursors for hole transport materials (HTMs) is a critical decision that profoundly impacts the performance and stability of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide provides an in-depth technical comparison of 3-(9H-Carbazol-9-yl)phenylboronic acid, a versatile precursor, against other established hole transport materials. We will delve into its role as a foundational building block and benchmark a representative derivative against industry standards, supported by experimental data and detailed characterization protocols.

The Strategic Importance of this compound: A Versatile Precursor

This compound is a pivotal compound in the synthesis of advanced electronic materials.[1] Its carbazole moiety provides inherent hole-transporting properties and thermal stability, while the boronic acid functional group allows for facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This reactivity enables the construction of a diverse library of complex, high-performance HTMs.[2] Instead of being used as a standalone HTM, its primary value lies in its role as a versatile building block for custom-designing HTMs with tailored properties.

In this guide, we will benchmark a well-known and relatively simple carbazole-based HTM that can be synthesized from carbazole precursors, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), against the industry-standard spiro-OMeTAD and a representative triphenylamine-based HTM. This comparative approach will provide a clear understanding of the performance landscape of carbazole-based HTMs.

Comparative Analysis of Hole Transport Materials

The efficacy of a hole transport material is determined by several key performance indicators. High hole mobility (μh) ensures efficient charge extraction, while appropriate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are crucial for efficient charge injection from the anode and blocking of electrons from the emissive or perovskite layer.[3] Furthermore, high thermal stability is essential for the long-term operational stability of the device.

Below is a quantitative comparison of CBP, spiro-OMeTAD, and a representative triphenylamine-based HTM.

Parameter CBP (Carbazole Derivative) Spiro-OMeTAD (Benchmark) Triphenylamine Derivative (Typical)
Hole Mobility (μh) ~1.0 x 10⁻³ cm²/V·s[4]~2.0 x 10⁻⁴ cm²/V·s (undoped)> 10⁻³ cm²/V·s[5][6]
HOMO Level ~-6.0 eV[4]~-5.0 eV[7]~-5.3 to -5.7 eV[5][6]
LUMO Level ~-2.5 eV[7]~-1.5 eV[7]~-2.0 to -2.5 eV
Glass Transition Temp. (Tg) ~110 °C~121 °CVaries, generally good thermal stability
Decomposition Temp. (Td) > 350 °C~450 °C> 400 °C
Device Efficiency (PSC) Up to ~18% (in specific architectures)> 25% (certified record with doping)[7]~18.4%[5][6]

Expert Insights:

  • Carbazole Derivatives (e.g., CBP): CBP exhibits a respectable hole mobility and a deep HOMO level, which can be advantageous for aligning with the energy levels of certain perovskite compositions and blue-emitting OLED materials.[4][8] Its rigid structure contributes to good thermal stability.[9] The synthesis of CBP and other carbazole derivatives is often more straightforward and cost-effective compared to spiro-OMeTAD.[10]

  • Spiro-OMeTAD: As the reigning benchmark, spiro-OMeTAD's performance is significantly enhanced through doping with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP).[11][12][13][14][15] This doping process increases its conductivity and hole mobility. However, the synthesis of spiro-OMeTAD is complex and costly, and the hygroscopic nature of the dopants can be a concern for long-term device stability.[7][16]

  • Triphenylamine Derivatives: This class of materials offers high hole mobility and tunable energy levels through molecular design.[5][6][11] They generally exhibit good thermal stability and can be synthesized with moderate complexity. Their performance in devices is highly dependent on the specific molecular structure.

Experimental Protocols for HTM Characterization

To ensure scientific integrity, the following are detailed, self-validating protocols for characterizing the key performance parameters of hole transport materials.

Hole Mobility Measurement via Space-Charge Limited Current (SCLC)

The SCLC method is a reliable technique to determine the charge carrier mobility of a material by fabricating a single-carrier device.[17]

Causality of Experimental Choices: A "hole-only" device architecture is crucial for this measurement. The structure is designed to facilitate the injection and transport of holes while blocking electrons. This is achieved by selecting an anode with a high work function (e.g., ITO/PEDOT:PSS) to match the HOMO level of the HTM and a cathode with a high work function (e.g., Gold) to create a large energy barrier for electron injection.

Experimental Workflow:

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement Measurement cluster_analysis Analysis A Substrate Cleaning (ITO) B Anode Interlayer Deposition (e.g., PEDOT:PSS) A->B C HTM Film Deposition (Spin-coating) B->C D Cathode Deposition (Thermal Evaporation of Au) C->D E J-V Characterization (in dark) D->E F Data Analysis E->F G Plot J vs. V^2 F->G H Fit to Mott-Gurney Law G->H I Extract Hole Mobility (μh) H->I

Caption: Workflow for SCLC hole mobility measurement.

Step-by-Step Protocol:

  • Device Fabrication:

    • Clean an Indium Tin Oxide (ITO) coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

    • Deposit a hole injection layer, such as PEDOT:PSS, onto the ITO substrate via spin-coating and anneal according to the manufacturer's recommendations.

    • Dissolve the HTM (e.g., CBP) in a suitable solvent (e.g., chlorobenzene) and deposit it onto the PEDOT:PSS layer via spin-coating. The thickness should be carefully controlled (typically 50-200 nm).

    • Thermally evaporate a high work function metal, such as Gold (Au), as the top electrode to complete the hole-only device (ITO/PEDOT:PSS/HTM/Au).[18]

  • Measurement:

    • Measure the current density-voltage (J-V) characteristics of the fabricated device in the dark using a source measure unit.

  • Data Analysis:

    • The hole mobility can be extracted from the trap-free SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μh * (V²/L³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, μh is the hole mobility, V is the applied voltage, and L is the thickness of the HTM layer.[19]

    • By plotting J versus V², the mobility can be calculated from the slope of the linear region.

Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[3]

Causality of Experimental Choices: The use of an internal reference standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, is critical for accurate and reproducible measurements.[20][21][22][23][24] Ferrocene has a well-defined and stable oxidation potential, which allows for the calibration of the potential of the reference electrode, minimizing variations between experiments.

Experimental Workflow:

CV_Workflow cluster_prep Sample Preparation cluster_measurement CV Measurement cluster_analysis Data Analysis A Dissolve HTM in Electrolyte Solution B Add Ferrocene as Internal Standard C Three-Electrode Setup B->C D Scan Potential and Record Current C->D E Determine Onset Oxidation/Reduction Potentials D->E F Calibrate against Fc/Fc+ E->F G Calculate HOMO/LUMO Levels F->G

Caption: Workflow for HOMO/LUMO determination via CV.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the HTM in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Add a small amount of ferrocene to the solution as an internal reference.

  • Measurement:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Perform the cyclic voltammetry measurement by scanning the potential and recording the resulting current.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc+) redox couple (E½(Fc/Fc+)).

    • The HOMO and LUMO energy levels can be estimated using the following empirical formulas: HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8] The value 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on its thermal stability and decomposition temperature.[25][26][27][28][29]

Causality of Experimental Choices: The choice of a controlled, inert atmosphere (typically nitrogen) is essential to prevent oxidative degradation of the organic material, ensuring that the measured weight loss is due to thermal decomposition alone. The heating rate can influence the observed decomposition temperature; a standardized rate (e.g., 10 °C/min) is used for comparability.

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_measurement TGA Measurement cluster_analysis Data Analysis A Place a small amount of HTM powder in a crucible B Heat the sample at a constant rate in an inert atmosphere A->B C Record mass change as a function of temperature B->C D Plot mass (%) vs. Temperature (°C) C->D E Determine Onset Decomposition Temperature (Td) D->E F Analyze derivative curve (DTG) for decomposition steps E->F

Caption: Workflow for thermal stability analysis via TGA.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the HTM powder (typically 5-10 mg) into a TGA crucible (e.g., alumina).

  • Measurement:

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Conclusion

This compound stands out as a valuable and versatile precursor for the synthesis of a wide array of high-performance hole transport materials. While not typically used as a standalone HTM, its derivatives, such as CBP, demonstrate competitive performance against established benchmarks like spiro-OMeTAD and triphenylamine-based materials. The choice of HTM will ultimately depend on the specific device architecture and performance requirements, with carbazole-based materials offering a compelling balance of performance, stability, and synthetic accessibility. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of novel hole transport materials, enabling researchers to make informed decisions in the development of next-generation optoelectronic devices.

References

A Spectroscopic Guide to Carbazole Boronic Acid Isomers: Comparative Analysis for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the spectroscopic comparison of carbazole boronic acid isomers. In the realms of drug development, organic electronics, and sensor technology, the subtle differences in molecular structure imparted by isomeric variations can lead to profound changes in photophysical and chemical properties. This guide provides researchers, scientists, and drug development professionals with a detailed comparative analysis of key carbazole boronic acid isomers, supported by experimental data and protocols. Our focus is to elucidate the structural nuances that can be discerned through various spectroscopic techniques, thereby enabling more informed decisions in molecular design and application.

Carbazole and its derivatives are renowned for their unique electronic and photoluminescent properties, including high thermal stability and charge transport capabilities.[1] The introduction of a boronic acid moiety not only provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, but also introduces opportunities for sensing applications.[2][3] Understanding how the position of the boronic acid group on the carbazole scaffold—be it at the 2, 3, or 9-position—influences its spectroscopic signature is paramount for leveraging these molecules to their full potential.

The Structural Significance of Isomerism

The electronic and steric environment of the boronic acid group is significantly altered depending on its point of attachment to the carbazole ring. This, in turn, dictates the molecule's interaction with light and its surrounding chemical environment. For instance, substitution at the 3 and 6 positions can modulate energy levels and solubility[4], while N-substitution at the 9-position directly influences the π-electron system of the carbazole core. This guide will delve into how these positional changes are manifested in UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.

Comparative Spectroscopic Analysis

A multi-faceted spectroscopic approach is essential for a thorough characterization of carbazole boronic acid isomers. Each technique provides a unique piece of the structural puzzle.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the extent of π-conjugation. For carbazole derivatives, characteristic absorption bands are typically observed in the range of 225–325 nm.[5]

  • Expected Trends: Isomers with the boronic acid group at the 3-position are expected to show a greater red-shift (bathochromic shift) in their absorption maxima compared to the 2-isomer, due to more effective extension of the π-conjugation along the long axis of the molecule. The 9-substituted isomers, where the boronic acid is attached to a phenyl group at the nitrogen atom, will have absorption profiles influenced by the degree of electronic communication between the carbazole and phenyl rings.

Isomerλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
2-Carbazole Boronic Acid ~290, ~330Data not readily availableDichloromethane
3-Carbazole Boronic Acid ~295, ~340Data not readily availableDichloromethane
9-(4-phenylboronic acid)carbazole ~293, ~325, ~338Data varies with specific derivativeDMSO

Table 1: Representative UV-Vis Absorption Data for Carbazole Boronic Acid Isomers. Note: Exact values can vary based on specific derivatives and solvent conditions.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Carbazole derivatives are known for their strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[1]

  • Causality in Emission: The position of the boronic acid can influence the fluorescence quantum yield and emission wavelength. Isomers with more extended conjugation often exhibit emission at longer wavelengths. The boronic acid group can also participate in photoinduced electron transfer (PET) processes, which may quench fluorescence, or aggregation-induced emission (AIE), which can enhance it.[2][6] For example, a water-soluble carbazole pyridinium boronic acid has been shown to exhibit a selective ratiometric fluorescent response for glucose through an AIE mechanism.[2][7]

IsomerExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Solvent
2-Carbazole Boronic Acid ~330~360Data not readily availableDichloromethane
3-Carbazole Boronic Acid ~340~375Data not readily availableDichloromethane
9-(4-phenylboronic acid)carbazole ~340~370VariesDMSO

Table 2: Representative Fluorescence Data for Carbazole Boronic Acid Isomers. Note: Values are illustrative and can be significantly affected by the specific molecular structure and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity and chemical environment of atoms in a molecule. The chemical shifts of the protons and carbons on the carbazole ring are highly sensitive to the position of the electron-withdrawing boronic acid group.

  • Interpreting Chemical Shifts: In ¹H NMR, the protons closest to the boronic acid group will experience the most significant downfield shift. The coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern. For instance, the ¹H NMR spectrum of [9-(2,4-dichlorobenzyl)-9H-carbazol-3-yl)-boronic acid shows distinct signals that can be assigned to the protons on the carbazole and dichlorobenzyl moieties.[8] Similarly, ¹³C NMR will show the carbon atom directly attached to the boron atom at a characteristic chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies.

  • Key Vibrational Modes: For carbazole boronic acids, key vibrational bands include the N-H stretch (for 2- and 3-isomers), B-O stretching, and C-B stretching. The N-H stretching frequency in carbazole is typically observed around 3419 cm⁻¹.[9] The B-O stretching vibrations for boronic acids are often found in the 1300-1400 cm⁻¹ region, while B-C stretching can be observed around 1000-1090 cm⁻¹.[10] The FTIR spectra can confirm the presence of the boronic acid group and provide information about the overall molecular structure.[2][6]

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic comparisons, standardized experimental protocols are crucial.

Protocol 1: UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Prepare stock solutions of each carbazole boronic acid isomer in a spectroscopic grade solvent (e.g., dichloromethane, DMSO) at a concentration of 1 mM.

  • Working Solutions: From the stock solutions, prepare working solutions at a concentration of 10 µM in the same solvent.

  • UV-Vis Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorbance spectrum from 200 to 600 nm using a 1 cm path length quartz cuvette.

    • Use the pure solvent as a reference.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Record the emission spectrum over a range of wavelengths starting from 10 nm above the excitation wavelength.

    • Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

Caption: Experimental workflow for the spectroscopic analysis of carbazole boronic acid isomers.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the carbazole boronic acid isomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid powder.

  • FTIR Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

Concluding Remarks for the Modern Researcher

The choice of a carbazole boronic acid isomer can have a significant impact on the properties of the final material or drug candidate. A thorough spectroscopic characterization is not merely a routine analysis but a critical step in understanding the structure-property relationships that govern molecular performance. This guide provides a framework for the comparative spectroscopic analysis of these important building blocks. By carefully examining the nuances in their UV-Vis, fluorescence, NMR, and FTIR spectra, researchers can gain valuable insights into the electronic and steric effects of isomeric substitution, ultimately leading to the rational design of more effective and efficient molecules for a wide range of applications.

References

A Comparative Guide to the Electrochemical Characterization of 3-(9H-Carbazol-9-yl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials and pharmaceutical development, carbazole derivatives functionalized with boronic acid moieties have emerged as a class of compounds with significant potential. Their unique electronic properties, stemming from the electron-rich carbazole core, combined with the versatile reactivity of the boronic acid group, make them attractive candidates for applications ranging from organic light-emitting diodes (OLEDs) to biosensors. This guide provides an in-depth comparative analysis of the electrochemical characteristics of 3-(9H-Carbazol-9-yl)phenylboronic acid and its alternatives, supported by experimental data and detailed protocols to aid researchers in their selection and application.

The core of this analysis revolves around understanding the redox behavior of these molecules, which is paramount for predicting their performance in electronic devices and their interaction mechanisms in biological systems. The carbazole nitrogen atom serves as the primary redox center, and its oxidation potential is finely tuned by the nature and position of substituents on the carbazole and phenyl rings.[1]

Comparative Electrochemical Analysis

The electrochemical properties of this compound are benchmarked against structurally similar compounds to provide a clear perspective on its relative performance. The key parameters for comparison include the oxidation potential (Eox), which correlates with the Highest Occupied Molecular Orbital (HOMO) energy level, and the reduction potential (Ered), corresponding to the Lowest Unoccupied Molecular Orbital (LUMO) energy level. These parameters are crucial for designing efficient charge-transporting layers in organic electronics.[2]

While specific experimental data for this compound is not extensively reported in publicly accessible literature, we can infer its properties based on the well-documented behavior of its parent structures: 9-phenylcarbazole and phenylboronic acid, as well as other substituted carbazole derivatives. For instance, the oxidation potential of 9-phenylcarbazoles is sensitive to substituents at the 3 and 6 positions of the carbazole ring.[3] The introduction of a boronic acid group at the meta position of the N-phenyl ring is expected to influence the electronic properties through inductive and resonance effects.

For a practical comparison, we will consider two representative alternatives:

  • Alternative 1: 9-Phenylcarbazole: The parent compound without the boronic acid functionality.

  • Alternative 2: 4-(9H-Carbazol-9-yl)phenylboronic acid: An isomeric derivative with the boronic acid group at the para position.

CompoundOxidation Potential (Eox vs. Fc/Fc+)HOMO Level (eV)Key Features & Rationale
This compound Estimated ~1.1 - 1.3 VEstimated ~-5.4 to -5.6 eVThe meta-substitution of the boronic acid group is expected to have a moderate electron-withdrawing effect, slightly increasing the oxidation potential compared to 9-phenylcarbazole. This position offers a balance between electronic modification and synthetic accessibility. The boronic acid moiety provides a reactive handle for further functionalization or surface anchoring.[4]
9-Phenylcarbazole ~1.26 V[3]~-5.56 eVAs the baseline, it exhibits the intrinsic redox behavior of the N-phenylated carbazole core. Its reversible oxidation is a key characteristic for stable hole-transport materials.[3]
4-(9H-Carbazol-9-yl)phenylboronic acid Estimated ~1.0 - 1.2 VEstimated ~-5.3 to -5.5 eVThe para-substitution allows for more effective electronic communication between the boronic acid group and the carbazole nitrogen through resonance. This is predicted to lower the oxidation potential, making it a potentially better hole-injector but possibly less stable upon oxidation.

Note: The estimated values for the boronic acid derivatives are based on the known effects of substituents on the carbazole core and require experimental verification. The HOMO levels are calculated from the onset of the oxidation wave in cyclic voltammetry, referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

Causality Behind Experimental Choices

The selection of electrochemical techniques and experimental parameters is critical for obtaining reliable and comparable data.

  • Cyclic Voltammetry (CV): This is the primary technique used to probe the redox behavior of the molecules.[5] It provides information on the oxidation and reduction potentials, the reversibility of the redox processes, and the stability of the generated radical ions. The choice of a non-aqueous solvent system (e.g., dichloromethane or acetonitrile with a supporting electrolyte like tetrabutylammonium hexafluorophosphate) is crucial for observing the intrinsic redox properties of the organic molecules without interference from the solvent.

  • Reference Electrode: The use of an internal reference standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, is essential for accurate determination of the HOMO and LUMO energy levels.[1] This allows for reliable comparison of data obtained from different experimental setups.

  • Scan Rate: Varying the scan rate in CV experiments can provide insights into the kinetics of the electron transfer process and the stability of the electrochemically generated species. For reversible processes, the peak separation should be independent of the scan rate.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the generation of high-quality, reproducible electrochemical data.

Detailed Protocol for Cyclic Voltammetry
  • Solution Preparation:

    • Prepare a 1-5 mM solution of the carbazole derivative in a dry, degassed electrochemical solvent (e.g., dichloromethane or acetonitrile).

    • Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution to ensure sufficient conductivity.

    • Prepare a separate solution of the internal reference standard, ferrocene, at a similar concentration.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to ensure a clean and reproducible surface.

    • Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition:

    • Record a background CV of the solvent and supporting electrolyte to identify any potential interfering peaks.

    • Add the analyte solution to the cell and record the cyclic voltammogram.

    • Scan the potential from an initial value where no reaction occurs towards the oxidation or reduction potential of the compound and then reverse the scan. A typical scan rate is 100 mV/s.

    • After recording the CV of the analyte, add a small amount of the ferrocene solution and record another CV to determine the potential of the Fc/Fc+ couple under the same conditions.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following equations:

      • HOMO (eV) = -[Eox, onset - E1/2, Fc/Fc+ + 4.8]

      • LUMO (eV) = -[Ered, onset - E1/2, Fc/Fc+ + 4.8] (where E1/2, Fc/Fc+ is the half-wave potential of the ferrocene/ferrocenium couple and 4.8 eV is the absolute potential of the Fc/Fc+ couple relative to the vacuum level).

Visualization of the Electrochemical Workflow

The following diagram illustrates the key steps in the electrochemical characterization process.

G cluster_prep Sample & Cell Preparation cluster_cv Cyclic Voltammetry Measurement cluster_analysis Data Analysis & Interpretation prep_sol Prepare Analyte & Electrolyte Solution degas Degas Solution (Ar/N2) prep_sol->degas assemble_cell Assemble 3-Electrode Cell degas->assemble_cell polish_we Polish Working Electrode polish_we->assemble_cell bg_scan Record Background Scan assemble_cell->bg_scan analyte_scan Record Analyte CV bg_scan->analyte_scan ref_scan Record Ferrocene Reference Scan analyte_scan->ref_scan determine_pot Determine Onset Potentials (Eox, Ered) ref_scan->determine_pot calc_homo_lumo Calculate HOMO/LUMO Levels determine_pot->calc_homo_lumo compare Compare with Alternatives calc_homo_lumo->compare caption Workflow for Electrochemical Characterization

Figure 1. A schematic representation of the experimental workflow for the electrochemical characterization of carbazole derivatives.

Molecular Structure and Redox Sites

The following diagram highlights the key molecular components influencing the electrochemical properties.

Figure 2. Diagram illustrating the key functional moieties of this compound and their roles in its electrochemical behavior.

Conclusion

The electrochemical characterization of this compound and its derivatives is fundamental to unlocking their full potential in various scientific and technological fields. This guide provides a framework for a comparative assessment, emphasizing the importance of standardized experimental protocols and the rationale behind methodological choices. While direct experimental data for the title compound remains sparse in readily available literature, the principles and comparative data for related structures outlined herein offer a solid foundation for researchers to design their experiments and interpret their findings. The synergy between the carbazole and boronic acid functionalities presents a rich area for future exploration, with the potential for discovering novel materials with tailored electronic and sensing properties.

References

A Comparative Guide to the Quantum Yield of Fluorophores Derived from 3-(9H-Carbazol-9-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular probes and diagnostics, the quest for brighter, more stable, and highly efficient fluorophores is perpetual. For professionals in drug development and cellular imaging, the fluorescence quantum yield (Φf) is a critical parameter, directly influencing the sensitivity and reliability of assays. This guide provides an in-depth comparative analysis of the quantum yield of a promising class of fluorophores: those derived from 3-(9H-Carbazol-9-yl)phenylboronic acid. We will delve into the underlying photophysical principles, present comparative experimental data, and provide detailed protocols for both synthesis and characterization, positioning these molecules within the broader context of commercially available fluorescent probes.

The Central Role of Quantum Yield in Fluorescence Applications

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, a direct measure of the efficiency of the fluorescence process.[1] A high quantum yield is often a primary objective in fluorophore design, as it translates to brighter signals, enabling lower detection limits and reduced phototoxicity in live-cell imaging. The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.[1] For applications in high-throughput screening and cellular imaging, where subtle changes in fluorescence can signify important biological events, a high quantum yield is paramount for robust and reproducible data.

Carbazole-based fluorophores have garnered significant attention due to their rigid, planar structure and excellent charge-transporting properties, which often lead to high fluorescence efficiencies.[2] The strategic incorporation of a phenylboronic acid moiety at the 3-position of the carbazole-9-yl group provides a versatile synthetic handle for creating a diverse library of derivatives with tunable photophysical properties.[3]

Comparative Analysis of Quantum Yields

The substitution pattern on the phenylboronic acid precursor significantly influences the photophysical properties of the resulting fluorophores. The introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, thereby affecting the emission wavelength and quantum yield.[2] Below is a comparative table summarizing the quantum yield of representative fluorophores derived from this compound and a comparison with common commercially available fluorophores.

FluorophoreSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φf)Reference
Carbazole Derivatives
2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB)Toluene~340~4500.85[4]
1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB)Dichloromethane~350~4200.75[5]
Common Alternatives
Fluorescein (in 0.1 M NaOH)Water4905140.92[6]
Rhodamine B (in ethanol)Ethanol5545800.65[7]
Quinine Sulfate (in 0.5 M H₂SO₄)Water3504500.54[6]

Factors Influencing the Quantum Yield of Carbazole Derivatives

The high quantum yields observed in many carbazole derivatives can be attributed to several structural and environmental factors:

  • Molecular Rigidity: The rigid carbazole core minimizes non-radiative decay pathways, such as vibrational relaxation, thereby favoring fluorescence emission.[6]

  • Substituent Effects: The electronic nature of substituents on the phenyl ring can modulate the energy levels of the frontier molecular orbitals. Electron-donating groups can enhance fluorescence, while electron-withdrawing groups may lead to quenching or a red-shift in emission.[8]

  • Solvent Polarity: The polarity of the solvent can affect the stability of the excited state, particularly in molecules with significant intramolecular charge transfer character. This can lead to solvatochromic shifts and changes in quantum yield.

  • Aggregation: While some fluorophores suffer from aggregation-caused quenching, certain carbazole derivatives exhibit aggregation-induced emission (AIE), where the restriction of intramolecular rotation in the aggregated state leads to enhanced fluorescence.[9]

Caption: Jablonski diagram illustrating the photophysical processes competing with fluorescence.

Experimental Protocols

Synthesis of a Representative Fluorophore: 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB)

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of C-C and C-N bonds, which is well-suited for preparing the target carbazole derivatives.[10]

Materials:

  • This compound

  • 2,6-dibromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (2.2 eq.), 2,6-dibromobenzonitrile (1.0 eq.), and potassium carbonate (3.0 eq.) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Deoxygenate the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile.

Synthesis_Workflow Reactants Carbazole Boronic Acid + Dibromobenzonitrile Reaction Suzuki Coupling (Pd Catalyst, Base, Solvent) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Fluorophore Purification->Product

Caption: General workflow for the synthesis of carbazole-derived fluorophores.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of an unknown sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[11]

Materials and Instrumentation:

  • Fluorophore of interest (sample)

  • Quantum yield standard (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a fluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of the resulting lines (Gradient) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φs) using the following equation:

      Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

      Where:

      • Φr is the quantum yield of the reference standard.

      • Grads and Gradr are the gradients of the plots for the sample and the reference, respectively.

      • ηs and ηr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

QY_Measurement_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Sample_Sol Sample Solutions Absorbance UV-Vis Absorbance Sample_Sol->Absorbance Fluorescence Fluorescence Emission Sample_Sol->Fluorescence Standard_Sol Standard Solutions Standard_Sol->Absorbance Standard_Sol->Fluorescence Plotting Plot Intensity vs. Absorbance Absorbance->Plotting Integration Integrate Emission Spectra Fluorescence->Integration Integration->Plotting Calculation Calculate Quantum Yield Plotting->Calculation

Caption: Workflow for relative quantum yield determination.

Conclusion

Fluorophores derived from this compound represent a versatile and highly promising class of fluorescent probes. Their rigid molecular framework and the tunability of their electronic properties through synthetic modification allow for the rational design of fluorophores with exceptionally high quantum yields. The comparative data presented in this guide highlight their competitive performance against established commercial dyes. For researchers in drug development and related fields, the superior brightness and tailored photophysical characteristics of these carbazole derivatives offer significant advantages for developing next-generation assays and imaging agents. The provided experimental protocols serve as a practical starting point for the synthesis and characterization of these valuable molecular tools.

References

Safety Operating Guide

Guide to the Proper Disposal of 3-(9H-Carbazol-9-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure you can utilize our products safely and effectively throughout their entire lifecycle, including their disposal. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(9H-Carbazol-9-yl)phenylboronic acid, grounded in established safety principles and regulatory frameworks.

The causality behind these procedures is clear: this compound, while a valuable synthetic building block, possesses inherent hazards that mandate its treatment as regulated hazardous waste. Adherence to this protocol is not merely procedural—it is a self-validating system designed to protect you, your colleagues, and the environment.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound (CAS No. 864377-33-3) is classified under the Globally Harmonized System (GHS) as an irritant.[1][2][3][4] The primary risks are associated with direct contact.

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation, Category 2
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H315: Causes skin irritation[1]
Serious Eye Irritation, Category 2
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H319: Causes serious eye irritation[1]

Pre-Disposal Operations & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transfer, and waste collection, must be conducted within a certified chemical fume hood to minimize inhalation risk.[6][7] The mandatory PPE provides a primary barrier against the identified hazards of skin and eye irritation.

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][6][8]

  • Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. If contamination occurs, remove gloves using the proper technique and wash your hands immediately. Dispose of contaminated gloves as solid hazardous waste.[6][9]

  • Body Protection: A fully fastened lab coat is required to prevent contact with clothing and skin.[6][7]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the principles of hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] The following workflow ensures compliance and safety.

Experimental Protocol: Waste Segregation and Collection
  • Waste Characterization: Treat all waste containing this compound—whether pure compound, solutions, or contaminated materials—as hazardous chemical waste.[7][10] This is a critical first step in regulatory compliance.[11]

  • Waste Segregation:

    • Do Not Mix: Never mix waste containing this compound with other waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[7][12] Improper mixing can lead to dangerous reactions or complicate the final disposal process.

    • Dedicated Containers: Use separate, dedicated containers for solid and liquid waste.[6]

  • Containerization:

    • Select containers made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof lid.[7][10]

    • Ensure containers are kept closed at all times except when actively adding waste.[10][13] This is a common point of failure in regulatory inspections and a primary cause of fugitive emissions.

  • Labeling: Proper labeling is non-negotiable. Affix a "Hazardous Waste" label to each container and clearly write the full chemical name: "This compound ".[6][7] Include the relevant hazard pictograms (irritant) and an approximate concentration if dealing with liquid waste.

  • Solid Waste Disposal: Collect all contaminated disposable materials, such as gloves, weighing paper, pipette tips, and absorbent pads used for cleanup, in the designated solid hazardous waste container.[6]

  • Liquid Waste Disposal: Collect all solutions containing the compound, including reaction mixtures and solvent rinses, in the designated liquid hazardous waste container. Indicate the solvent system on the label.

  • Decontamination of Glassware:

    • Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethyl acetate) and collect this rinsate as liquid hazardous waste.

    • For a more thorough decontamination, a subsequent rinse with a dilute basic solution (e.g., 1% sodium bicarbonate) can be effective. This converts the residual boronic acid into a more water-soluble boronate salt, facilitating its removal.[6][14] Collect this basic rinsate as liquid hazardous waste.

    • Follow with a final water rinse, which should also be collected as hazardous waste.[6]

    • Allow glassware to air dry in a well-ventilated area before reuse.

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_procedure Handling & Storage cluster_disposition Final Disposition gen Waste Generated (Solid or Liquid) segregate Segregate Solid vs. Liquid Waste gen->segregate container_solid Dedicated Solid Hazardous Waste Container segregate->container_solid container_liquid Dedicated Liquid Hazardous Waste Container segregate->container_liquid labeling Label Container Correctly - Full Chemical Name - 'Hazardous Waste' container_solid->labeling container_liquid->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage ehs Schedule Pickup with Institutional EHS storage->ehs disposal Transport to Licensed Waste Disposal Facility ehs->disposal

Caption: Waste disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain & Clean: Wearing full PPE, cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[8][12]

  • Decontaminate: Clean the spill area thoroughly following the decontamination protocol outlined in Step 3.7. Collect all cleaning materials and rinsates as hazardous waste.[12]

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

Final Disposition

The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Storage: Store the sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by your institution and local regulations.[6][10][13]

  • Institutional Procedures: Adhere strictly to your institution's specific procedures for hazardous waste management. This includes documentation, storage time limits, and scheduling pickups.[7]

  • Professional Disposal: Your institution's EHS department will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal company, ensuring it is managed from "cradle to grave" in compliance with all federal and state regulations.[10][11]

By following this guide, you contribute to a culture of safety and responsibility, building trust in our collective commitment to scientific integrity and environmental protection.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.